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Foundational

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a prevalent motif in numerous clinically approved drugs and investigational agents due to its role as a bioisostere of indole, offering modulated physicochemical and pharmacological properties.[1] This document details a rational, multi-step synthetic approach, grounded in established chemical principles, to afford the target molecule with the desired 4-hydroxy and 3-carboxylic acid functionalities. The causality behind experimental choices, self-validating protocols, and visual representations of the synthetic workflow are provided to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the 4-Hydroxy-7-azaindole-3-carboxylic Acid Scaffold

The 7-azaindole framework is a privileged structure in drug discovery, notably for its role as a hinge-binding motif in various kinase inhibitors.[2][3] The introduction of a nitrogen atom into the indole ring system can enhance solubility, improve metabolic stability, and provide an additional point for hydrogen bonding interactions with biological targets. The specific substitution pattern of a hydroxyl group at the 4-position and a carboxylic acid at the 3-position offers multiple opportunities for further derivatization, making 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid a valuable building block for the synthesis of compound libraries for high-throughput screening.

This guide will focus on a robust and adaptable synthetic route, breaking down the process into logical stages:

  • Part A: Construction of the Core 7-Azaindole Nucleus.

  • Part B: Regioselective Functionalization at the C4-Position.

  • Part C: Introduction of the Carboxylic Acid Moiety at the C3-Position.

Proposed Synthetic Pathway

The synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is best approached through a strategic, multi-step sequence. A direct, one-pot synthesis is challenging due to the difficulty in controlling the regioselectivity of the substitutions. The proposed pathway, outlined below, leverages established methodologies in heterocyclic chemistry to achieve the desired product.

Synthesis_Pathway Start 7-Azaindole N_Oxide 7-Azaindole-N-oxide Start->N_Oxide Oxidation Chloro_intermediate 4-Chloro-7-azaindole N_Oxide->Chloro_intermediate Chlorination Methoxy_intermediate 4-Methoxy-7-azaindole Chloro_intermediate->Methoxy_intermediate Methoxylation Formyl_intermediate 4-Methoxy-3-formyl-7-azaindole Methoxy_intermediate->Formyl_intermediate Vilsmeier-Haack Ester_intermediate Ethyl 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Formyl_intermediate->Ester_intermediate Oxidation & Esterification Hydroxy_ester Ethyl 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Ester_intermediate->Hydroxy_ester Demethylation Final_Product 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Hydroxy_ester->Final_Product Hydrolysis

Figure 1: Proposed synthetic workflow for 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Experimental Protocols and Mechanistic Insights

Part A: Synthesis of the 4-Substituted 7-Azaindole Intermediate

The initial steps focus on the regioselective introduction of a functional group at the C4-position of the 7-azaindole ring. A common and effective strategy involves the activation of the pyridine ring through N-oxidation.

Step 1: Synthesis of 7-Azaindole-N-oxide

  • Rationale: The N-oxidation of the pyridine nitrogen makes the C4 and C6 positions more susceptible to nucleophilic attack. This is a crucial step for achieving regioselectivity in the subsequent functionalization.

  • Protocol:

    • Dissolve 7-azaindole in a suitable solvent such as THF, EGME, or propylene glycol monomethyl ether.

    • Cool the solution to 5-15 °C.

    • Slowly add hydrogen peroxide (50% aqueous solution) to the reaction mixture. The molar ratio of 7-azaindole to hydrogen peroxide should be approximately 1:1.1 to 1:2.[4]

    • Stir the reaction mixture at this temperature for 2-5 hours, monitoring the reaction progress by TLC.

    • Upon completion, the product can be isolated by standard work-up procedures.

Step 2: Synthesis of 4-Chloro-7-azaindole

  • Rationale: The introduction of a halogen at the C4-position provides a versatile handle for subsequent nucleophilic substitution reactions. Chlorination is a common method to achieve this transformation.

  • Protocol:

    • Suspend 7-Azaindole-N-oxide in acetonitrile.

    • Add phosphorus oxychloride (POCl₃) to the suspension.

    • Add a catalytic amount of diisopropylethylamine (DIPEA).[4]

    • Heat the reaction mixture to 80-100 °C for 2-8 hours.

    • Monitor the reaction by TLC. After completion, the reaction mixture is carefully quenched with water and neutralized to precipitate the product.

Step 3: Synthesis of 4-Methoxy-7-azaindole

  • Rationale: The chloro group at the C4-position is readily displaced by a methoxy group via a nucleophilic aromatic substitution reaction. The methoxy group can later be deprotected to yield the desired hydroxyl group.

  • Protocol:

    • Dissolve 4-Chloro-7-azaindole in a polar aprotic solvent like DMF.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to 110-130 °C.[4]

    • Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction and purification.

Part B: Introduction of the Carboxylic Acid Precursor at the C3-Position

With the C4-position functionalized, the next stage involves the introduction of a group at the C3-position that can be converted to a carboxylic acid. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrroles.

Step 4: Vilsmeier-Haack Formylation to Yield 4-Methoxy-3-formyl-7-azaindole

  • Rationale: The Vilsmeier-Haack reaction provides a regioselective method to introduce a formyl group at the electron-rich C3-position of the 7-azaindole ring. This aldehyde can then be oxidized to a carboxylic acid.

  • Protocol:

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

    • Add a solution of 4-Methoxy-7-azaindole in DMF to the Vilsmeier reagent.

    • Stir the reaction mixture at room temperature, then heat to facilitate the reaction.

    • After the reaction is complete, quench the reaction mixture with ice-water and neutralize with a base to precipitate the product.

Part C: Final Transformations to the Target Molecule

The final steps involve the conversion of the formyl group to a carboxylic acid and the deprotection of the methoxy group to the final hydroxyl group.

Step 5: Oxidation of the Formyl Group and Esterification

  • Rationale: The aldehyde at the C3-position can be oxidized to a carboxylic acid using a variety of oxidizing agents. Subsequent esterification protects the carboxylic acid during the next step and facilitates purification.

  • Protocol:

    • Dissolve 4-Methoxy-3-formyl-7-azaindole in a suitable solvent.

    • Treat with an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

    • After the oxidation is complete, acidify the reaction mixture to protonate the carboxylic acid.

    • To perform esterification, treat the crude carboxylic acid with ethanol in the presence of a catalytic amount of acid (e.g., H₂SO₄) and heat under reflux.

Step 6: Demethylation to Ethyl 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Rationale: The methyl ether needs to be cleaved to reveal the final hydroxyl group. Reagents like boron tribromide (BBr₃) are effective for the demethylation of aryl methyl ethers.

  • Protocol:

    • Dissolve the ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a dry, inert solvent like dichloromethane (DCM).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of boron tribromide (BBr₃) in DCM.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with methanol and then water to hydrolyze the boron complexes.

Step 7: Hydrolysis of the Ester to 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Rationale: The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.

  • Protocol:

    • Dissolve the ethyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product.

    • The product can be collected by filtration and purified by recrystallization.

Data Summary and Characterization

The successful synthesis of the intermediates and the final product should be confirmed by various analytical techniques.

Compound Molecular Formula Expected Mass (m/z) Key ¹H NMR Signals (indicative)
7-Azaindole-N-oxideC₇H₆N₂O134.05Aromatic protons shifted downfield compared to 7-azaindole
4-Chloro-7-azaindoleC₇H₅ClN₂152.02Characteristic aromatic proton coupling patterns
4-Methoxy-7-azaindoleC₈H₈N₂O148.06Singlet for -OCH₃ protons around 3.9-4.1 ppm
4-Methoxy-3-formyl-7-azaindoleC₉H₈N₂O₂176.06Singlet for the aldehyde proton (-CHO) around 9.8-10.2 ppm
Ethyl 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylateC₁₁H₁₂N₂O₃220.08Quartet and triplet for the ethyl ester group
Ethyl 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylateC₁₀H₁₀N₂O₃206.07Disappearance of the methoxy singlet, appearance of a broad -OH signal
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidC₈H₆N₂O₃178.04Disappearance of the ethyl ester signals, broad -OH and -COOH signals

Conclusion

The synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a valuable building block in drug discovery, can be achieved through a logical and well-precedented multi-step synthetic route. This guide provides a detailed framework, from the initial functionalization of the 7-azaindole core to the final installation of the desired substituents. The provided protocols, along with the underlying mechanistic rationale, are intended to empower researchers to confidently approach the synthesis of this important heterocyclic compound and its derivatives. The adaptability of this synthetic strategy also allows for the introduction of other functionalities, paving the way for the creation of diverse chemical libraries for biological screening.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Retrieved from [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules. Retrieved from [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2010). Journal of the American Chemical Society. Retrieved from [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2004). Angewandte Chemie International Edition. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. Retrieved from [Link]

Sources

Exploratory

Characterization of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

An In-depth Technical Guide to 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Foreword The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to indole, combined with the unique electronic properties imparted by the pyridine nitrogen, makes it a "privileged scaffold" found in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This guide provides an in-depth characterization of a key derivative, 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . We will delve into its molecular structure, synthesis, analytical characterization, and its pivotal role as a versatile building block for drug discovery professionals. The methodologies described herein are designed to be self-validating, with a focus on the scientific rationale behind each experimental choice.

Molecular Overview and Physicochemical Properties

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole and pyridine ring system.[5] A critical feature of this molecule is the pronounced keto-enol tautomerism. The "4-hydroxy" (enol) form exists in equilibrium with the more stable 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid (keto) form.[5] This equilibrium is fundamental to its reactivity and interactions in biological systems. For clarity, this guide will refer to the compound by its common name but acknowledges the predominance of the keto tautomer.

Caption: Keto-enol tautomerism of the title compound.

Summary of Physicochemical Data

The key properties of the compound are summarized below. It is important to note that while some data is experimentally derived for related analogs, other values are based on high-quality computational predictions.

PropertyValueSource / Comment
IUPAC Name 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acidPredominant tautomer.[5]
Molecular Formula C₈H₆N₂O₃[5]
Molecular Weight 178.14 g/mol [5][6]
InChI Key RWCYMPXTFJSERK-UHFFFAOYSA-N[5]
CAS Number 1190310-95-2 (related isomer)CAS for 2-oxo isomer.[6] A definitive CAS for the 4-oxo isomer is not consistently cited; researchers should verify by structure.
Physical Form Solid (predicted)[7]
Melting Point 254 - 256 °C (for parent 7-azaindole-3-carboxylic acid)[7] The 4-oxo group may alter this value.
Solubility Soluble in organic solvents like DMSO, Methanol.[8]
Safety and Handling

Based on hazard classifications for structurally similar compounds, 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid should be handled with appropriate care.[9][10]

  • GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9][10]

  • Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis and Purification Workflow

Synthesizing the 4-oxo-pyrrolopyridine core is a non-trivial task. While multiple routes exist for the general scaffold, a robust strategy for this specific derivative can be adapted from methods developed for analogous 4-oxo-1,4-dihydropyridine-3-carboxylates.[11] One such conceptual pathway involves the molybdenum-mediated ring expansion of a substituted isoxazole precursor.

synthesis_workflow start Substituted Isoxazole Precursor step1 Step 1: Ring Expansion Reagents: Mo(CO)₆ Rationale: Molybdenum hexacarbonyl mediates rearrangement to form the 4-pyridone core. start->step1 step2 Step 2: Cyclization/Annulation Rationale: Formation of the fused pyrrole ring system. step1->step2 crude Crude Product step2->crude step3 Step 3: Purification Method: Recrystallization or Chromatography Rationale: Isolate the target compound from byproducts and unreacted starting materials. crude->step3 final Pure 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid step3->final

Caption: Conceptual workflow for synthesis and purification.

Protocol: Purification by Recrystallization

This protocol provides a general method for purifying the final product. The choice of solvent is critical and must be determined empirically. A solvent pair, such as Dimethylformamide (DMF)/water or Ethanol/water, is often effective.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in the minimum volume of a high-boiling point, good solvent (e.g., DMF) at an elevated temperature.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected "good" solvent dropwise while heating and stirring until the solid is fully dissolved. Avoid excessive solvent.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. The purity should be confirmed via HPLC and NMR analysis.

Analytical Characterization

A multi-pronged analytical approach is required to confirm the identity, purity, and structure of the synthesized compound.

analytical_workflow sample Purified Solid Sample hplc Purity Assessment HPLC-UV Confirms % purity and detects impurities. sample->hplc ms Identity Confirmation Mass Spectrometry (MS) Confirms molecular weight. sample->ms nmr Structural Elucidation ¹H & ¹³C NMR Confirms chemical structure and connectivity. sample->nmr ir Functional Group ID FT-IR Identifies key functional groups (C=O, O-H, N-H). sample->ir final Fully Characterized Compound hplc->final ms->final nmr->final ir->final applications core 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Core Scaffold) amidation Amidation at C3-Carboxylic Acid (R-NH₂ Coupling) core->amidation Vector 1 alkylation Alkylation at N1 or O4 (R-X, Base) core->alkylation Vector 2 fgfr FGFR Inhibitors (Anticancer) amidation->fgfr pde4b PDE4B Inhibitors (Anti-inflammatory/CNS) amidation->pde4b jak JAK Inhibitors (Immunomodulation) alkylation->jak

Caption: Role as a scaffold for developing diverse enzyme inhibitors.

  • Case Study: PDE4B Inhibitors: Researchers have successfully used the 1H-pyrrolo[2,3-b]pyridine core to develop potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for CNS and inflammatory diseases. In these series, a carboxamide at the 2-position (analogous to our 3-position) was crucial for activity. [12]* Case Study: FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine motif serves as an effective "hinge-binder" for Fibroblast Growth Factor Receptor (FGFR) kinases, a validated target in oncology. [8]Derivatization of the core allows for optimization of potency and selectivity against different FGFR isoforms.

References

  • NextSDS. (n.d.). 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 720-729. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • Dreisbach, J. H., & Veca, A. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 280-283. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • PubMed. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2019). Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Retrieved from [Link]

  • Semantic Scholar. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from [Link]

Sources

Foundational

Physicochemical properties of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone of medicinal chemistry, recognized for its role in numerous therapeutic agents.[1][2] This heterocyclic system is a "privileged structure," capable of interacting with a wide range of biological targets. The specific subject of this guide, 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, combines this potent core with two critical functional groups: a carboxylic acid and a hydroxyl group. This unique combination makes it a valuable building block for developing novel therapeutics, particularly enzyme inhibitors for applications in oncology and immunology.[3][4]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development. These parameters—solubility, ionization state (pKa), melting point, and stability—govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and formulation strategy. This guide provides a comprehensive analysis of these core properties, grounded in established experimental methodologies and their underlying scientific principles, to empower researchers in their pursuit of new medicines.

Molecular Structure and Core Attributes

The molecule's structure, featuring a fused pyrrole and pyridine ring system, is central to its chemical behavior.[3] The electron-rich pyrrole and electron-deficient pyridine rings create a unique electronic environment, while the carboxylic acid and hydroxyl groups provide key interaction points for hydrogen bonding and control its ionization and solubility. The IUPAC name, 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid, suggests the existence of keto-enol tautomerism at the 4-position, a common feature in such heterocyclic systems that can significantly influence its properties.[3]

PropertyValueSource
IUPAC Name 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid[3]
Molecular Formula C₈H₆N₂O₃[3]
Molecular Weight 178.14 g/mol [3]
Canonical SMILES C1=CNC2=C(C1=O)C(=CN2)C(=O)O[3]
InChI Key RWCYMPXTFJSERK-UHFFFAOYSA-N[3]

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties for any orally administered drug candidate, as it directly impacts dissolution and absorption.[5] For a molecule like 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, solubility is profoundly influenced by pH due to its multiple ionizable functional groups. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest marketed dose dissolves in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[6] Determining this property early and accurately is essential.

Causality Behind Experimental Choice: Equilibrium vs. Kinetic Solubility

In drug discovery, one might encounter both "kinetic" and "thermodynamic" (or "equilibrium") solubility measurements. Kinetic solubility, often measured in high-throughput screens, assesses the point of precipitation from a stock solution (e.g., in DMSO) and can be influenced by the experimental conditions.[6] For definitive characterization required in later-stage development, the Equilibrium Shake-Flask Method is the gold standard.[6][7] This method measures the true thermodynamic solubility by allowing the solid compound to reach equilibrium with the solvent over an extended period, providing a more reliable value for biopharmaceutical modeling.[8]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the definitive method for measuring thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. The excess solid is crucial to ensure a saturated solution is formed.[8]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath, typically at 25°C or 37°C, for 24 to 72 hours.[6][7] This extended agitation period is critical for the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, separate the undissolved solid. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[7]

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to buffered solutions (pH 1.2-7.4) B Seal and agitate at constant temperature (24-72 hours) A->B C1 Centrifuge to pellet undissolved solid B->C1 C2 Filter supernatant through 0.22 µm PTFE filter C1->C2 Careful transfer D Analyze filtrate via validated HPLC-UV method C2->D E Report Solubility (e.g., mg/mL) at each pH D->E

Workflow for Equilibrium Solubility Determination.

Ionization Behavior (pKa): The Key to pH-Dependent Properties

The acid dissociation constant, pKa, is a measure of the strength of an acid in solution. For a complex molecule with multiple ionizable centers like 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the pKa values are critical. They determine the charge state of the molecule at any given pH, which in turn dictates its solubility, membrane permeability, and ability to bind to its biological target.[9] This molecule possesses at least three potential ionization sites: the acidic carboxylic acid group, the basic pyridine nitrogen, and the weakly acidic pyrrole N-H.

Causality Behind Experimental Choice: Precision and Automation

Several methods can determine pKa, including UV-Vis spectroscopy and NMR.[10][11][12] However, Potentiometric Titration remains a highly precise and widely used technique due to its accuracy and the availability of automated systems.[12] The method directly measures the change in pH of a solution as a titrant (a strong acid or base) is added, allowing for the calculation of pKa from the inflection point of the titration curve.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before beginning the experiment.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low.[12] Ensure the starting concentration is known.

  • Titration: Place the solution in a temperature-controlled vessel and begin adding a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified by the inflection point of the sigmoid curve.[9] Multiple pKa values can be determined if the molecule has multiple ionizable groups that titrate in the measured pH range.

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Mid pH (e.g., 4-8) cluster_high_ph High pH (e.g., > 10) Low Fully Protonated (Cationic) Mid Zwitterionic/ Neutral Low->Mid pH > pKa₁ (COOH) High Fully Deprotonated (Anionic) Mid->High pH > pKa₂ (Pyrrole NH)

Relationship between pH, pKa, and Ionization State.

Thermal Properties: Melting Point as a Purity Indicator

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property used for both identification and, critically, as an indicator of purity.[13] A pure crystalline compound typically exhibits a sharp, well-defined melting point over a narrow range (0.5–1.0°C). Impurities will depress the melting point and broaden the melting range.[13]

Causality Behind Experimental Choice: The Capillary Method

The Capillary Method is the standard technique for melting point determination in most pharmacopeias and research laboratories.[14][15] It involves heating a small sample packed into a thin glass capillary tube in a controlled manner and observing the temperatures at which melting begins and is complete. Modern apparatuses use a heated metal block and digital temperature sensors for high accuracy and reproducibility.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[14]

  • Packing: Compact the sample into a column of 2-3 mm at the bottom of the sealed capillary tube by tapping the tube or dropping it through a long glass tube onto a hard surface.[14][16]

  • Measurement (Two-Stage Approach):

    • Rapid Ramp: First, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find the approximate melting point.[14]

    • Slow Ramp: Using a fresh sample, heat rapidly to about 5-10°C below the approximate melting point found in the first step. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁–T₂.

PropertyValueSource
Melting Point Data not available in searched literature. A related compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, melts at 254-256°C.[17]

Note: The melting point of the title compound is expected to be high due to its rigid, planar structure and capacity for strong intermolecular hydrogen bonding via the carboxylic acid, hydroxyl, and N-H groups.

Conclusion: A Data-Driven Foundation for Development

The physicochemical properties of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are intrinsically linked to its potential as a successful drug scaffold. Its solubility, governed by the interplay of its ionizable groups, will determine its suitability for oral formulation. Its pKa values will define its behavior in different physiological compartments, from the stomach to the bloodstream. Its melting point serves as a reliable benchmark for purity and solid-state characterization.

By applying the rigorous, self-validating experimental protocols detailed in this guide, researchers and drug development professionals can build a robust data package for this and related molecules. This foundational knowledge is indispensable for making informed decisions, optimizing lead compounds, and ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • University of Calgary. (n.d.). Melting point determination.
  • Di Maio, D., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • EvitaChem. (n.d.). Buy 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (EVT-11894771).
  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • RSC Publishing. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
  • SSERC. (n.d.). Melting point determination.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • General Tests. (n.d.). Melting Point Determination.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Taylor & Francis. (2023). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • NextSDS. (n.d.). 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies.
  • ResearchGate. (n.d.). Examples of some biologically important pyrrolopyridine derivatives.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PMC. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Guidechem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl.
  • Guidechem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy.
  • Echemi. (n.d.). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLICACID.
  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
  • ChemicalBook. (2026). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • BLDpharm. (n.d.). 136818-50-3|1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
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  • PubChem. (n.d.). 4-bromo-1H-pyrrolo(2,3-b)pyridine-3-carboxylic acid.
  • CymitQuimica. (n.d.). CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
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Exploratory

Biological activity of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of the 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Scaffold Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of the 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Scaffold

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for numerous therapeutic agents. This guide focuses specifically on the 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid moiety, a key synthetic intermediate and structural building block. While this specific compound is not extensively characterized as a standalone therapeutic, its true significance lies in the diverse and potent biological activities of its derivatives. This document provides an in-depth exploration of the synthesis, structural characteristics, and, most importantly, the downstream biological applications of compounds derived from this versatile scaffold. We will delve into the mechanism of action for several key target classes, including Janus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and Ataxia Telangiectasia Mutated (ATM) kinase, providing field-proven experimental protocols for their evaluation and underscoring the scaffold's critical role in the development of next-generation targeted therapies.

Part 1: The 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Scaffold

The unique arrangement of a pyrrole ring fused to a pyridine ring gives the 1H-pyrrolo[2,3-b]pyridine system electronic properties and a spatial arrangement that make it an excellent bioisostere for purine bases, allowing it to effectively interact with the ATP-binding pockets of many enzymes, particularly kinases.

Chemical Properties and Structural Features

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₃.[1] Its structure features critical functional groups that are pivotal for both its reactivity and its role in molecular interactions within biological systems:

  • The Pyrrolo[2,3-b]pyridine Core: Provides a rigid, planar structure. The nitrogen atom in the pyridine ring and the N-H group in the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, which is crucial for binding to protein targets.

  • The 4-Hydroxy Group: This phenolic hydroxyl group can serve as a key hydrogen bond donor or acceptor. Its position can be critical for conferring selectivity for specific enzyme isoforms.

  • The 3-Carboxylic Acid Group: This functional group is a versatile handle for synthetic modification. It can be readily converted into esters, amides, or other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[1]

Synthesis Strategies

The synthesis of this core scaffold typically involves multi-step processes aimed at constructing the fused bicyclic ring system.[1] While specific routes for this exact molecule are proprietary or found within patent literature, a general and logical synthetic workflow can be constructed based on established chemical principles for this class of compounds.

G cluster_0 Synthetic Workflow A Substituted Pyridine Starting Material B Condensation with Amine Derivative A->B Step 1 C Cyclization Reaction B->C Step 2 (Forms pyrrole ring) D Functional Group Interconversion (e.g., Hydroxylation) C->D Step 3 E Final Scaffold: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid D->E Step 4

Caption: Generalized synthetic workflow for the pyrrolopyridine scaffold.

Expert Insight: The choice of starting materials and the specific conditions for the cyclization reaction are critical for achieving high yield and purity.[1] Catalysts are often employed to enhance reaction rates and control regioselectivity. The final functional group modifications, such as the introduction of the hydroxyl and carboxylic acid moieties, are strategically planned to yield the desired intermediate for subsequent derivatization.

Part 2: Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives

The primary value of the 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold is realized in its derivatives. By modifying the carboxylic acid and other positions, researchers have developed highly potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases involved in oncology and immunology.

Mechanism of Action: A Scaffold for Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-b]pyridine core is exceptionally well-suited to target the ATP-binding site of these enzymes.

G cluster_0 Kinase Inhibition Mechanism ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds to active site Downstream Downstream Signaling (e.g., STAT, ERK) Kinase->Downstream Phosphorylates Substrate Block BLOCKED Kinase->Block Inhibitor Pyrrolopyridine Derivative Inhibitor->Kinase Competitively Binds Block->Downstream

Caption: Competitive inhibition of a kinase by a pyrrolopyridine derivative.

Case Study 1: Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is crucial for mediating immune and inflammatory responses.[2] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective inhibitors of JAK isoforms.

  • Target: JAK1 and JAK3.[2][3]

  • Therapeutic Area: Autoimmune diseases and organ transplantation.[2]

  • Mechanism: Derivatives are designed to fit into the ATP-binding pocket of JAK1 or JAK3. For example, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the scaffold led to a significant increase in JAK3 inhibitory activity.[2][4] Compound 38a , a (S,S)-enantiomer, exhibited excellent potency for JAK1 and high selectivity over other JAK isoforms.[3] This selectivity is critical for minimizing off-target effects.

G cluster_pathway Simplified JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STATP p-STAT (Dimer) STAT->STATP Nucleus Nucleus STATP->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor JAK Inhibitor (Pyrrolopyridine Derivative) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT pathway by pyrrolopyridine derivatives.

Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway due to mutations or amplification is a key driver in various cancers.[5][6] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable starting point for developing potent FGFR inhibitors.

  • Target: FGFR1, 2, and 3.[5][6]

  • Therapeutic Area: Oncology (e.g., breast cancer).[5]

  • Mechanism: Through structural optimization, a derivative known as compound 4h was identified. It exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[6] In cellular assays, 4h inhibited the proliferation of breast cancer cells, induced apoptosis, and significantly suppressed cell migration and invasion.[5][6]

Compound/DerivativeTargetIC₅₀ (nM)Cell LineBiological EffectReference
Compound 4h FGFR174T1 (Breast Cancer)Inhibited proliferation, migration, invasion[6]
FGFR29[6]
FGFR325[6]
Case Study 3: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a master regulator of the DNA damage response (DDR), making it a prime target for anti-cancer therapies, particularly in combination with DNA-damaging agents.

  • Target: ATM Kinase.[7]

  • Therapeutic Area: Oncology.

  • Mechanism: Researchers rationally designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives to be highly selective ATM inhibitors. The lead candidate, compound 25a , demonstrated excellent kinase selectivity and oral bioavailability.[7] Mechanistically, it was shown to work synergistically with the chemotherapy agent irinotecan by inhibiting the ATM pathway, leading to enhanced anti-tumor efficacy in xenograft models.[7]

Part 3: Experimental Protocols for Activity Assessment

To validate the biological activity of novel derivatives, a series of standardized in vitro and cell-based assays are essential. The following protocols represent industry-standard methodologies.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of a compound required to inhibit 50% of a target kinase's activity.

Principle: A luminescent ATP detection reagent is used to measure the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., a novel pyrrolopyridine derivative) in DMSO to create a 10-point concentration gradient.

  • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate peptide, and ATP to a reaction buffer.

  • Initiation: Add the serially diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Termination & Detection: Add an ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP by converting it into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expert Insight: The choice of ATP concentration is critical. It should be at or near the Michaelis constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors. Using a high-quality, purified, and active enzyme is paramount for reproducible results.

Cell-Based Proliferation Assay (MTT/XTT)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 or 4T1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals. XTT does not require this step as its product is water-soluble.

  • Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Cellular Migration and Invasion Assay (Wound-Healing)

This assay assesses the effect of a compound on the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Principle: A scratch is made in a confluent cell layer. The rate at which cells migrate to close the scratch is monitored over time. This mimics aspects of tumor cell invasion.[3]

Step-by-Step Methodology:

  • Create Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Gently wash with media to remove detached cells. Add fresh media containing the test compound at the desired concentration.

  • Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at each time point. The rate of wound closure is calculated and compared between treated and untreated cells.

Expert Insight: This assay is particularly relevant for targets like FGFR, where signaling is known to drive cell motility.[5][6] It is crucial to ensure the scratch is of a consistent width across all wells for reliable comparison. Some compounds may inhibit proliferation without affecting migration; this assay helps to decouple these two effects.

Part 4: Conclusion and Future Directions

The 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core is a testament to the power of scaffold-based drug design. While unassuming on its own, it serves as an exceptionally versatile platform for the development of highly specific and potent inhibitors against a wide array of clinically relevant targets. The derivatives stemming from this scaffold have shown significant promise in oncology and immunology, with several progressing through preclinical and clinical development.[8]

Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target toxicities, exploring novel modifications to overcome drug resistance mechanisms, and applying this privileged scaffold to new and emerging therapeutic targets. The continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine core ensures its place as a cornerstone of medicinal chemistry for years to come.

References

  • EvitaChem. Buy 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (EVT-11894771).

  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.

  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities.

  • RSC Publishing. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

  • Benchchem. 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

  • PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3.

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.

  • ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3.

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

  • PubMed. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.

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Foundational

An In-Depth Technical Guide to the Spectroscopic Analysis of Pyrrolo[2,3-b]pyridine Compounds

Foreword: The Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Modern Drug Discovery The pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, represents a cornerstone heterocyclic motif in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, represents a cornerstone heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for indole have cemented its status as a "privileged scaffold." This structure is integral to numerous compounds that have advanced into clinical trials and onto the market, targeting a wide array of diseases. Its ability to form critical hydrogen bond interactions, similar to the purine core, makes it a frequent key-holder for unlocking the active sites of kinases and other enzymes.[1]

Given its significance, the unambiguous structural confirmation of novel 7-azaindole derivatives is a critical, non-negotiable step in the drug development pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the potential derailment of a promising research program. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the spectroscopic analysis of this vital compound class. We will move beyond a simple recitation of techniques to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For pyrrolo[2,3-b]pyridines, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for complete structural assignment.[2][3]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial overview of the proton framework. The chemical shifts (δ) are highly sensitive to the electronic environment, with the two nitrogen atoms significantly influencing the positions of the aromatic protons. The N-H proton of the pyrrole ring is typically observed as a broad singlet at a downfield chemical shift (δ 10.0–12.5 ppm), a characteristic feature of this scaffold.[4][5]

Causality Behind the Shifts: The protons on the pyridine ring (H4, H5, H6) are generally more deshielded than those on the pyrrole ring (H2, H3) due to the electron-withdrawing nature of the pyridine nitrogen. H6, being ortho to the pyridine nitrogen, often appears at the most downfield position among the aromatic C-H protons.[5] Coupling constants (J) provide definitive evidence of proton adjacency, with typical ortho-coupling in the pyridine ring being in the range of 7-9 Hz.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz)
N1-H10.0 - 12.5br s-
H27.3 - 7.6dd or tJ₂,₃ ≈ 3.4 Hz
H36.4 - 6.6ddJ₃,₂ ≈ 3.4 Hz
H47.6 - 8.0ddJ₄,₅ ≈ 8.0 Hz
H57.0 - 7.2ddJ₅,₄ ≈ 8.0 Hz, J₅,₆ ≈ 5.0 Hz
H68.1 - 8.4ddJ₆,₅ ≈ 5.0 Hz
Note: These are typical ranges for the unsubstituted core in solvents like CDCl₃ or DMSO-d₆. Substituents will cause significant deviations.[4][5][6]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. As with ¹H NMR, the positions of the carbon signals are dictated by their proximity to the heteroatoms. Quaternary carbons, which bear no protons, are typically identified by their lower intensity and sharper signals.

Carbon Typical Chemical Shift (δ, ppm)
C2120 - 128
C399 - 105
C3a125 - 130
C4125 - 132
C5115 - 120
C6142 - 148
C7a147 - 150
Note: These are representative values. Full assignment requires 2D NMR.[4][7]
2D NMR Spectroscopy: Connecting the Pieces

While 1D spectra provide the parts list, 2D experiments build the final structure. They are indispensable for unambiguously assigning all signals, especially in highly substituted analogs.[8][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It visually maps out the ¹H-¹H spin systems. For a 7-azaindole, one would expect to see correlations tracing the H4-H5-H6 pathway on the pyridine ring and a separate H2-H3 correlation on the pyrrole ring (if unsubstituted at these positions).[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of all protonated carbons by linking the known ¹H shifts to the ¹³C spectrum.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the final, critical links by showing correlations between protons and carbons over two to three bonds. This is the primary method for assigning quaternary carbons and for confirming the precise point of attachment for substituents. For example, a correlation from the N1-H proton to carbons C2, C3, C3a, and C7a would firmly establish the core ring structure.[9][10]

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is a destructive technique that provides two fundamental pieces of information: the molecular weight of the compound and, with high resolution, its elemental formula.

Ionization Methodologies: From Hard to Soft

The choice of ionization is critical. For routine reaction monitoring and initial identification, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺, preserving the molecule's integrity and giving a clear indication of its molecular weight.[11] In contrast, Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive fragmentation. While this can provide structural clues, it may also prevent the observation of the molecular ion (M⁺·).[12][13]

High-Resolution Mass Spectrometry (HRMS): The Litmus Test for Formula

HRMS is a non-negotiable analysis for any novel compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass (e.g., C₈H₈N₂O vs. C₉H₁₂N₂).[13][14]

Fragmentation Analysis

The fragmentation patterns observed in mass spectra can offer valuable structural confirmation. Nitrogen-containing heterocycles often exhibit characteristic losses. For the pyrrolo[2,3-b]pyridine core, a common fragmentation pathway involves the loss of neutral molecules like HCN (27 Da) from the pyridine or pyrrole ring.[15][16] The fragmentation will be heavily influenced by the nature and position of substituents, which can direct cleavage pathways to form the most stable fragment ions.[17][18]

Vibrational and Electronic Spectroscopy: Functional Group and Chromophore Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For the 7-azaindole scaffold, the most informative region is often the N-H stretch of the pyrrole ring, which appears as a relatively sharp, distinct peak.

  • N-H Stretch: 3300 - 3500 cm⁻¹ (unsubstituted N1)[19][20]

  • Aromatic C-H Stretch: 3000 - 3100 cm⁻¹

  • C=C and C=N Ring Stretching: 1550 - 1650 cm⁻¹[21]

  • Fingerprint Region: < 1500 cm⁻¹ (complex vibrations unique to the molecule)

The true power of IR lies in confirming the successful installation or modification of other functional groups, such as the strong C=O stretch of an amide (≈1650 cm⁻¹) or the sharp C≡N stretch of a nitrile (≈2230 cm⁻¹).[21][22]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The aromatic pyrrolo[2,3-b]pyridine system exhibits characteristic π → π* transitions. The unsubstituted core typically shows absorption maxima (λ_max) in the range of 250-300 nm.[23][24] This technique is particularly useful for:

  • Confirming the Aromatic Core: The presence of strong UV absorbance confirms the conjugated system.

  • Studying Substituent Effects: Adding electron-donating or electron-withdrawing groups, or extending the conjugation, will shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.[23][25]

  • Quantitative Analysis: It can be used with a calibration curve to determine the concentration of a compound in solution, per the Beer-Lambert law.[26]

Integrated Workflow for Structural Elucidation

A robust, self-validating workflow ensures accuracy and efficiency. The following protocol outlines a logical sequence of analyses for a newly synthesized pyrrolo[2,3-b]pyridine derivative.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Workup cluster_initial Phase 1: Initial Screening cluster_purification Purification cluster_definitive Phase 2: Definitive Characterization cluster_final Phase 3: Final Confirmation & Properties Synthesis Novel Pyrrolo[2,3-b]pyridine LCMS LC-MS Analysis Synthesis->LCMS MW Check TLC TLC Analysis Synthesis->TLC Reaction Monitoring Purify Column Chromatography / Recrystallization LCMS->Purify TLC->Purify HRMS HRMS (Formula Confirmation) Purify->HRMS FTIR FT-IR (Functional Groups) Purify->FTIR NMR_1D 1D NMR (¹H, ¹³C) Purify->NMR_1D Structure Structure Elucidated HRMS->Structure FTIR->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals NMR_2D->Structure UVVIS UV-Vis (Electronic Properties) Structure->UVVIS

Caption: Integrated workflow for the spectroscopic analysis of a novel pyrrolo[2,3-b]pyridine.

Standard Operating Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol ensures high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like N-H.[4]

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, homogenous solution is critical. Visually inspect for any suspended particles.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new, clean NMR tube.

  • Internal Standard: The residual solvent peak is typically used as the primary reference. If needed, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Labeling: Clearly label the NMR tube with a unique identifier. The sample is now ready for analysis.

Protocol 2: LC-MS for Reaction Monitoring and Purity Assessment

This protocol is designed for rapid assessment of reaction progress.

  • Sample Preparation: Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing 1-1.5 mL of a suitable solvent (e.g., Methanol, Acetonitrile). The goal is to dilute the sample significantly and precipitate any salts.

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into a clean LC-MS vial to remove any particulate matter that could damage the instrument.

  • Method Setup: Select a standard, fast-gradient reverse-phase chromatography method (e.g., C18 column, 5% to 95% Acetonitrile/Water gradient over 2-5 minutes).

  • Ionization Mode: Set the mass spectrometer to a positive ESI mode, which is optimal for protonating the basic nitrogen atoms in the pyrrolo[2,3-b]pyridine core.

  • Analysis: Inject the sample. Analyze the resulting chromatogram for the disappearance of starting materials and the appearance of the product peak.

  • Data Interpretation: Check the mass spectrum corresponding to the product peak. The presence of a strong signal for the expected [M+H]⁺ provides good evidence that the desired product is being formed. The purity can be estimated from the peak area in the UV chromatogram.

References

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  • Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC.
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  • (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
  • (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC.
  • (n.d.). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC.
  • Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry.
  • (n.d.). Practical Spectroscopy. Routledge & CRC Press.
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  • (2023, May 19). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online.
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  • Sharma, N., Vyas, K. B., & Nimavat, K. S. (2026, February 17). Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D] Pyrimidine. RSIS International.
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  • (n.d.). UV-induced hydrogen-atom transfer and hydrogen-atom detachment in monomeric 7-azaindole isolated in Ar and n-H2 matrices. Physical Chemistry Chemical Physics.
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Exploratory

An In-Depth Technical Guide to the Initial Investigation of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. It is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Structurally, it is a bioisostere of indole and purine, allowing it to mimic these crucial biological motifs and interact with their respective receptors and enzymes. This mimicry has been successfully exploited in the development of numerous therapeutic agents, particularly in the realm of protein kinase inhibitors. The 7-azaindole core is a key component in several FDA-approved drugs and clinical candidates, underscoring its therapeutic potential.

This guide focuses on a specific, underexplored class of 7-azaindole derivatives: those bearing a hydroxyl group at the 4-position and a carboxylic acid at the 3-position. This unique substitution pattern offers intriguing possibilities for novel therapeutic agents, and this document aims to provide a comprehensive technical overview for researchers embarking on the initial investigation of this promising chemical space.

The 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Core: A Rationale for Investigation

The strategic placement of the 4-hydroxy and 3-carboxylic acid functionalities on the 7-azaindole scaffold is not arbitrary. These groups are anticipated to impart specific properties that can be advantageous in drug design:

  • The 4-Hydroxy Group: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor. This dual nature can facilitate crucial interactions within the binding sites of target proteins, potentially enhancing binding affinity and selectivity. In the context of kinase inhibition, the 4-position is located in a region that can be exploited to achieve selectivity among different kinases. Furthermore, the 4-hydroxy group can influence the physicochemical properties of the molecule, such as solubility and metabolic stability. The presence of a hydroxyl group on a pyridine ring can also influence its electronic properties, which can in turn modulate the reactivity of the entire heterocyclic system.

  • The 3-Carboxylic Acid Group: The carboxylic acid at the C3 position introduces a key acidic functional group. This group can form strong ionic interactions or hydrogen bonds with basic residues (e.g., lysine, arginine) in a protein's active site. The carboxylic acid moiety can also serve as a handle for further chemical modification, allowing for the synthesis of a diverse library of esters and amides. This derivatization is a common strategy in medicinal chemistry to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, converting the carboxylic acid to an ester can increase cell permeability, while forming an amide can introduce additional hydrogen bonding interactions and modulate the compound's metabolic profile.

Synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule, exemplified by its ethyl ester, is outlined below. The core strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor, a common and effective method for synthesizing 7-azaindoles.

Retrosynthesis Target Ethyl 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Intermediate1 Ethyl 2-((4-Hydroxy-2-aminopyridin-3-yl)amino)-2-oxoacetate Target->Intermediate1 Cyclization Intermediate2 4-Hydroxy-2,3-diaminopyridine Intermediate1->Intermediate2 Acylation Intermediate3 4-Chloro-2,3-dinitropyridine Intermediate2->Intermediate3 Reduction Intermediate4 2-Amino-4-chloropyridine Intermediate3->Intermediate4 Nitration StartingMaterial1 Commercially Available Pyridines Intermediate4->StartingMaterial1

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: Ethyl 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This protocol is a composite of established procedures for similar transformations and should be optimized for this specific target.

Step 1: Synthesis of 4-Chloro-2-nitropyridine

The synthesis begins with the nitration of a suitable commercially available 2-aminopyridine derivative, followed by diazotization and chlorination.

  • Rationale: This multi-step sequence allows for the regioselective introduction of the chloro and nitro groups, which are essential for the subsequent steps. The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group.

Step 2: Synthesis of 4-Chloro-2,3-dinitropyridine

  • Protocol:

    • To a solution of 4-chloro-2-nitropyridine (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Rationale: The second nitration occurs at the 3-position due to the directing effects of the existing substituents. This step sets the stage for the introduction of the two adjacent amino groups required for the pyrrole ring formation.

Step 3: Synthesis of 4-Chloro-2,3-diaminopyridine

  • Protocol:

    • Dissolve 4-chloro-2,3-dinitropyridine (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

    • Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude diamine, which can often be used in the next step without further purification.

  • Rationale: The reduction of both nitro groups to amines is a crucial step. Tin(II) chloride is a classic and effective reagent for this transformation.

Step 4: Synthesis of Ethyl 2-((4-Chloro-2-aminopyridin-3-yl)amino)-2-oxoacetate

  • Protocol:

    • To a solution of 4-chloro-2,3-diaminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq).

    • Slowly add ethyl oxalyl chloride (1.05 eq) and stir the reaction at room temperature for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Rationale: This step introduces the two-carbon unit required for the formation of the pyrrole ring. The more nucleophilic 3-amino group is expected to react preferentially with the ethyl oxalyl chloride.

Step 5: Synthesis of Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Protocol:

    • Dissolve the product from Step 4 (1.0 eq) in acetic acid.

    • Add a catalytic amount of sulfuric acid and heat the mixture to 100 °C for 4-6 hours.

    • Cool the reaction, pour it onto ice, and neutralize with sodium bicarbonate.

    • Extract the product with ethyl acetate, dry, and concentrate.

    • Purify by column chromatography.

  • Rationale: This acid-catalyzed cyclization is a key step in forming the 7-azaindole core. The intramolecular condensation between the remaining amino group and the ketone generates the pyrrole ring.

Step 6: Synthesis of Ethyl 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Protocol:

    • To a solution of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 eq) at 0 °C.

    • After stirring for 30 minutes, add a suitable source of the hydroxyl group, such as a protected hydroperoxide, followed by a reduction step. Alternatively, a nucleophilic aromatic substitution with a hydroxide source under forcing conditions could be explored.

    • Work-up the reaction and purify the product by chromatography.

  • Rationale: The conversion of the 4-chloro to a 4-hydroxy group is a challenging but critical transformation. This nucleophilic aromatic substitution on the electron-rich 7-azaindole ring may require careful optimization of reaction conditions.

Purification and Characterization
  • Purification: The final compound and intermediates should be purified using standard techniques such as column chromatography on silica gel or recrystallization.

  • Characterization: The structure and purity of the synthesized compounds must be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the successful formation of the desired product.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and N-H bonds.

Biological Evaluation and Potential Applications

The 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold holds significant promise as a starting point for the development of novel therapeutic agents, particularly kinase inhibitors.

Kinase Inhibitor Potential

The 7-azaindole core is a well-established "hinge-binding" motif in kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, mimicking the interaction of the adenine ring of ATP with the kinase hinge region.

Kinase_Hinge_Binding cluster_0 Kinase Hinge Region Hinge_NH NH Hinge_CO C=O Azaindole N NH 4-OH 3-COOH 7-Azaindole Core Azaindole:n->Hinge_NH:f0 H-bond Acceptor Azaindole:h->Hinge_CO:f0 H-bond Donor

Caption: 7-Azaindole core interacting with a generic kinase hinge.

Derivatives of the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core should be screened against a panel of protein kinases to identify potential targets.

Kinase TargetIC₅₀ (nM) [Hypothetical Data]
FGFR185
VEGFR2120
JAK355
p38α>1000
SRC450
Caption: Hypothetical kinase inhibition data for a derivative.
Modulation of Cellular Signaling Pathways

Given their potential as kinase inhibitors, these compounds could modulate key signaling pathways involved in cell proliferation, survival, and differentiation. For example, inhibition of receptor tyrosine kinases like FGFR or VEGFR could impact the MAPK/ERK and PI3K/AKT pathways.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-Hydroxy-7-azaindole Derivative Inhibitor->RTK Inhibition

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Insights

A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this scaffold. Based on the literature for related 7-azaindoles, the following points should be considered:

  • C3-Position: As previously mentioned, the carboxylic acid at C3 can be converted to a variety of amides and esters. The nature of the substituent at this position will significantly impact potency, selectivity, and pharmacokinetic properties.

  • N1-Position: The pyrrole nitrogen can be substituted with various alkyl or aryl groups. This can influence the compound's interaction with the solvent-exposed region of the binding pocket and affect its physical properties.

  • C2, C5, and C6-Positions: These positions on the 7-azaindole ring are also amenable to substitution. Introducing small alkyl, halo, or cyano groups can be used to probe the steric and electronic requirements of the target's active site.

Conclusion and Future Directions

The 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core represents a promising and relatively unexplored area of chemical space. Its inherent structural features, particularly the potential for key hydrogen bonding interactions and the versatility of the carboxylic acid group for further derivatization, make it an attractive scaffold for the development of novel therapeutic agents, especially kinase inhibitors.

Future research should focus on:

  • Optimization of the Synthetic Route: Developing a high-yielding and scalable synthesis is essential for producing a diverse library of derivatives for biological screening.

  • Comprehensive Biological Screening: A broad screening campaign against various target classes, with a focus on protein kinases, will be critical for identifying initial lead compounds.

  • In-depth SAR Studies: A systematic exploration of the SAR will guide the optimization of potency, selectivity, and drug-like properties.

  • Structural Biology: Obtaining co-crystal structures of active compounds with their target proteins will provide invaluable insights for rational drug design.

This in-depth technical guide provides a solid foundation for researchers to initiate their investigation into this fascinating and potentially impactful class of molecules.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • Wang, X., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 799. Retrieved from [Link]

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1573. Retrieved from [Link]

  • Li, Q., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Retrieved from [Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8396-8403. Retrieved from [Link]

  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? (2022, February 6). Chemsrc.com. Retrieved from [Link]

Foundational

Engineering the Hinge: An In-Depth SAR Exploration of 1H-Pyrrolo[2,3-b]pyridine Scaffolds in Targeted Therapeutics

Introduction: The Privileged Nature of 7-Azaindole In modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold—commonly referred to as 7-azaindole—has emerged as a cornerstone motif for the development of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of 7-Azaindole

In modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold—commonly referred to as 7-azaindole—has emerged as a cornerstone motif for the development of targeted therapeutics. Recognized as a "privileged structure," it serves as an essential building block, particularly in the design of highly selective protein kinase inhibitors [1].

The structural brilliance of 7-azaindole lies in its role as a bioisostere of the naturally occurring indole ring. By replacing the carbon atom at the 7-position of the indole benzene ring with a nitrogen atom, the electronic distribution and physicochemical properties of the molecule are fundamentally altered. This single atomic substitution transforms the scaffold into a bidentate hydrogen-bonding powerhouse, capable of acting simultaneously as a hydrogen bond donor (via the pyrrole -NH) and a hydrogen bond acceptor (via the pyridine nitrogen).

Mechanistic Rationale: The Bidentate Advantage in the Kinase Hinge

To understand the causality behind the widespread use of 1H-pyrrolo[2,3-b]pyridines, one must examine the architecture of the kinase ATP-binding pocket. The ATP pocket is characterized by a "hinge region" that connects the N-terminal and C-terminal lobes of the kinase.

Standard indoles can only donate a single hydrogen bond to the hinge backbone. In contrast, the 7-azaindole scaffold forms a highly stable bidentate interaction . The N7 pyridine nitrogen acts as a hydrogen bond acceptor to the backbone NH of the hinge residue, while the N1 pyrrole nitrogen donates a hydrogen bond to the backbone carbonyl. This dual interaction dramatically lowers the off-rate ( koff​ ) of the inhibitor, increasing target residence time and overall thermodynamic binding affinity.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH & C=O) Solvent Solvent Exposed Front Selectivity Selectivity Pocket Scaffold 7-Azaindole Scaffold (1H-pyrrolo[2,3-b]pyridine) Scaffold->Hinge Bidentate H-Bonds (N7 Acceptor, N1 Donor) C3_C5 C3/C5 Substituents Scaffold->C3_C5 C4_C6 C4/C6 Substituents Scaffold->C4_C6 C3_C5->Solvent Solubilizing Groups C4_C6->Selectivity Steric/Hydrophobic Fill

Fig 1: Pharmacophore model of 7-azaindole binding within the kinase ATP pocket.

Structure-Activity Relationship (SAR) Dynamics

The modularity of the 1H-pyrrolo[2,3-b]pyridine core allows for precise tuning of both potency and selectivity across various targets, including JAK3, ATM, TNIK, and Erk5 [2][3][4][6].

  • C3 Position (Pyrrole Ring): The pyrrole ring is electron-rich, making the C3 position highly susceptible to electrophilic aromatic substitution (e.g., halogenation via NIS or NBS). Substituents here typically project toward the solvent-exposed front or interact with the gatekeeper residue. Adding polar, solubilizing groups at C3 often improves the aqueous solubility and pharmacokinetic (PK) profile of the drug.

  • C4/C5 Positions (Pyridine Ring): The pyridine ring is electron-deficient. Functionalization at C4 and C5 usually requires pre-functionalized starting materials or transition-metal-catalyzed cross-coupling. Vectors from C4/C5 project deep into the selectivity pocket (often dictating DFG-in vs. DFG-out binding modes). For example, introducing a carbamoyl group at C5 and a cycloalkylamino group at C4 yields highly potent JAK3 inhibitors [2].

  • N1 Position: While occasionally alkylated to shift the binding mode, N1 is predominantly left unsubstituted in the final active pharmaceutical ingredient (API) to preserve its critical role as a hydrogen bond donor[6].

Quantitative SAR Data Summary

The following table synthesizes quantitative efficacy data across distinct therapeutic targets, demonstrating the versatility of the 7-azaindole core when rationally derivatized.

TargetScaffold DerivativeKey Structural ModificationsPrimary Efficacy (IC₅₀ / GI₅₀)Reference
JAK3 1H-pyrrolo[2,3-b]pyridineC5-carbamoyl, C4-cycloalkylamino14 nM[2]
ATM 1H-pyrrolo[2,3-b]pyridine (25a)C3/C5 optimization>700-fold selectivity[3]
TNIK 1H-pyrrolo[2,3-b]pyridineIn-house library screening< 1 nM[4]
HNE 1H-pyrrolo[2,3-b]pyridine (2a/2b)N-shift from indazole (pos 2 to 7)14 - 15 nM[5]
Erk5 7-azaindole (5j)Piperidine double bond, N7 essential4.56 µg/mL[6]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducible SAR generation, our workflows rely on self-validating systems. We employ late-stage functionalization to rapidly generate chemical diversity, followed by orthogonal biological validation.

Workflow Design Rational SAR Design (Scaffold Hopping) Synthesis Late-Stage Functionalization (Suzuki Coupling) Design->Synthesis Biochem Biochemical Evaluation (Kinase Binding) Synthesis->Biochem Biochem->Design SAR Feedback Cellular Cellular Validation (SRB Assay) Biochem->Cellular

Fig 2: Iterative SAR workflow from rational design to orthogonal cellular validation.

Protocol 1: Divergent Synthesis via Late-Stage Suzuki-Miyaura Coupling

Causality: Synthesizing the bicyclic core de novo for every analogue is highly inefficient. By synthesizing a common, advanced halogenated intermediate (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine), we can utilize palladium-catalyzed Suzuki-Miyaura cross-coupling to divergently append various boronic acids in the final step. This accelerates the SAR cycle and minimizes the loss of complex intermediates.

  • Protection: Protect the N1 pyrrole nitrogen of 5-bromo-1H-pyrrolo[2,3-b]pyridine using p-toluenesulfonyl chloride (TsCl) and sodium hydride (NaH) in DMF at 0°C to prevent catalyst poisoning and unwanted N-arylation.

  • Coupling: In a Schlenk tube, combine the N-protected intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), PdCl2​(dppf) (0.05 eq), and K2​CO3​ (2.0 eq).

  • Reaction: Suspend the mixture in a degassed solvent system of Dioxane/H₂O/EtOH (ratio 4:1:1). Heat to 85°C for 4 hours under a nitrogen atmosphere [3].

  • Deprotection: Cool the mixture, filter through Celite, and concentrate. Treat the crude mixture with NaOH in MeOH at room temperature for 1 hour to cleave the tosyl protecting group.

  • Purification: Purify the final 1H-pyrrolo[2,3-b]pyridine derivative via reverse-phase preparative HPLC.

Protocol 2: Cellular Proliferation Assessment via SRB Assay

Causality: While MTT assays are common, they measure mitochondrial metabolic activity, which can fluctuate independently of actual cell numbers due to compound-induced metabolic stress. The Sulforhodamine B (SRB) assay, however, binds stoichiometrically to basic amino acid residues under mild acidic conditions. This provides a direct, linear correlation with total cellular protein mass, ensuring that the calculated GI₅₀ is an artifact-free representation of true anti-proliferative efficacy [1].

  • Seeding: Seed the target cancer cell lines (e.g., HCT116 for TNIK evaluation) in 96-well plates at a density of 3,000–5,000 cells/well. Allow to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat cells with serial dilutions of the synthesized 7-azaindole derivatives (ranging from 10 µM to 0.1 nM) and incubate for exactly 72 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% (v/v) directly to the wells. Incubate at 4°C for 1 hour to fix the cells in situ.

  • Staining: Wash the plates five times with deionized water and air dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing & Reading: Remove unbound dye by washing the plates four times with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the GI₅₀ from the dose-response curve.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a masterclass in rational drug design. By exploiting its bidentate hydrogen-bonding capabilities and systematically navigating its SAR landscape via late-stage functionalization, researchers can engineer highly potent and selective therapeutics. As demonstrated across targets ranging from JAK3 to ATM, the 7-azaindole core will continue to be a foundational pillar in the discovery of next-generation kinase inhibitors.

Protocols & Analytical Methods

Method

Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Therapy: From Scaffold Design to Clinical Protocols

Executive Summary & Mechanistic Rationale In modern oncology drug discovery, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) has emerged as a highly privileged heterocyclic scaffold. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) has emerged as a highly privileged heterocyclic scaffold. As a Senior Application Scientist, I frequently guide research teams through the optimization of this pharmacophore. The causality behind its widespread adoption lies in its structural mimicry: 7-azaindole acts as a near-perfect bioisostere for the adenine ring of adenosine triphosphate (ATP).

Mechanistically, the 7-azaindole core anchors itself within the ATP-binding pocket of kinases by forming a bidentate hydrogen bond with the kinase hinge region. Specifically, the pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor [1][1]. This dual interaction provides exceptional binding affinity, which can be further tuned for kinase selectivity by functionalizing the C3, C4, and C5 positions of the ring system [2][2].

Clinical Landscape and Quantitative Profiling

The fragment-based drug discovery (FBDD) approach utilizing the 7-azaindole core has successfully yielded several FDA-approved oncology therapeutics and promising preclinical candidates [3][3]. Table 1 summarizes the quantitative efficacy of key 1H-pyrrolo[2,3-b]pyridine derivatives.

Table 1: Quantitative Profiling of Notable 7-Azaindole Derivatives

CompoundPrimary TargetClinical StatusIC₅₀ (nM)Primary Indication
Vemurafenib (PLX4032) BRAF V600EFDA Approved (2011)31Metastatic Melanoma
Pexidartinib (PLX3397) CSF1RFDA Approved (2019)13Tenosynovial Giant Cell Tumor
Compound 25a ATM KinasePreclinical< 1Solid Tumors (Combination)
PLX070 FGFR1Preclinical1900Solid Tumors

Note: Recent advancements have expanded the utility of this scaffold beyond standard receptor tyrosine kinases to DNA damage response (DDR) targets like ATM, demonstrating potent synergistic antitumor efficacy when combined with chemotherapies like irinotecan [4][4].

Development Workflow & Pathway Visualization

The development of a 7-azaindole derivative typically follows a rigorous Fragment-Based Drug Discovery (FBDD) pipeline.

Workflow Screen Fragment Screening (7-Azaindole Library) Xray X-Ray Crystallography (Hinge Binding Validation) Screen->Xray SAR Structure-Activity Relationship (SAR) Xray->SAR InVitro In Vitro Kinase Profiling (TR-FRET/ADP-Glo) SAR->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Fig 1. Fragment-based drug discovery workflow for 7-azaindole kinase inhibitors.

Once optimized, these compounds exert their therapeutic effect by disrupting hyperactive signaling cascades. For example, Vemurafenib intervenes directly in the MAPK pathway by competitively binding to the ATP site of the mutated BRAF V600E kinase.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF ATP-competitive Inhibition

Fig 2. Disruption of the MAPK signaling pathway by 7-azaindole derivative Vemurafenib.

Experimental Protocols

To ensure scientific integrity, the evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives requires robust, self-validating experimental systems. Below are the gold-standard protocols for biochemical and cellular validation.

Protocol A: In Vitro Kinase Profiling via TR-FRET

Causality of Experimental Choice: 7-azaindole derivatives often possess intrinsic fluorescence in the UV-Vis spectrum. Utilizing standard fluorescence intensity assays frequently results in false positives due to auto-fluorescence interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific signal of the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7-azaindole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., BRAF V600E or ATM) pre-mixed with the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP at a concentration equivalent to the enzyme's apparent Kₘ (to ensure competitive inhibitors are accurately assessed). Incubate the plate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX), measuring the emission ratio of 665 nm / 615 nm.

  • Self-Validation & Quality Control: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. The assay is only deemed valid if the Z'-factor is ≥ 0.6.

Protocol B: Cellular Target Engagement (Phospho-ERK Immunoblotting)

Causality of Experimental Choice: A potent biochemical IC₅₀ does not guarantee cellular efficacy due to variables like membrane permeability, efflux pump liability, or high intracellular ATP concentrations (~1-5 mM). Western blotting for downstream pathway effectors validates that the 7-azaindole derivative successfully permeates the cell membrane and engages its target in a physiologically relevant environment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A375 cells (BRAF V600E mutant melanoma) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with the 7-azaindole derivative at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The inclusion of phosphatase inhibitors is critical to prevent the artificial degradation of the phospho-ERK signal during extraction.

  • Protein Quantification & Separation: Quantify protein yield using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204).

  • Self-Validation & Quality Control: To ensure the inhibitor is specifically blocking phosphorylation rather than causing global protein downregulation or cytotoxicity, the membrane must be stripped and re-probed for Total ERK1/2 and a housekeeping protein (GAPDH ). The ratio of p-ERK to Total ERK determines the true cellular IC₅₀.

Sources

Application

Application Note: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid as a Scaffold for FGFR-Targeted Cancer Therapeutics

Executive Summary The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in regulating cell proliferation, survival, and migration. Aberrant activation of the FGFR signalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in regulating cell proliferation, survival, and migration. Aberrant activation of the FGFR signaling pathway—via gene amplification, mutation, or fusion—is a well-documented oncogenic driver in multiple malignancies, including gastric, urothelial, and breast cancers[1]. Developing highly selective, ATP-competitive small molecule inhibitors is a primary strategy in targeted oncology.

This application note details the mechanistic rationale, structural advantages, and standardized preclinical evaluation protocols for utilizing 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a foundational building block for synthesizing next-generation FGFR inhibitors.

Mechanistic Rationale & Scaffold Design

In the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is recognized as a highly privileged pharmacophore[1]. It functions primarily as a potent ATP-competitive hinge binder. The nitrogen atoms within the pyrrole and pyridine rings act as hydrogen bond donors and acceptors, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., residue Ala564 in FGFR1)[2].

The specific intermediate, 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190322-37-2)[3], provides strategic functionalization vectors that allow medicinal chemists to optimize binding affinity and kinase selectivity:

  • 3-Carboxylic Acid Vector: This moiety serves as a synthetic handle for creating amide-linked extensions. By attaching diverse, bulky hydrophobic or solvent-exposed groups at this position, researchers can exploit the unique hydrophobic pockets of the FGFR kinase domain, driving selectivity away from off-target kinases like VEGFR[4].

  • 4-Hydroxy Group: The hydroxyl group modulates the electron density of the bicyclic core, strengthening the hinge-binding hydrogen bonds. Furthermore, it can act as a hydrogen bond donor/acceptor to interact with gatekeeper residues within the ATP-binding pocket.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase Domain) FGF->FGFR Activates RAS RAS FGFR->RAS Phosphorylation PI3K PI3K FGFR->PI3K Phosphorylation Inhibitor 4-OH-Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1. Mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives in blocking FGFR signaling.

Physicochemical Properties & Target Profile

Before initiating synthesis and biological screening, it is crucial to understand the baseline properties of the scaffold.

PropertyValue / Description
Chemical Name 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS Number 1190322-37-2[3]
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Primary Target FGFR1, FGFR2, FGFR3, FGFR4[1]
Binding Mechanism ATP-competitive (Hinge-binding)[2]
Downstream Effectors RAS/MEK/ERK, PI3K/AKT[1]

Experimental Protocols for Preclinical Evaluation

To rigorously validate the efficacy of novel derivatives synthesized from this scaffold, a self-validating cascade of assays is required. This pipeline ensures that biochemical potency accurately translates to cellular efficacy, and that cell death is driven by an on-target mechanism rather than generalized cytotoxicity.

Workflow Prep Compound Preparation Enzyme In Vitro Kinase Assay (ADP-Glo) Prep->Enzyme Cell Cell Viability (4T1 / SNU-16) Enzyme->Cell WB Western Blot (p-ERK / p-AKT) Cell->WB Analysis Data Analysis & IC50 Calculation WB->Analysis

Figure 2. Preclinical evaluation workflow for FGFR-targeted pyrrolo[2,3-b]pyridine inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: Because 1H-pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors[2], the ADP-Glo™ Kinase Assay is the optimal choice. It directly measures the generation of ADP from ATP, independent of the specific peptide substrate, providing a highly sensitive, universal luminescent readout for FGFR1–4 enzymatic activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the synthesized 4-hydroxy-1H-pyrrolo[2,3-b]pyridine derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay.

  • Enzyme Reaction: In a 384-well plate, mix 2 µL of the compound with 2 µL of recombinant FGFR kinase (FGFR1, 2, 3, or 4). Incubate at room temperature for 15 minutes to allow pre-binding.

  • Initiation: Add 1 µL of ATP/Substrate mix to initiate the reaction. The ATP concentration should be set near the Km​ value for the specific FGFR isoform to accurately assess competitive inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Viability & Apoptosis in FGFR-Driven Models

Causality & Rationale: Biochemical potency does not guarantee cellular permeability or efficacy. To validate physiological impact, we utilize cell lines highly dependent on FGFR signaling, such as 4T1 (breast cancer) or SNU-16 (gastric cancer, FGFR2 amplified)[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed 4T1 or SNU-16 cells at a density of 3,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the inhibitor (range: 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Measurement: Record the luminescent signal, which is proportional to the amount of ATP present (indicating viable cells).

  • Apoptosis Validation: In a parallel 6-well plate setup, treat cells for 48 hours, harvest, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to confirm that reduced viability is driven by apoptosis rather than necrosis[1].

Protocol C: Western Blot Analysis of Downstream Signaling

Causality & Rationale: To definitively prove that the observed cell death is a direct result of FGFR inhibition (on-target effect), one must demonstrate the dose-dependent attenuation of its downstream effectors. We target phosphorylated ERK (p-ERK) for the MAPK pathway and phosphorylated AKT (p-AKT) for the PI3K/AKT survival pathway.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat SNU-16 cells with the inhibitor at 0.5x, 1x, and 5x the cellular IC50 for 2 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 60 mins). Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, total ERK, p-AKT, total AKT, and GAPDH (loading control).

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and capture images via a chemiluminescence imaging system.

Representative Data Presentation

When properly optimized, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit potent, nanomolar inhibition of FGFR isoforms and robust cellular efficacy. Below is a representative data structure expected from successful lead compounds[1].

Table 2. Representative Inhibitory Profile of Optimized Pyrrolo[2,3-b]pyridine Derivatives

Assay / TargetRepresentative IC50 (nM)Biological Significance
FGFR1 (Enzymatic) 5 - 15 nMHigh biochemical potency against FGFR1
FGFR2 (Enzymatic) 8 - 20 nMHigh biochemical potency against FGFR2
FGFR3 (Enzymatic) 20 - 40 nMPotent inhibition of FGFR3
VEGFR2 (Enzymatic) > 1,000 nMDemonstrates excellent kinase selectivity
4T1 Cell Viability 150 - 300 nMConfirms cellular permeability and anti-proliferative effect
SNU-16 Cell Viability 50 - 100 nMHigh efficacy in FGFR2-amplified models

Sources

Method

Application Note: Rational Design, Synthesis, and Evaluation of Pyrrolo[2,3-b]pyridine-Based JAK Inhibitors

Introduction & Mechanistic Rationale The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is the primary signaling mechanism for numerous cytokines and growth factors. Dysregulation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is the primary signaling mechanism for numerous cytokines and growth factors. Dysregulation of this pathway is heavily implicated in autoimmune diseases, inflammation, and malignancies ()[1]. The JAK family consists of four isoforms: JAK1, JAK2, JAK3, and TYK2. While pan-JAK inhibitors like tofacitinib have proven clinical efficacy, selective inhibition—particularly targeting JAK3 or JAK1—is highly desirable to minimize off-target effects such as JAK2-mediated anemia[2].

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore in kinase drug discovery. As a bioisostere of the pyrrolo[2,3-d]pyrimidine core, the pyrrolo[2,3-b]pyridine system effectively mimics the adenine ring of ATP[3]. The N1 and C6 atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Glu903 and Leu905 in JAK3), anchoring the inhibitor within the ATP-binding pocket ()[4].

JAK_STAT Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor (Common γ-chain) Cytokine->Receptor Binds JAK Janus Kinase (JAK3) ATP Binding Site Receptor->JAK Activates STAT STAT Proteins (Phosphorylation & Dimerization) JAK->STAT Phosphorylates Inhibitor Pyrrolo[2,3-b]pyridine Scaffold Inhibitor->JAK Blocks ATP Pocket Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Diagram 1: JAK-STAT signaling pathway and pyrrolo[2,3-b]pyridine intervention point.

Structure-Activity Relationship (SAR) & Rational Design

The modular nature of the pyrrolo[2,3-b]pyridine core allows for precise tuning of kinase selectivity and potency. Extensive SAR studies have demonstrated that substitutions at the C4 and C5 positions critically dictate JAK3 affinity[5].

  • C5 Position (Solvent-Exposed Region): The introduction of a carbamoyl group (carboxamide) at the C5 position significantly enhances JAK3 inhibitory activity. This group projects into the solvent-exposed region of the ATP-binding site, providing additional stabilizing interactions[5].

  • C4 Position (Hydrophobic Pocket): Substitution with a cycloalkylamino group at C4 is essential for occupying the hydrophobic pocket adjacent to the hinge region. However, experimental causality shows that steric hindrance is paramount: the presence of an N-methyl group on the C4 amine creates a severe steric clash with the C5-carbamoyl group, forcing the molecule out of its optimal binding conformation. Deleting this N-methyl group (yielding a secondary amine at C4) results in over a 100-fold increase in JAK3 potency[2].

Table 1: SAR Profile of Pyrrolo[2,3-b]pyridine Derivatives
Compound / DrugC4 SubstituentC5 SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Compound 6 N-methylcyclohexylaminoHydrogen290018001100
Compound 11a N-methylcyclohexylaminoCarbamoyl>3000>30001600
Compound 14a Cyclohexylamino (NH)Carbamoyl187914
Compound 15b Cyclohexylamino (NH)Bulky Aliphatic AmideNTNT3400
Peficitinib Complex spirocycleCarboxamide3.95.00.71

Data synthesized from established in vitro kinase assays (; )[5],[],[2].

Synthetic Methodology: Accessing the Core Scaffold

To synthesize highly substituted pyrrolo[2,3-b]pyridines, a robust, self-validating synthetic route is required. The primary challenge is the reactivity of the pyrrole nitrogen (N1), which can poison palladium catalysts or undergo unwanted side reactions during deprotection ()[7]. Masking N1 is therefore a non-negotiable first step.

Protocol: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamides

  • N1 Protection: React 4-chloro-1H-pyrrolo[2,3-b]pyridine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and sodium hydride (NaH) in DMF at 0 °C to yield the SEM-protected intermediate.

    • Causality Check: SEM protection prevents Pd-catalyst poisoning during subsequent cross-coupling steps[7].

  • C5 Functionalization (Amidation): Utilize a directed palladium-catalyzed carbonylation or direct amide coupling if starting from a 5-bromo/iodo precursor.

  • C4 Buchwald-Hartwig Amination:

    • Reagents: SEM-protected 4-chloro-pyrrolo[2,3-b]pyridine-5-carboxamide (1 equiv), desired cycloalkylamine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos or XPhos ligand (0.1 equiv), and Cs₂CO₃ (2.5 equiv) in degassed 1,4-dioxane.

    • Conditions: Heat at 100 °C under N₂ for 12 hours.

    • Causality Check: The choice of RuPhos/XPhos is critical to overcome the high activation energy required for oxidative addition at the electron-rich C4 position of the 7-azaindole ring[7].

  • SEM Deprotection: Treat the coupled product with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours, followed by quenching with ethylenediamine or ammonium hydroxide to scavenge the released formaldehyde.

    • Causality Check: Scavenging formaldehyde prevents the formation of tricyclic 8-membered azaindole side products, ensuring high final yield and purity[7].

Workflow Step1 Step 1: N1 Masking (SEM-Cl, NaH) Step2 Step 2: C5 Amidation (Pd-Catalyzed) Step1->Step2 Step3 Step 3: C4 Amination (Buchwald-Hartwig) Step2->Step3 Step4 Step 4: Deprotection (TFA, Scavenger) Step3->Step4 Assay Step 5: Kinase Assay (TR-FRET/HTRF) Step4->Assay

Diagram 2: Synthetic and HTS workflow for pyrrolo[2,3-b]pyridine JAK inhibitors.

Biochemical Evaluation: TR-FRET Kinase Assay Protocol

To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™ or HTRF) is the gold standard ()[8],[9]. TR-FRET eliminates interference from compound auto-fluorescence by introducing a time delay before signal measurement, ensuring high trustworthiness of the IC₅₀ data[9].

Reagents:

  • Recombinant JAK3 or JAK1 kinase domain.

  • Fluorescein-labeled peptide substrate (e.g., Poly GAT).

  • Terbium (Tb)-labeled anti-phospho antibody.

  • ATP (at predetermined apparent Kₘ).

Step-by-Step Assay Protocol:

  • Kinase Titration (Pre-requisite Validation): Determine the EC₈₀ concentration of the kinase at the apparent Kₘ of ATP (typically 10-50 µM for JAKs). Rationale: This ensures the assay is highly sensitive to competitive ATP-site inhibitors and operates in the linear range of the enzyme[8].

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the pyrrolo[2,3-b]pyridine inhibitor in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration must be ≤1% to prevent kinase denaturation).

  • Kinase Reaction:

    • Add 40 µL of 5.0 µM fluorescein-substrate and the optimized concentration of JAK kinase to 950 µL kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10].

    • Dispense 5 µL of the Kinase/Substrate mixture into the assay plate containing the inhibitor.

    • Initiate the reaction by adding 5 µL of ATP solution (at 2X final Kₘ concentration).

  • Incubation: Seal the plate and incubate for exactly 1 hour at room temperature (20-25 °C)[8].

  • Detection & Quenching:

    • Prepare a detection mixture containing 20 mM EDTA and 4 nM Tb-labeled antibody in TR-FRET dilution buffer[10].

    • Add 10 µL of the detection mixture to each well (final EDTA = 10 mM, final Antibody = 2 nM). Rationale: EDTA immediately stops the kinase reaction by chelating the essential Mg²⁺ cofactor, locking the assay state for reading[10].

    • Incubate for 30 minutes at room temperature[10].

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Infinite F500) using dual-wavelength detection (Emission at 520 nm for Fluorescein and 495 nm for Terbium)[8]. Calculate the emission ratio (520/495) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

References

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 . Chemical & Pharmaceutical Bulletin, 2015. Available at:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . Molecules / PMC, 2019. Available at:[Link]

  • Therapeutic potential of anticancer activity of nitrogen-containing heterocyclic scaffolds as Janus kinase (JAK) inhibitor . Bioorganic Chemistry / PubMed, 2024. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors

Abstract This document provides a comprehensive guide for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a promising class of selective inhibitors for Phosphodiesterase 4B (PDE4B). PDE4B is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a promising class of selective inhibitors for Phosphodiesterase 4B (PDE4B). PDE4B is a critical enzyme that regulates intracellular cyclic adenosine monophosphate (cAMP) levels and is a high-value target for therapeutic intervention in a range of inflammatory and neurological disorders.[1][2] The protocols herein detail a robust, multi-step synthetic route, from the core 7-azaindole scaffold to the final carboxamide products, and outline the necessary biological assays to determine inhibitory potency and cellular activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this important chemical space.

Introduction: The Rationale for Targeting PDE4B

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of intracellular signaling.[3] The PDE4 family, which specifically degrades cAMP, is composed of four subtypes (A, B, C, and D).[4] Of these, PDE4B has garnered significant attention as a therapeutic target due to its high expression in inflammatory and immune cells.[1][5]

Inhibition of PDE4B prevents the breakdown of cAMP.[2][6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and other signaling pathways that ultimately suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[2][3][7] This anti-inflammatory effect makes PDE4B inhibitors promising candidates for treating conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and various neuroinflammatory disorders.[2][4][6][8]

A key challenge in developing PDE4 inhibitors has been managing side effects, particularly nausea and emesis, which are strongly associated with the inhibition of the PDE4D subtype. Therefore, the development of novel chemical scaffolds that exhibit high selectivity for PDE4B over PDE4D is a primary goal in the field.[9] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a privileged scaffold, forming the basis for potent and selective PDE4B inhibitors.[10][11][12] This guide focuses on the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which have demonstrated significant potential in this area.[10][13]

PDE4B Signaling Pathway

The diagram below illustrates the central role of PDE4B in modulating the cAMP signaling cascade. Inhibition of PDE4B leads to an accumulation of cAMP, which in turn activates PKA, leading to the phosphorylation of the cAMP Response Element-Binding Protein (CREB) and a subsequent reduction in the transcription of pro-inflammatory genes.

PDE4B_Signaling GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Transcription (e.g., TNF-α) CREB->Inflammation Reduces Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibits

Caption: The PDE4B-mediated cAMP signaling pathway.

General Synthetic Strategy

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is accomplished via a robust and modular three-step sequence. This approach allows for late-stage diversification, enabling the rapid generation of an analog library for structure-activity relationship (SAR) studies. The key transformations are:

  • N-Arylation: A copper-catalyzed Chan-Lam coupling reaction to install the desired aryl group onto the nitrogen of the pyrrolo[2,3-b]pyridine core.

  • Saponification: A straightforward ester hydrolysis to yield the pivotal carboxylic acid intermediate.

  • Amide Coupling: Formation of the final carboxamide products by coupling the carboxylic acid with a diverse range of primary or secondary amines using a peptide coupling agent.

Synthetic Workflow Overview

synthetic_workflow start Methyl 1H-pyrrolo[2,3-b] pyridine-2-carboxylate step1 Step 1: N-Arylation (Chan-Lam Coupling) start->step1 intermediate1 N-Aryl Ester Intermediate step1->intermediate1 step2 Step 2: Saponification (Ester Hydrolysis) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (T3P) intermediate2->step3 final_product Target 1H-pyrrolo[2,3-b] pyridine-2-carboxamides step3->final_product reagents1 ArB(OH)2, Cu(OAc)2, Pyridine, CH2Cl2 reagents1->step1 reagents2 NaOH, MeOH/H2O reagents2->step2 reagents3 NHR1R2, T3P, DIPEA, DMF reagents3->step3

Caption: General three-step synthetic workflow.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Arylation of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol describes the copper-catalyzed coupling of an arylboronic acid with the starting 7-azaindole ester. The use of copper(II) acetate is a common and effective catalyst for this type of N-arylation, and pyridine serves as both a base and a ligand to facilitate the catalytic cycle.

Materials and Reagents

Reagent Supplier Grade
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Commercially available ≥97%
Arylboronic Acid (e.g., 3,4-dichlorophenylboronic acid) Commercially available ≥97%
Copper(II) Acetate (Cu(OAc)₂) Commercially available Anhydrous, ≥98%
Pyridine Commercially available Anhydrous, 99.8%

| Dichloromethane (CH₂Cl₂) | Commercially available | Anhydrous, ≥99.8% |

Procedure

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq.).

  • Add the desired arylboronic acid (1.5 eq.) and copper(II) acetate (1.5 eq.).

  • Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (approx. 0.1 M concentration relative to the starting ester) followed by anhydrous pyridine (2.0 eq.).

  • Stir the resulting suspension at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the N-aryl ester intermediate.

Protocol 2: Saponification to the Carboxylic Acid Intermediate

This procedure hydrolyzes the methyl ester to the corresponding carboxylic acid, which is the key precursor for the subsequent amide coupling. The reaction is a standard saponification using sodium hydroxide in a mixed solvent system.

Materials and Reagents

Reagent Supplier Grade
N-Aryl Ester Intermediate (from Protocol 1) - Purified
Sodium Hydroxide (NaOH) Commercially available Pellets, ≥97%
Methanol (MeOH) Commercially available ACS Grade
Deionized Water (H₂O) - -

| Hydrochloric Acid (HCl) | Commercially available | 1 M aqueous |

Procedure

  • Dissolve the N-aryl ester intermediate (1.0 eq.) in a mixture of methanol and water (typically a 2:1 or 3:1 v/v ratio).

  • Add sodium hydroxide (3.0-5.0 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath (0 °C).

  • Slowly acidify the solution by adding 1 M HCl dropwise with vigorous stirring until the pH is approximately 3-4. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and dry under high vacuum to yield the carboxylic acid intermediate. This product is often pure enough for the next step without further purification.

Protocol 3: Amide Coupling to Synthesize Final Products

This final step couples the carboxylic acid with a selected amine. Propylphosphonic anhydride (T3P®) is an excellent coupling agent for this transformation as it is highly efficient, and its byproducts are water-soluble, simplifying the purification process.[10] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base.

Materials and Reagents

Reagent Supplier Grade
Carboxylic Acid Intermediate (from Protocol 2) - Dried
Desired Amine (e.g., 3,3-difluoroazetidine HCl) Commercially available ≥97%
Propylphosphonic Anhydride (T3P®) Commercially available 50% solution in Ethyl Acetate
Diisopropylethylamine (DIPEA) Commercially available ≥99.5%

| Dimethylformamide (DMF) | Commercially available | Anhydrous, ≥99.8% |

Procedure

  • To a vial or round-bottom flask, add the carboxylic acid intermediate (1.0 eq.), the desired amine or its hydrochloride salt (1.1 eq.), and anhydrous DMF (approx. 0.2 M).

  • Add DIPEA (3.0 eq.). If using an amine hydrochloride salt, an extra equivalent of base is required.

  • Add the T3P® solution (1.5 eq.) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

SAR and In Vitro Activity Data

A scaffold-hopping experiment led to the identification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent PDE4B inhibitors.[10] Structure-activity relationship (SAR) studies revealed that the nature of the amide substituent is critical for both potency and selectivity against the PDE4D isoform.[10][11] For instance, the introduction of small, fluorine-containing rings like 3,3-difluoroazetidine can enhance potency and selectivity.[10][11]

Table 1: Representative Compounds and In Vitro PDE4B/D Inhibition Data (Data adapted from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854)[10]

Compound R Group on Amide PDE4B IC₅₀ (μM) PDE4D IC₅₀ (μM) Selectivity (PDE4D/PDE4B)
11a Cyclopropyl 1.1 >10 >9.1
11d Cyclobutyl 0.31 3.1 10.0
11h 3,3-Difluoroazetidin-1-yl 0.14 0.84 6.0
11j (Tetrahydrofuran-3-yl)methyl 0.52 1.8 3.5

| Rolipram | Reference Compound | 0.11 | 0.27 | 2.5 |

Protocols for Biological Evaluation

Protocol 4: In Vitro PDE4B Enzymatic Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against recombinant human PDE4B. A common method is a fluorescence polarization (FP) assay, which is homogeneous and well-suited for high-throughput screening.[14]

Principle The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4B hydrolyzes cAMP-FAM to AMP-FAM, a specific phosphate-binding agent in the reaction mixture binds to the newly exposed phosphate group. This forms a large, slowly tumbling complex, leading to a high fluorescence polarization signal.[14] Inhibitors of PDE4B will prevent this conversion, resulting in a low FP signal.

Materials and Reagents

Reagent Supplier
Recombinant Human PDE4B Enzyme BPS Bioscience or similar
PDE4B Assay Kit (containing FAM-cAMP, Binding Agent, Buffer) BPS Bioscience (e.g., Cat. #79590)[14]
Test Compounds Synthesized (Protocol 3)
DMSO Commercially available
96-well or 384-well black, low-volume plates Commercially available

| Fluorescence Plate Reader with FP capability | - |

Procedure

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the diluted test compounds or vehicle control (DMSO in assay buffer).

  • Add the diluted PDE4B enzyme to all wells except the "blank" or "no enzyme" controls. Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the FAM-cAMP substrate to all wells.

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Terminate the reaction and develop the signal by adding the Binding Agent solution.

  • Incubate for another 60 minutes at room temperature to allow the complex to stabilize.

  • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Protocol 5: Cell-Based TNF-α Release Assay

This assay measures the functional effect of the inhibitors on a key downstream inflammatory mediator. It quantifies the ability of compounds to inhibit the release of TNF-α from macrophage-like cells stimulated with lipopolysaccharide (LPS).[10][15]

Materials and Reagents

Reagent Supplier
RAW264.7 murine macrophage cell line ATCC
DMEM (supplemented with 10% FBS, 1% Pen/Strep) Gibco or similar
Lipopolysaccharide (LPS) from E. coli Sigma-Aldrich
Test Compounds Synthesized (Protocol 3)
Human or Murine TNF-α ELISA Kit R&D Systems, eBioscience

| 96-well cell culture plates | Corning or similar |

Procedure

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37 °C in a 5% CO₂ incubator.

  • The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Pre-incubate the cells with the compounds for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubate the plate for 18-24 hours at 37 °C and 5% CO₂.

  • After incubation, carefully collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine IC₅₀ values using non-linear regression analysis.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a highly promising platform for the development of potent and selective PDE4B inhibitors. The synthetic and biological protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate novel compounds in this class.[10] The modular nature of the synthesis allows for extensive SAR exploration, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[10][11] Further optimization of lead compounds identified through these protocols may lead to the development of next-generation anti-inflammatory therapeutics with an improved safety profile.[10][12]

References

  • Gantner, F., et al. (2023). Selective Phosphodiesterase 4B Inhibitors: A Review. PMC - NIH. Available at: [Link]

  • Kaur, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors | Request PDF. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • PubMed. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • Patsnap Synapse. (2024). What are PDE4B modulators and how do they work?. Available at: [Link]

  • PubMed. (2025). Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. Available at: [Link]

  • Jin, S. L., et al. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. PMC - NIH. Available at: [Link]

  • Patsnap Synapse. (2024). What are PDE4B inhibitors and how do they work?. Available at: [Link]

  • springermedizin.de. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. Available at: [Link]

  • Wang, Y., et al. (2020). Inhibition of PDE4/PDE4B improves renal function and ameliorates inflammation in cisplatin-induced acute kidney injury. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Bio-protocol. (2023). 4.11. PDE4B Inhibition Assay. Available at: [Link]

  • ResearchGate. (2025). PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery | Request PDF. Available at: [Link]

  • Circulation Research. (2022). Targeting PDE4B (Phosphodiesterase-4 Subtype B) for Cardioprotection in Acute Myocardial Infarction via Neutrophils and Microcirculation. Available at: [Link]

  • MDPI. (2024). Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE4B (Rat) Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Available at: [Link]

  • Wang, X., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC - NIH. Available at: [Link]

  • ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

Sources

Method

Evaluating the Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comprehensive Cell-Based Assay Guide

Introduction & Pharmacological Context The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole , is a privileged bioisostere of indole that has revolutionized modern targeted oncology. The nitrogen at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole , is a privileged bioisostere of indole that has revolutionized modern targeted oncology. The nitrogen atom at the 7-position acts as a highly efficient hydrogen bond acceptor, allowing these derivatives to anchor firmly into the ATP-binding hinge region of various kinases.

A landmark validation of this scaffold is the development of PLX4720 and its clinical successor, vemurafenib (Zelboraf)[1]. These molecules act as highly selective, ATP-competitive inhibitors of the BRAF V600E mutant kinase, a primary oncogenic driver in metastatic melanoma. To transition a 7-azaindole hit compound from biochemical screening to preclinical validation, researchers must employ a rigorous suite of cell-based assays. These assays are designed not merely to observe cell death, but to prove mechanistic causality: that the compound penetrates the cell, engages its specific target, shuts down the downstream signaling cascade, and selectively induces apoptosis.

Pathway RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS BRAF BRAF V600E (Target) RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 (Proliferation) MEK->ERK Inhibitor 1H-pyrrolo[2,3-b]pyridine (e.g., Vemurafenib) Inhibitor->BRAF ATP-competitive inhibition

BRAF/MEK/ERK signaling cascade and targeted inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Logic & Assay Workflow

A self-validating experimental workflow requires orthogonal assays. A compound might kill cells by acting as a broad-spectrum cytotoxin rather than a targeted kinase inhibitor. Therefore, our testing funnel is divided into three pillars:

  • Phenotypic Screening (Viability): Does it kill the right cells?

  • Mechanistic Validation (Target Engagement): Does it shut down the intended pathway?

  • Cell Death Profiling (Apoptosis): How do the cells die?

Workflow Compound 7-Azaindole Candidate Viability 1. Viability Assay (CellTiter-Glo) Compound->Viability Target 2. Target Engagement (p-ERK Western) Compound->Target Apoptosis 3. Apoptosis Assay (TUNEL) Compound->Apoptosis

Tripartite cell-based assay workflow for evaluating 7-azaindole kinase inhibitors.

Detailed Methodologies

Protocol 1: Cell Viability and Selectivity Assay (MTS / CellTiter-Glo)

Causality & Rationale: To prove that a 7-azaindole derivative is a targeted inhibitor, you must test it against an isogenic or matched cell line panel. For example, vemurafenib shows an IC50 of ~130 nM in BRAF V600E-mutated Colo829 cells, but lacks efficacy (no IC50 observed) in BRAF wild-type MeWo cells[2]. This differential toxicity proves on-target selectivity.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing Colo829 (mutant) and MeWo (wild-type) cells. Seed at 3,000 cells/well in a 96-well opaque plate (for luminescence) in 90 µL of complete media. Leave the outer perimeter wells empty (fill with PBS) to prevent edge-effect evaporation.

  • Compound Preparation: 7-azaindoles are notoriously hydrophobic. Prepare a 10 mM stock in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Treatment: Dilute the DMSO stocks 1:100 in culture media to create a 10X intermediate (final DMSO concentration on cells will be 0.1%). Add 10 µL of this intermediate to the 90 µL of cells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL of CellTiter-Glo reagent (or MTS). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

Self-Validation Checkpoints:

  • Vehicle Control: If the 0.1% DMSO control shows >5% variance from untreated cells, the solvent concentration is too high and is masking drug effects.

  • Z'-Factor: Calculate the Z'-factor using the vehicle control and a positive control (e.g., 10 µM staurosporine). A Z' > 0.5 validates the assay's robustness.

Protocol 2: Target Engagement via Phospho-ERK Western Blot

Causality & Rationale: If a 7-azaindole derivative successfully inhibits BRAF or EGFR, it must halt the phosphorylation of downstream effectors[3]. Measuring total ERK vs. phosphorylated ERK (p-ERK) confirms that the phenotypic cell death observed in Protocol 1 is directly caused by MAPK pathway suppression[1].

Step-by-Step Procedure:

  • Starvation: Seed 5x10^5 cells in 6-well plates. After 24 hours, replace with serum-free media for 12 hours to reduce basal, growth-factor-induced kinase activity.

  • Treatment: Treat with the 7-azaindole compound at 0.5x, 1x, and 5x the IC50 established in Protocol 1 for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse cells immediately on ice using RIPA buffer supplemented with protease inhibitors and, critically, phosphatase inhibitors (1 mM Na3VO4, 10 mM NaF). Rationale: Phosphatases act in milliseconds; without them, p-ERK signals will vanish during extraction.

  • Immunoblotting: Run 20 µg of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with anti-p-ERK1/2 (Thr202/Tyr204) and anti-Total-ERK antibodies.

Self-Validation Checkpoints:

  • Loading Control: Total ERK levels must remain constant across all lanes. If Total ERK decreases, the compound is inducing rapid protein degradation or the protein loading was unequal, invalidating the p-ERK reduction.

Protocol 3: Apoptosis Detection via TUNEL Assay

Causality & Rationale: Does the kinase inhibitor merely pause cell division (cytostatic) or actively kill the cancer cells (cytotoxic)? Novel vemurafenib analogs have been shown to induce significant DNA fragmentation, a late-stage hallmark of apoptosis, which can be visualized using Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL)[4].

Step-by-Step Procedure:

  • Treatment: Plate A375 cells on glass coverslips. Treat with 5 µM of the 7-azaindole analog for 24 hours.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 5 minutes.

  • Labeling: Apply the TUNEL reaction mixture (TdT enzyme + fluorescein-dUTP) and incubate in a humidified dark chamber at 37°C for 1 hour.

  • Counterstain: Wash and mount coverslips using an anti-fade mounting medium containing DAPI (to visualize all nuclei).

  • Imaging: Image using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence overlapping with blue DAPI nuclei.

Self-Validation Checkpoints:

  • Positive Control: Treat one coverslip with DNase I for 10 minutes prior to labeling to artificially induce DNA strand breaks.

  • Negative Control: Omit the TdT enzyme from the reaction mixture. If fluorescence is observed here, it indicates non-specific binding of the dye, and the washing steps must be optimized.

Quantitative Data Summary

The following table summarizes expected benchmark data for 1H-pyrrolo[2,3-b]pyridine derivatives across different cell-based assays, providing a reference point for evaluating novel hit compounds.

Compound / ScaffoldCell Line (Genotype)Assay TypeTypical IC50 / OutcomeTarget Kinase
PLX4720 (7-azaindole)COLO205 (BRAF V600E)Cell Viability (CTG)~310 nMBRAF V600E
Vemurafenib Colo829 (BRAF V600E)Cell Viability (MTS)~130 nMBRAF V600E
Vemurafenib MeWo (BRAF WT)Cell Viability (MTS)>10 µM (Resistant)BRAF WT
Dual 7-azaindole Inhibitor SK-MEL-28 (BRAF V600E)p-ERK Western BlotDose-dependent suppressionBRAF / EGFR
Vemurafenib Analogs A375 (BRAF V600E)TUNEL AssaySignificant DNA fragmentationBRAF V600E

References

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity | PNAS.
  • Development of[11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts | Oncotarget.
  • Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib | ACS Public
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog | PMC.

Sources

Application

Application Note: High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries for Novel Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the design of small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors[1]. Its success is not coincidental; it is rooted in precise molecular mimicry. Kinases catalyze the transfer of the γ-phosphate from adenosine triphosphate (ATP) to specific substrates. The 7-azaindole core acts as a bioisostere of the adenine ring of ATP, allowing it to competitively occupy the deep cleft between the N- and C-terminal lobes of the kinase catalytic domain[2].

The Causality of Hinge-Binding: The structural brilliance of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its ability to form robust bidentate hydrogen bonds with the kinase hinge region[1].

  • The pyridine nitrogen (N) acts as a highly effective hydrogen bond acceptor.

  • The pyrrole amine (NH) acts as a complementary hydrogen bond donor.

This dual interaction perfectly aligns with the backbone amide residues of the kinase hinge region (for example, interacting with the NH and carbonyl of Cys-532 in BRAF, a mechanism famously exploited by the FDA-approved melanoma drug Vemurafenib)[1]. Because over 90 human kinases have been shown to be sensitive to 7-azaindole-based compounds, screening libraries based on this framework is a high-yield strategy for discovering novel therapeutics for oncology and autoimmune diseases[1].

Mechanism Scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Hbond1 Pyridine N (H-Bond Acceptor) Scaffold->Hbond1 Hbond2 Pyrrole NH (H-Bond Donor) Scaffold->Hbond2 Hinge Kinase Hinge Region (e.g., Cys-532 in BRAF) ATP ATP Displacement (Competitive Inhibition) Hinge->ATP Causes Hbond1->Hinge Binds Hbond2->Hinge Binds Block Downstream Signaling Blockade ATP->Block Results in

Fig 1: Bidentate hinge-binding mechanism of 1H-pyrrolo[2,3-b]pyridine leading to kinase inhibition.

Assay Design: The TR-FRET Advantage

When screening libraries of tens of thousands of 1H-pyrrolo[2,3-b]pyridine derivatives, the chosen assay must be highly sensitive, miniaturizable, and resistant to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for ultra-high-throughput screening (uHTS) of kinase targets[3].

Why TR-FRET? Many small molecules in chemical libraries exhibit native autofluorescence, which can generate false positives or negatives in standard fluorescence assays. TR-FRET solves this by utilizing lanthanide chelates (such as Europium, Eu³⁺, or Terbium, Tb³⁺) as donor fluorophores[3]. These isotopes possess exceptionally long emission half-lives (milliseconds). By introducing a time delay (e.g., 50–100 µs) between the excitation flash and signal measurement, all short-lived background autofluorescence decays, leaving only the target-specific FRET signal[3].

Self-Validating System: To ensure trustworthiness, every 1536-well plate must act as a self-validating system. This is achieved by calculating the Z'-factor , a statistical measure of assay robustness that compares the dynamic range of the assay to the data variation[4]. A Z'-factor > 0.7 is mandatory for validating the screening of 7-azaindole libraries[4].

Step-by-Step HTS Protocol

The following protocol details the screening of a 1H-pyrrolo[2,3-b]pyridine library against a generic recombinant kinase (e.g., JAK3 or BRAF) using a 1536-well TR-FRET format.

Phase 1: Acoustic Library Dispensing

Causality: Traditional pipette-based transfer in the nanoliter range suffers from tip carryover and volume inaccuracy. Acoustic liquid handling uses sound energy to eject precise droplets, eliminating cross-contamination and minimizing DMSO concentration in the final assay, which can otherwise denature the kinase.

  • Load the 1H-pyrrolo[2,3-b]pyridine compound library (10 mM in 100% DMSO) into an Echo® Qualified Source Plate.

  • Use an acoustic liquid handler to dispense 5 nL of each compound into a black, low-volume 1536-well assay plate (Corning).

  • Dispense 5 nL of DMSO into negative control wells (0% inhibition) and 5 nL of a known reference inhibitor (e.g., Staurosporine) into positive control wells (100% inhibition).

Phase 2: Enzymatic Kinase Reaction
  • Prepare the Kinase/Substrate Mix : Dilute the recombinant kinase and biotinylated peptide substrate in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Dispense 2 µL of the Kinase/Substrate Mix into all wells of the 1536-well plate using a continuous flow dispenser.

  • Incubate for 15 minutes at room temperature (RT) to allow the 7-azaindole compounds to equilibrate and bind the kinase hinge region.

  • Prepare the ATP Mix : Dilute ATP in Assay Buffer to a concentration equal to the kinase's apparent Km​ (to ensure competitive inhibitors are accurately identified).

  • Dispense 2 µL of the ATP Mix to initiate the reaction.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 60 minutes.

Phase 3: TR-FRET Detection
  • Prepare the Detection Mix : In Stop Buffer (containing EDTA to chelate Mg²⁺ and halt kinase activity), dilute the Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Dispense 4 µL of the Detection Mix into all wells.

  • Incubate in the dark at RT for 60 minutes to allow the Streptavidin-APC to bind the biotinylated substrate and the Eu-antibody to bind the phosphorylated residues.

Phase 4: Reading and Analysis
  • Read the plate on an EnVision® Multimode Plate Reader (or equivalent) using TR-FRET settings: Excitation at 337 nm; Emission 1 at 615 nm (Europium); Emission 2 at 665 nm (APC).

  • Calculate the TR-FRET ratio: (Emission665/Emission615)×10,000 .

  • Calculate the Z'-factor for each plate. Reject and repeat any plate with a Z' < 0.7.

HTS_Workflow Lib 1H-Pyrrolo[2,3-b]pyridine Compound Library Disp Acoustic Dispensing (Labcyte Echo, nL range) Lib->Disp Assay TR-FRET Kinase Assay (1536-well format) Disp->Assay Data Data Analysis (Z'-factor > 0.7, IC50) Assay->Data Hit Primary Hit Identification (>50% Inhibition) Data->Hit Counter Selectivity Profiling (Kinome Panel) Hit->Counter Lead Lead Optimization (SAR Development) Counter->Lead

Fig 2: Ultra-High-Throughput Screening (uHTS) and Hit Triage Pipeline.

Quantitative Data Presentation: Hit Triage

Following the primary screen, active compounds (typically defined as those exhibiting >50% inhibition at 10 µM) are subjected to dose-response curves to determine their IC50​ values. Because the 1H-pyrrolo[2,3-b]pyridine scaffold is a universal hinge binder, counter-screening against a panel of off-target kinases is critical to establish selectivity.

Table 1: Representative Hit Triage Data for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDSubstitution PositionTarget Kinase IC50​ (nM)Off-Target Kinase IC50​ (nM)Assay Z'-FactorLipinski ViolationsStatus
AZA-001 C-3 Aryl12.4>10,0000.820Promoted to Lead
AZA-045 C-5 Amide45.12,5000.790Promoted to Lead
AZA-112 C-4 Amine8.215.00.851Rejected (Toxicity)
AZA-209 C-2 Alkyl>5,000N/A0.760Rejected (Inactive)
AZA-314 C-3 Heteroaryl3.1>5,0000.880Top Candidate

Note: The C-3 and C-5 positions of the 7-azaindole ring are highly amenable to substitution, allowing medicinal chemists to project functional groups into the solvent-exposed regions or specificity pockets of the kinase, thereby driving selectivity away from off-target kinases.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin (J-Stage)[Link]

  • How TR-FRET Empower High-Throughput Screening Sino Biological[Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of Inhibitors National Institutes of Health (NIH / PMC) [Link]

Sources

Method

Application Note: Molecular Docking and Optimization Protocols for 1H-Pyrrolo[2,3-b]pyridine-Based Protein Kinase Inhibitors

Introduction & Scientific Rationale The discovery of highly selective, ATP-competitive protein kinase inhibitors is a cornerstone of modern targeted therapy for oncology, autoimmune disorders, and neurodegeneration. With...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The discovery of highly selective, ATP-competitive protein kinase inhibitors is a cornerstone of modern targeted therapy for oncology, autoimmune disorders, and neurodegeneration. Within medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore.

Structurally, this bicyclic system is a near-perfect bioisostere of the adenine ring of ATP. The mechanism of its binding is highly conserved across the kinome: the pyrrole nitrogen (N1) acts as a potent hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This bidentate motif anchors the molecule firmly to the backbone amide and carbonyl groups of the kinase hinge region, making it an ideal core for structure-based drug design and molecular docking studies.

Target-Specific Mechanistic Insights

Recent computational and empirical studies have successfully leveraged the 1H-pyrrolo[2,3-b]pyridine scaffold to target a diverse array of kinases. Understanding the specific binding modalities of these derivatives is critical for rational drug design:

  • Janus Kinase 3 (JAK3): JAK3 is a critical modulator of immune responses. Docking calculations and WaterMap thermodynamic analyses have demonstrated that 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives achieve high potency by displacing unfavorable water molecules in the binding pocket. For instance, introducing a cyclohexylamino group at the C4-position displaces three high-energy water molecules in the hydrophobic site, generating an entropic driving force that correlates strongly with an increase in experimental pIC50[1].

  • Bruton's Tyrosine Kinase (BTK): Scaffold-hopping strategies have utilized this core to develop sub-10 nM BTK inhibitors. Molecular dynamics and docking studies reveal that these derivatives form a highly stable hydrogen bond network with hinge residues Lys430, Met477, and Ser538, resulting in superior enzymatic and cellular inhibition profiles compared to traditional pyrimidine derivatives[2],[3].

  • Glycogen Synthase Kinase 3β (GSK-3β): In Alzheimer's disease research, 1H-pyrrolo[2,3-b]pyridine derivatives have been optimized to achieve sub-nanomolar potency (IC50 = 0.35 nM). Docking reveals that the skeleton occupies the adenine pocket to form critical hydrogen bonds with Asp133 and Val135, while customized side chains reach out to interact with Lys85[4].

  • V600E-BRAF & ATM Kinases: Density Functional Theory (DFT) combined with docking has shown that highly electrophilic pyrrolo[2,3-b]pyridine derivatives form stable complexes with the V600E-BRAF active pocket[5]. Similarly, systematic structural optimization of this scaffold has yielded highly selective ATM inhibitors with >700-fold selectivity over other PIKK family members[6].

G Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase (Active State) Receptor->JAK3 STAT STAT Protein (Phosphorylation) JAK3->STAT Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK3 ATP-competitive inhibition Nucleus Gene Transcription (T-cell Proliferation) STAT->Nucleus

Fig 1: Mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives in the JAK3/STAT signaling pathway.

Experimental Protocol: Self-Validating Docking Workflow

To ensure high scientific integrity and predictive accuracy, docking studies involving 1H-pyrrolo[2,3-b]pyridine derivatives must follow a rigorous, self-validating computational pipeline.

Step 1: Macromolecular Target Preparation
  • Import the high-resolution X-ray crystal structure of the target kinase (e.g., BTK, JAK3) into the protein preparation module.

  • Assign bond orders, add missing hydrogen atoms, and build missing side chains.

  • Causality: Crystal structures often contain unresolved side chains and misoriented amide groups (e.g., Asn, Gln, His). Optimizing the hydrogen bond network at physiological pH (7.4) ensures that the kinase hinge region presents the correct electrostatic surface for the bidentate 1H-pyrrolo[2,3-b]pyridine core.

  • Perform a restrained minimization (e.g., OPLS4 force field) to relieve steric clashes while maintaining heavy-atom coordinates.

Step 2: Ligand Library Preparation
  • Generate 3D conformations of the 1H-pyrrolo[2,3-b]pyridine derivatives.

  • Utilize pKa prediction tools (e.g., Epik) to generate probable tautomers and protonation states at pH 7.4 ± 0.5.

  • Causality: The pyrrole nitrogen (N1) must be protonated to act as an H-bond donor, while the pyridine nitrogen (N7) must remain unprotonated to act as an H-bond acceptor. Incorrect tautomeric states generated at this stage will completely abrogate the simulated hinge-binding interaction.

Step 3: Receptor Grid Generation & Thermodynamic Water Profiling
  • Define the receptor grid bounding box centered on the native co-crystallized ligand or known hinge residues (e.g., Met477 in BTK[3] or Leu905 in JAK3[1]).

  • Optional but Recommended: Perform WaterMap or 3D-RISM calculations to map the hydration sites within the ATP pocket.

  • Causality: Standard docking functions struggle with solvent effects. By calculating the free energy of hydration (ΔG_pred) for individual water molecules, researchers can design substituents specifically to displace high-energy, "unhappy" waters, thereby gaining a massive entropic boost to binding affinity[1].

Step 4: Molecular Docking & Self-Validation
  • Self-Validating System: Before screening novel derivatives, extract and redock the native co-crystallized ligand. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 1.5 Å[2].

  • Execute flexible-ligand, rigid-receptor docking (e.g., Glide SP/XP or AutoDock Vina) for the derivative library.

  • Filter poses based on the mandatory formation of the bidentate hinge hydrogen bonds.

Step 5: Post-Docking Validation (MM-GBSA)
  • Subject the top-scoring docked complexes to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: While docking provides rapid conformational sampling, its scoring functions are approximations. MM-GBSA recalculates the binding free energy of the docked poses by incorporating implicit solvation models, significantly improving the correlation between computational predictions and experimental IC50 values[2].

G LPrep Ligand Preparation (Epik, pH 7.4±0.5) Grid Receptor Grid Generation (Center on Hinge Region) LPrep->Grid PPrep Protein Preparation (ProKA, Optimize H-bonds) PPrep->Grid Water Thermodynamic Water Profiling (WaterMap / 3D-RISM) Grid->Water Dock Molecular Docking (Flexible Ligand, Rigid Receptor) Grid->Dock Water->Dock Guide substituent vector MMGBSA MM-GBSA / MM-PBSA (Binding Free Energy) Dock->MMGBSA Hit Lead Optimization & SAR (Scaffold Modification) MMGBSA->Hit

Fig 2: Self-validating computational workflow for kinase inhibitor docking and thermodynamic profiling.

Quantitative Data Summary

The table below summarizes the correlation between molecular docking insights and in vitro efficacy for various optimized 1H-pyrrolo[2,3-b]pyridine derivatives across different kinase targets.

Target KinaseLead CompoundKey Hinge InteractionsMechanistic Driver (Docking Insight)Experimental IC50Ref.
GSK-3β S01Asp133, Val135, Lys85Triple H-bond network & low polar surface area0.35 nM[4]
BTK 3pMet477, Lys430, Ser538Scaffold hopping; superior MM-PBSA stability6.0 nM[2],[3]
JAK3 14cLeu905 (typical)Displacement of unfavorable waters (W6-W8)< 10 nM[1]
c-Met 7cMet1160 (typical)Aromatic hydrazone moiety interactions0.506 μM[7]
V600E-BRAF 35Cys532High electrophilicity & hydrophobic contactsHigh Efficacy[5]
ATM 25aVal2716 (typical)High kinase selectivity (>700-fold over PIKK)Potent[6]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of pyrrolopyridine carboxylic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with isolating pyrrolopyridine carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with isolating pyrrolopyridine carboxylic acids (commonly known as azaindole carboxylic acids).

The Core Challenge: Structural Causality

Pyrrolopyridine carboxylic acids are notoriously difficult to purify due to their amphoteric and zwitterionic nature . The molecule contains a basic pyridine-like nitrogen (typically pKa ~4–5) and an acidic carboxylic acid (typically pKa ~2–4). At near-neutral pH, the compound exists predominantly as a zwitterion—an internal salt bearing both a positive and negative charge, yet maintaining a net charge of zero[1].

This dual-charge state leads to:

  • Extreme Polarity: Poor solubility in standard organic solvents (e.g., dichloromethane, hexanes).

  • Silanophilic Interactions: The basic nitrogen binds aggressively to acidic silanol groups on traditional silica gel, causing irreversible adsorption or severe peak tailing[2].

  • Hydrogen Bonding: Strong intermolecular forces lead to aggregation, complicating resolution during chromatography.

Below is a comprehensive guide to overcoming these challenges using self-validating experimental systems.

Part 1: Troubleshooting FAQs

Q1: My compound is streaking severely on normal-phase silica gel, and recovery is <20%. How do I fix this? A: You must abandon normal-phase chromatography for this class of compounds. Streaking is caused by the basic azaindole nitrogen interacting strongly with the acidic silanols on the silica surface, compounded by the zwitterion's insolubility in non-polar eluents[2]. Actionable Fix: Switch to Reversed-Phase HPLC (RP-HPLC) or Mixed-Mode Chromatography (MMC). If you must use normal phase (e.g., for a crude first pass), you must heavily modify the mobile phase with highly polar, competitive additives (e.g., Dichloromethane/Methanol/Ammonium Hydroxide gradients), though this often dissolves the silica and introduces inorganic impurities.

Q2: I am using RP-HPLC (C18), but the peak shape is terrible and the compound elutes in the void volume. What is going wrong? A: Zwitterions are highly polar and often fail to partition into the hydrophobic C18 stationary phase, leading to zero retention[3]. Furthermore, an improper choice of buffer—specifically regarding buffering species, ionic strength, and pH—leads to partial ionization of the analyte, resulting in peak tailing and irreproducible retention[4]. Actionable Fix: You must control the pH to suppress the ionization of at least one functional group. For example, dropping the pH to 2.0 (using TFA or Formic Acid) protonates the carboxylic acid, leaving only the amine ionized, which allows it to behave as a slightly hydrophobic cation. Alternatively, use a Mixed-Mode column (see Protocol A)[5].

Q3: I need to isolate the compound without chromatography to scale up. Is this possible? A: Yes, through Isoelectric Point (pI) Precipitation . The isoelectric point is the exact pH at which the molecule bears no net electrical charge (100% zwitterionic state). Because the molecule is electrically neutral as a whole, its hydration shell weakens, and its aqueous solubility reaches its absolute minimum. By calculating the pI—the average of the two relevant pKa values—you can adjust the pH of your aqueous crude mixture to force the product to crash out of solution.

Part 2: Visualizations & Workflows

DecisionTree Start Crude Pyrrolopyridine Carboxylic Acid Q1 Is the compound soluble in aqueous media? Start->Q1 pI_Precip Isoelectric Point (pI) Precipitation Q1->pI_Precip Yes (High Aqueous Sol.) Q2 Does it require LC-MS compatibility? Q1->Q2 No / Needs High Purity RP_Volatile RP-HPLC with Volatile Buffers (Formate/Acetate, pH 3-5) Q2->RP_Volatile Yes MixedMode Mixed-Mode Chromatography (HILIC/IEX or RP/IEX) Q2->MixedMode No / Highly Polar

Purification strategy decision tree for zwitterionic heterocycles.

Mechanism Zwitterion Zwitterionic Analyte (Azaindole Core + COOH) Hydrophobic Reversed-Phase Interaction (Carbon Chain) Zwitterion->Hydrophobic Non-polar regions IonExchange Ion-Exchange Interaction (Charged Ligands) Zwitterion->IonExchange Charged regions (+/-) Retention Synergistic Retention & High Resolution Hydrophobic->Retention IonExchange->Retention

Mechanism of Mixed-Mode Chromatography (MMC) for amphoteric compounds.

Part 3: Data Presentation - Buffer Selection Guide

When performing RP-HPLC, the buffer must have a pKa within 1 unit of your target pH to provide actual buffering capacity[4].

Buffer SystempKa (25°C)Useful pH RangeLC-MS Compatible?Mechanism / Best Use Case
Trifluoroacetic Acid (TFA) 0.5< 1.5Yes (Ion Suppression)Ion-pairing agent; protonates COOH, pairs with basic nitrogen.
Ammonium Formate 3.82.8 - 4.8Yes (Excellent)Ideal for positive-ion mode MS; buffers near the pKa of the COOH[4].
Ammonium Acetate 4.83.8 - 5.8Yes (Excellent)Buffers near the pKa of the azaindole nitrogen[4].
Phosphate (Potassium/Sodium) 2.1, 7.21.1-3.1, 6.2-8.2No Preparative scale UV-only HPLC; excellent peak shape control[4].
Ammonium Bicarbonate 10.39.3 - 11.3YesHigh pH applications to deprotonate the basic nitrogen (requires specialized high-pH stable columns).

Part 4: Standardized Experimental Protocols

Protocol A: Mixed-Mode RP/IEX HPLC Purification

Mixed-mode chromatography (MMC) utilizes a stationary phase that combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) mechanisms[5]. This is the gold standard for zwitterions that fail on C18[6].

Step-by-Step Methodology:

  • Column Selection: Select a mixed-mode column (e.g., Obelisc N, Atlantis Premier BEH C18 AX, or equivalent RP/Anion-Exchange column)[3].

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (This pH ensures the carboxylic acid is mostly neutral, while the amine is charged, interacting with the column's ion-exchange sites).

    • Solvent B: Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the crude pyrrolopyridine carboxylic acid in a 1:1 mixture of Solvent A and DMSO. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient from 5% B to 50% B over 20 column volumes. Zwitterions are highly sensitive to organic modifier concentration in MMC; steep gradients will cause the compound to crash off the column prematurely[5].

  • Detection & Isolation: Monitor via UV (254 nm / 280 nm) and ELSD/MS. Collect fractions, pool, and lyophilize to remove the volatile formate buffer.

Protocol B: Isoelectric Point (pI) Precipitation

This protocol relies on the thermodynamic minimum solubility of the zwitterion[1].

Step-by-Step Methodology:

  • Determine pI: Calculate the theoretical pI of your specific pyrrolopyridine carboxylic acid.

    • Formula: pI=2pKa1​+pKa2​​ [7].

    • Example: If the COOH pKa is 3.2 and the Pyridine-NH+ pKa is 4.8, the pI=4.0 .

  • Dissolution: Suspend the crude material in minimal deionized water. Add 1M NaOH dropwise until the pH is ~8.0–9.0. The compound will dissolve completely as a highly soluble carboxylate anion.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble organic impurities and metal chelates.

  • Controlled Precipitation: Place the filtrate in an ice bath with vigorous magnetic stirring. Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH probe.

  • Equilibration: As the pH approaches the calculated pI (e.g., pH 4.0), the solution will become cloudy. Stop acid addition exactly at the pI. Stir at 0–4°C for 2 hours to allow crystal lattice formation.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (adjusted to the pI) to remove residual salts, followed by a small wash of cold diethyl ether to remove lipophilic impurities. Dry under high vacuum.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: SIELC Technologies URL:[Link]

  • Reversed-phase HPLC Buffers Source: University of Pittsburgh URL: [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography Source: PubMed (National Institutes of Health) URL:[Link]

  • Perspective Chapter: Mixed-Mode Chromatography Source: IntechOpen URL:[Link]

  • Mixed-Mode Chromatography—A Review Source: LCGC International URL:[Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL:[Link]

  • How To Calculate The Isoelectric Point of Amino Acids and Zwitterions Source: YouTube (The Organic Chemistry Tutor) URL:[Link]

Sources

Optimization

Analytical Support Center: Purity Evaluation of Pyrrolo[3,4-c]pyridine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this resource to address the unique chromatographic challenges associated with pyrrolo[3,4-c]pyridine derivatives. These scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this resource to address the unique chromatographic challenges associated with pyrrolo[3,4-c]pyridine derivatives. These scaffolds—critical in the development of antimycobacterial agents, kinase inhibitors, and analgesics—possess complex physicochemical properties. Specifically, they feature a basic pyridine nitrogen fused to a pyrrole moiety, often accompanied by polar substituents. This structural duality frequently leads to peak tailing, unpredictable retention factors, and degradation during analysis.

The protocols and troubleshooting guides below are built on the principles of causality and self-validation. We do not just provide standard operating procedures; we explain the mechanistic why behind each solvent choice and column selection, ensuring your analytical workflows are robust, reproducible, and scientifically sound.

Quantitative Data Summary

Table 1: Validated Chromatographic Parameters for Pyrrolo[3,4-c]pyridine Derivatives

ParameterRP-HPLC Method A (Acidic/Organic)RP-HPLC Method B (Buffered)TLC Screening Method
Stationary Phase Octadecyl C18 (e.g., LiChrosorb RP-18, 5 μm)Kinetex Core C18 (2.6 μm, 50 × 3 mm)Silica Gel 60 F254
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2.0)MeOH / H₂O (9:1) with 10 mM NH₄OAc + 0.4% AcOHButanol / Acetic Acid / Water (80:12:30)
Detection UV at 239 nm, 285 nm, or 350 nmDiode Array Detector (DAD) / LC-MSUV (254 nm & 365 nm) + Ninhydrin
Primary Use Case Regioisomer separation, stability assaysHigh-throughput purity confirmation (≥95%)Reaction monitoring, degradation analysis
Reference [1],[2][3][4]
Experimental Protocols: Self-Validating Workflows
Protocol 1: RP-HPLC Purity Evaluation and Quantitation

Causality Focus: The basicity of the pyrrolo[3,4-c]pyridine core requires strict pH control to prevent partial ionization, which causes peak splitting and tailing.

  • Sample Preparation: Dissolve the crude pyrrolo[3,4-c]pyridine derivative in 0.01 M HCl to a concentration of 1.0 mg/mL to ensure complete protonation of the pyridine nitrogen[1]. Filter through a 0.22 μm PTFE syringe filter.

  • Column Equilibration: Mount an endcapped C18 column (e.g., LiChrosorb RP-18, 100 Å pore size)[2]. Equilibrate with the mobile phase (Acetonitrile:Phosphate buffer pH 2.0) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • System Suitability (Self-Validation): Inject a reference standard (e.g., phenacetin as an internal standard)[4]. Verify that the theoretical plate count is >2000 and the tailing factor is ≤1.5.

  • Analysis: Inject 20 μL of the sample. Monitor absorbance via DAD at 239 nm (optimal for the fused bicyclic system)[1].

  • Data Processing: Calculate purity based on relative peak area. For drug development candidates, purity must be ≥95%[3].

Protocol 2: TLC Stability and Degradation Assay

Causality Focus: Pyrrolo-pyridine-1,3-diones can undergo alkaline hydrolysis or ring-opening. A highly polar, acidic mobile phase prevents streaking of these amphoteric degradation products.

  • Plate Preparation: Use aluminum-backed Silica Gel 60 F254 plates. Pre-wash plates with methanol and activate at 105°C for 30 minutes to remove adsorbed moisture.

  • Spotting: Apply 2-5 μL of the analyte solution (1 mg/mL in methanol) 1.5 cm from the bottom edge.

  • Development: Place the plate in a saturated twin-trough chamber containing Butanol:Acetic Acid:Water (80:12:30 v/v/v)[4]. Allow the solvent front to migrate 15 cm (approx. 6 hours)[4].

  • Orthogonal Visualization (Self-Validation):

    • Step A: Examine under short-wave UV (254 nm) for fluorescence quenching (detects the intact aromatic core).

    • Step B: Examine under long-wave UV (365 nm) for native fluorescence.

    • Step C: Spray with ninhydrin reagent and heat at 110°C for 5 minutes. The appearance of colored spots indicates the presence of primary/secondary amines, confirming ring-opening degradation[4].

Analytical Workflow Diagram

PurityWorkflow Start Crude Pyrrolo[3,4-c]pyridine Derivative TLC TLC Preliminary Screening (Silica Gel 60 F254) Start->TLC TLC_Dec Rf Separation Adequate? TLC->TLC_Dec TLC_Opt Optimize Mobile Phase (Butanol:AcOH:H2O) TLC_Dec->TLC_Opt No HPLC_Prep Sample Prep for HPLC (Dissolve in 0.01M HCl) TLC_Dec->HPLC_Prep Yes TLC_Opt->TLC HPLC_Run RP-HPLC Analysis (C18 Column, pH 2.0 Buffer) HPLC_Prep->HPLC_Run HPLC_Dec Purity >= 95% HPLC_Run->HPLC_Dec Prep_TLC Purification via Preparative TLC HPLC_Dec->Prep_TLC No Valid Self-Validating System: Orthogonal LC-MS Confirmation HPLC_Dec->Valid Yes Prep_TLC->HPLC_Prep

Analytical workflow for purity evaluation of pyrrolo[3,4-c]pyridine derivatives.

Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing for my N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives on a standard C18 column? Senior Scientist Insight: This is a classic case of secondary interactions. The basic nitrogen within the pyrrolo-pyridine core interacts with unendcapped, residual silanol groups on the silica matrix. At mid-range pH, these silanols ionize, creating a strong ion-exchange retention mechanism that competes with reverse-phase partitioning. Resolution: You must suppress silanol ionization or mask the sites. Switch to a fully endcapped C18 column or a core-shell particle column (e.g., Kinetex Core C18). Alternatively, adjust your mobile phase to include a silanol-masking buffer system, such as 10 mM ammonium acetate with 0.4% acetic acid[3].

Q2: My TLC spots are streaking heavily, making it impossible to calculate an accurate Rf value. How can I resolve this? Senior Scientist Insight: Streaking in TLC of heterocyclic compounds usually indicates that the analyte is transitioning between protonated and unprotonated states during migration. Pyrrolo[3,4-c]pyridines are amphoteric, especially if they contain secondary amine substituents (like piperazine rings)[1]. Resolution: You need to force the molecule into a single ionization state. Transition from a standard Ethyl Acetate/Hexane system to a highly polar, acidic system. A validated mixture of Butanol–Acetic Acid–Water (80:12:30) will protonate the basic sites, ensuring tight, circular spots and allowing for accurate separation of the parent compound from its hydrolysis degradation products[4].

Q3: We are evaluating the stability of a pyrrolo[3,4-c]pyridine drug candidate in aqueous solutions. How do we ensure our HPLC method distinguishes between the parent drug and its decomposition products? Senior Scientist Insight: To create a self-validating stability-indicating method, you must exploit the structural changes that occur during degradation. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones typically degrade via alkaline hydrolysis, resulting in ring-opening[5]. Resolution: Use a gradient RP-HPLC method with a diode array detector (DAD). The intact bicyclic dione will have a distinct UV signature (e.g., λmax at 239 nm and 285 nm)[1]. When the ring opens, the conjugation is disrupted, causing a significant hypsochromic shift (blue shift) in the UV spectrum. By analyzing the DAD spectra of each peak, you can instantly validate whether a new peak is a structurally related degradation product or an unrelated impurity.

Q4: During preparative TLC for impurity removal, recovery of the pyrrolo[3,4-c]pyridine derivative from the silica gel is extremely low (<50%). What is the mechanism behind this loss? Senior Scientist Insight: The high affinity of the basic pyridine moiety for the acidic silica gel causes irreversible chemisorption. Resolution: When extracting the compound from the scraped silica band, standard solvents like dichloromethane or ethyl acetate are insufficient. You must disrupt the acid-base interaction. Extract the silica with a mixture of Dichloromethane and Methanol (4:1) containing 1% Triethylamine. The triethylamine will competitively bind to the silica, releasing your target derivative and significantly boosting recovery yields.

References[3] Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01625[1] HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/15856708/[2] LiChrosorb® RP-18 (5 µm) HPLC Columns HPLC sorbent. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/[4] HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. URL:http://www.ptfarm.pl/pub/File/Acta_Poloniae/2005/1/003.pdf[5] STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Polish Pharmaceutical Society. URL:http://www.ptfarm.pl/pub/File/Acta_Poloniae/2010/3/233.pdf

Sources

Troubleshooting

Overcoming dimerization in 7-azaindole synthesis

Technical Support Center: 7-Azaindole Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 7-Azaindole Synthesis. This resource is designed to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Azaindole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 7-Azaindole Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Overcoming Dimerization

Dimerization is a persistent challenge in the functionalization of the 7-azaindole core. The acidic N-H proton of the pyrrole ring and the Lewis basic pyridine nitrogen create a scaffold ripe for self-association and unwanted side reactions, particularly under basic or organometallic conditions.[1][2][3][4] This guide will walk you through common issues and provide actionable solutions.

Issue 1: Significant Dimer Formation During Metal-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Formation of a high molecular weight byproduct, often with poor solubility.

  • Low yield of the desired functionalized 7-azaindole.

  • Complex NMR spectra with overlapping signals, indicating a mixture of products.

Root Cause Analysis: The N-H proton of the 7-azaindole is sufficiently acidic (pKa ≈ 16-17 in DMSO) to be deprotonated by bases commonly used in cross-coupling reactions (e.g., carbonates, phosphates).[5] The resulting 7-azaindolate anion can then act as a nucleophile, attacking another molecule of the starting material or the catalyst complex, leading to dimerization or catalyst deactivation.[6]

Solutions:

1. N-H Protection Strategy: The most direct approach to prevent dimerization is to protect the pyrrole nitrogen.

  • Choice of Protecting Group: The selection of an appropriate protecting group is critical and depends on the subsequent reaction conditions and the desired final product.

    • Electron-withdrawing groups such as tosyl (Ts), Boc (tert-butyloxycarbonyl), and SEM (2-(trimethylsilyl)ethoxymethyl) are commonly employed.[7] These groups reduce the nucleophilicity of the pyrrole nitrogen and can also influence the regioselectivity of subsequent reactions.

    • Bulky groups like triisopropylsilyl (TIPS) can provide steric hindrance, further preventing intermolecular interactions.[8]

Table 1: Comparison of Common N-Protecting Groups for 7-Azaindole

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
Boc Boc₂O, DMAP, THFTFA, CH₂Cl₂ or HCl in DioxaneEasily introduced and removed under mild acidic conditions.Can be labile under strongly acidic or basic conditions.
Tosyl (Ts) TsCl, NaH, DMFStrong base (e.g., NaOH, reflux) or reductive cleavage (e.g., Mg/MeOH)Robust and stable to a wide range of reaction conditions.Harsh cleavage conditions may not be compatible with sensitive functional groups.
SEM SEMCl, NaH, DMFTBAF, THF or HCl, EtOHStable to both acidic and basic conditions, cleaved with fluoride.Can be more expensive and cleavage requires specific reagents.
TIPS TIPSCl, Imidazole, DMFTBAF, THFProvides steric bulk, stable to many reaction conditions.Cleavage requires fluoride, can be sterically demanding for introduction.

Experimental Protocol: N-Boc Protection of 7-Azaindole

  • Reaction Setup: To a solution of 7-azaindole (1.0 equiv) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-Boc-7-azaindole.

2. Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the outcome of cross-coupling reactions.

  • Palladium Precatalysts: Utilizing modern palladium precatalysts, such as those based on biarylphosphine ligands (e.g., RuPhos, XPhos), can promote rapid oxidative addition and reductive elimination, outcompeting the dimerization pathway.[9][10]

  • Ligand Design: Bulky electron-rich ligands can stabilize the palladium center and accelerate the desired cross-coupling, minimizing side reactions.

3. Reaction Condition Optimization:

  • Base Selection: Use a weaker, non-nucleophilic base if possible. In some cases, a careful choice of a hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can selectively deprotonate the desired position without promoting dimerization.[11]

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress side reactions.

Issue 2: Dimerization During Directed ortho-Metalation (DoM)

Symptoms:

  • Low yields of the desired C-6 or C-2 functionalized product.

  • Formation of a symmetrical dimer.

  • Difficulty in achieving complete metalation.

Root Cause Analysis: Directed ortho-metalation relies on the coordination of an organolithium reagent (e.g., LDA, n-BuLi) to a directing group on the 7-azaindole, followed by deprotonation at an adjacent position. However, the acidic N-H can be deprotonated, and the resulting anion can undergo intermolecular reactions.[12][13] Furthermore, the lithiated intermediate can be nucleophilic enough to attack another molecule of the starting material.[1]

Solutions:

1. In Situ Anionic Shielding: A clever strategy involves the use of a removable directing group that also acts as an in situ protecting group. For example, a carbamoyl group can direct metalation to the C-6 position.[12]

2. Use of a Traceless Directing Group: In some cases, a directing group that can be easily removed or "dances" to another position can be advantageous. For instance, a carbamoyl group can be used to direct metalation and then be induced to migrate from N-7 to N-1, allowing for subsequent functionalization at a different position.[12]

3. Careful Control of Stoichiometry and Temperature: Using a precise amount of the organolithium reagent and maintaining a low temperature (-78 °C) are crucial to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 7-azaindole prone to dimerization?

A1: The 7-azaindole molecule possesses both a hydrogen bond donor (the N-H of the pyrrole ring) and a hydrogen bond acceptor (the nitrogen of the pyridine ring).[14] This allows two molecules to form a stable, hydrogen-bonded dimer, especially in non-polar solvents.[3][4][15][16] This inherent property can be exacerbated under reaction conditions that promote deprotonation of the N-H group, leading to covalent dimer formation.

Dimerization

Q2: Can I avoid using a protecting group for my cross-coupling reaction?

A2: While challenging, it is sometimes possible. Success depends on several factors:

  • The nature of the coupling partners: Less reactive partners may allow for selective reaction at the desired position.

  • The catalyst system: Highly active catalysts that promote rapid turnover can outpace dimerization.[9][10]

  • Reaction conditions: Milder bases and lower temperatures can be beneficial.

However, for robust and reproducible results, especially on a larger scale, N-protection is generally recommended.

Q3: I am observing poor regioselectivity in my C-H functionalization reaction. Could dimerization be a contributing factor?

A3: Yes, indirectly. If dimerization or oligomerization is occurring, it can sequester the catalyst or starting material, leading to a lower effective concentration of the active species. This can alter the kinetics of the reaction and potentially favor side reactions or functionalization at undesired positions. Ensuring a homogeneous reaction mixture and minimizing dimerization is key to achieving high regioselectivity.

Q4: Are there any analytical techniques that are particularly useful for detecting and characterizing 7-azaindole dimers?

A4:

  • Mass Spectrometry (MS): This is the most direct method to confirm the presence of a dimer by identifying the corresponding molecular ion peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dimerization can lead to broadening of NMR signals and the appearance of new, often complex, sets of peaks.

  • X-ray Crystallography: If the dimer can be crystallized, this technique provides unambiguous structural confirmation.

Visualizing the Solution: A Workflow for Overcoming Dimerization

troubleshooting_workflow

References

  • Shibasaki, M., et al. (2017). Asymmetric α-allylation of α-CF3 7-azaindoline amide 5 with allylic carbonates 33 under Cu/Pd synergistic catalysis. Molecules, 28(1), 7898. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Li, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7285–7303. [Link]

  • Besse, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19694-19724. [Link]

  • Al-Tel, T. H., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 398-404. [Link]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Kulkarni, A. A., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(5), 893–899. [Link]

  • Ma, Y., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(23), 9610–9613. [Link]

  • Kumagai, T., et al. (2021). Dimer Formation of 7-Azaindole in Phosphonium-Based Ionic Liquids: Anion-Dependent Behavior. The Journal of Physical Chemistry B, 125(4), 1169–1178. [Link]

  • Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science, 13(36), 10766-10775. [Link]

  • Snieckus, V., et al. (2012). Substituted 7-Azaindoles by Directed Ortho Metalation/Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition, 51(11), 2722-2726. [Link]

  • Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(24), 6346–6349. [Link]

  • Leito, I., et al. (2011). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 76(10), 3928–3937. [Link]

  • Maleczka, R. E., & Smith, M. R. (2013). A Traceless Directing Group for C–H Borylation. Angewandte Chemie International Edition, 52(50), 13359-13362. [Link]

  • Kumagai, T., et al. (2021). Dimer formation of 7-azaindole in phosphonium-based ionic liquids: anion-dependent behavior. Physical Chemistry Chemical Physics, 23(4), 2533-2541. [Link]

  • Mondal, B., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal, 29(16), e202203718. [Link]

  • Wang, Z., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9286–9291. [Link]

  • Mondal, B., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. The Journal of Organic Chemistry, 88(18), 12826–12837. [Link]

  • Catalán, J., et al. (2002). The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers: Structure, quantum-theoretical analysis, and simultaneity principles. Proceedings of the National Academy of Sciences, 99(9), 5799-5804. [Link]

  • L'Heureux, A., et al. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Tetrahedron Letters, 45(11), 2317-2319. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • CN105777748A - 7-azaindole and preparation method thereof. (2016).
  • O'Meara, T. R., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(46), 8142-8151. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Catalán, J., et al. (2002). The Concerted Mechanism of Photo-Induced Biprotonic Transfer in 7-azaindole Dimers: A Model for the Secondary Evolution of the Classic C2h Dimer and Comparison of Four Mechanisms. The Journal of Physical Chemistry A, 106(20), 5068–5079. [Link]

  • Bentabed-Ababsa, G., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(17), 3949. [Link]

  • Hartwig, J. F. (2019). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C–H Bonds. Journal of the American Chemical Society, 141(40), 15817–15829. [Link]

  • Xu, X., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(7), 1859-1865. [Link]

  • Catalán, J. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics, 123(1), 014301. [Link]

  • Joseph, B., & Mérour, J. Y. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]

  • Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10766-10775. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • L'Heureux, A., et al. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. cas号查询. [Link]

  • Henderson, J. L., et al. (2011). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 43(13)*. [Link]

  • Reddy, T. J., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Letters, 13(10), 2658–2661. [Link]

Sources

Optimization

Technical Support Center: Optimizing 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Synthesis

Welcome to the Technical Support Center for 7-azaindole synthesis. The 1H-pyrrolo[2,3-b]pyridine core is a highly privileged scaffold in drug discovery, acting as a bioisostere for indole with improved pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-azaindole synthesis. The 1H-pyrrolo[2,3-b]pyridine core is a highly privileged scaffold in drug discovery, acting as a bioisostere for indole with improved pharmacokinetic properties. However, the electron-deficient nature of the pyridine ring fundamentally deactivates classical indole synthesis pathways, often leading to stalled reactions, poor yields, or complex byproduct mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these synthetic bottlenecks.

Synthesis Workflow & Decision Matrix

Workflow Start 1H-pyrrolo[2,3-b]pyridine Synthesis Optimization Fischer Fischer Synthesis (2-Pyridylhydrazine) Start->Fischer Bartoli Bartoli Synthesis (3-Nitropyridine) Start->Bartoli Sono Sonogashira + Cyclization (2-Amino-3-halopyridine) Start->Sono Chichi Chichibabin Cyclization (2-Fluoro-3-picoline) Start->Chichi FischerIssue Issue: Low Yield Solution: Add EDG for Push-Pull Effect Fischer->FischerIssue BartoliIssue Issue: Byproducts Solution: 3-4 eq RMgBr at -78°C Bartoli->BartoliIssue SonoIssue Issue: Stalled Cyclization Solution: KOtBu + 18-Crown-6 Sono->SonoIssue ChichiIssue Issue: Chemoselectivity Solution: KN(SiMe3)2 base Chichi->ChichiIssue

Decision tree for 7-azaindole synthesis methods and their primary yield optimization strategies.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 20% when attempting the Fischer indole synthesis on pyridine substrates? Causality: The classical Fischer synthesis relies on a critical [3,3]-sigmatropic rearrangement of a hydrazone intermediate. The electron-withdrawing nature of the pyridine nitrogen severely depletes the electron density required to drive this N-N bond cleavage and subsequent C-C bond formation[1]. Solution: You must engineer a "push-pull" electronic effect into your starting material. Introducing an electron-donating group (EDG), such as a methoxy (-OCH₃) or methylsulfanyl (-SCH₃) group, onto the pyridine ring provides the necessary electron density to "push" the rearrangement forward[1]. If substrate modification is impossible, you must resort to harsh thermal conditions (180–250 °C) with Lewis acid catalysis (e.g., ZnCl₂), though this risks degrading sensitive functional groups.

Q2: During the Bartoli synthesis of 7-azaindole from 3-nitropyridine, I am observing unreacted starting material and extensive byproduct formation. How can I optimize this? Causality: The Bartoli reaction mechanism proceeds via a nitroso intermediate that must rapidly react with additional Grignard reagent. If the local concentration of the Grignard reagent is too low, or if the temperature allows for side reactions, the nitroso intermediate will dimerize or polymerize[2]. Solution: Ensure you are using a strict excess of 3 to 4 equivalents of vinylmagnesium bromide[2]. Furthermore, the reaction must be maintained at strictly low temperatures (-40 °C to -78 °C) during the addition phase. Rapid addition of the Grignard reagent into a highly diluted solution of the nitropyridine suppresses intermolecular dimerization and forces the desired intramolecular cyclization.

Q3: I am using a Sonogashira coupling followed by cyclization to form 2-substituted 7-azaindoles, but the intramolecular C-N cyclization step is stalling. What is the best promoter system? Causality: The 2-amino group on the pyridine is exceptionally poor at acting as a nucleophile due to the electron-withdrawing pyridine nitrogen. Standard base catalysis (like K₂CO₃ or Et₃N) often fails to deprotonate the amine sufficiently to drive the 5-endo-dig cyclization[3]. Solution: Utilize a strong base combined with a specific cation chelator. A highly effective protocol uses Potassium tert-butoxide (KOtBu) in the presence of catalytic 18-crown-6 in toluene at 65 °C[3]. The 18-crown-6 strongly chelates the potassium ion, generating a "naked" and highly reactive tert-butoxide anion. This super-base efficiently deprotonates the aminopyridine, driving the cyclization to completion with excellent yields.

Q4: When synthesizing 7-azaindoles via the Chichibabin-style condensation of 2-fluoro-3-picoline and nitriles, I get a mixture of azaindole and azaindoline. How do I control chemoselectivity? Causality: The chemoselectivity of this heteroannulation is entirely dependent on the counterion of the alkali-metal amide base[4]. The coordination state of the intermediate dictates whether the system undergoes full aromatization (loss of elements) or remains in a reduced state. Solution: To exclusively synthesize the fully aromatized 7-azaindole, use Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) [4]. The larger potassium ion favors the oxidation/aromatization pathway. Conversely, if the reduced 7-azaindoline is your target, switch to Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), as the strongly coordinating lithium ion stabilizes the intermediate and prevents aromatization.

Quantitative Data Summary

The following table summarizes the expected performance metrics and critical parameters for the primary 7-azaindole synthesis pathways to aid in route selection.

Synthesis MethodOptimal SubstrateKey Reagents / PromotersTypical Yield RangePrimary Byproducts / Failure Modes
Fischer Aza-Indole 2-PyridylhydrazineAcid/ZnCl₂, heat (180°C)15% - 57%Decomposition, unreacted starting material
Bartoli Synthesis 3-NitropyridineVinylMgBr (3-4 eq), -78°C30% - 60%Nitroso dimers, polymerized Grignard
Sonogashira + Cyclization 2-Amino-3-iodopyridinePd(PPh₃)₂Cl₂, CuI, KOtBu, 18-crown-670% - 95%Uncyclized alkyne intermediate
Chichibabin Condensation 2-Fluoro-3-picolineKN(SiMe₃)₂, Nitrile/Aldehyde80% - 93%7-Azaindoline (if wrong base is used)

Validated Experimental Protocol

Optimized Two-Step Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and 18-Crown-6 Mediated Cyclization [3]

This protocol is designed as a self-validating system. By tracking specific spectroscopic markers, you can definitively confirm the success of each phase without relying solely on isolated yields.

Phase 1: Sonogashira Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 2-amino-3-iodopyridine in 5.0 mL of anhydrous DMF.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of PdCl₂(PPh₃)₂ and 0.1 mmol (10 mol%) of CuI.

  • Reagent Addition: Inject 3.0 mmol of triethylamine (Et₃N) followed by 1.2 mmol of the desired terminal alkyne.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). Isolate the 2-amino-3-(alkynyl)pyridine intermediate via flash chromatography.

    • Self-Validation: Confirm the presence of a sharp alkyne stretch (~2200 cm⁻¹) via FT-IR.

Phase 2: 18-Crown-6 Mediated C-N Cyclization

  • Preparation: Transfer the purified intermediate (1.0 mmol) to a dry reaction vial containing 10 mL of anhydrous toluene.

  • Promoter Addition: Add 2.0 mmol of Potassium tert-butoxide (KOtBu) and 0.1 mmol (10 mol%) of 18-crown-6.

  • Reaction: Heat the mixture to 65 °C and stir for 2–4 hours.

    • Mechanistic Note: The 18-crown-6 chelates the potassium ion, generating a highly reactive, "naked" tert-butoxide anion that efficiently deprotonates the poorly nucleophilic 2-aminopyridine, driving the 5-endo-dig cyclization.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 10 mL).

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Self-Validation: The complete disappearance of the ~2200 cm⁻¹ alkyne stretch in FT-IR confirms successful cyclization to the 7-azaindole core.

References

  • Title: Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Source: Organic Letters, ACS Publications | URL:

  • Title: Scientific Letter: Azaindoles | Source: Atlanchim Pharma | URL:

  • Title: Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 | Source: Synthesis / Organic Chemistry Portal | URL:

  • Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines | Source: Journal of Organic Chemistry / PMC | URL:

  • Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions | Source: Nature Communications / NSF | URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of FGFR Inhibitors: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Scaffolds vs. Clinical Standards

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Grounding The Fibroblast Growth Fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Grounding

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in tumor proliferation, angiogenesis, and survival[1]. Aberrant FGFR signaling—driven by gene fusions, mutations, or amplifications—is a validated oncogenic driver in malignancies such as cholangiocarcinoma and urothelial carcinoma[2].

As a Senior Application Scientist evaluating kinase inhibitor chemotypes, it is crucial to distinguish between finished, FDA-approved drugs and the highly functionalizable chemical building blocks used to discover them. 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid [3] is a premier fragment-based drug discovery (FBDD) scaffold. Its 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core acts as a potent ATP-competitive hinge-binder, while the 3-carboxylic acid and 4-hydroxy groups serve as synthetic handles to probe the kinase solvent channel and gatekeeper residues[4].

In this guide, we objectively compare the biochemical performance of optimized 7-azaindole derivatives against established clinical standards: Erdafitinib , Pemigatinib , and Infigratinib .

FGFR_Signaling Ligand FGF Ligand Receptor FGFR Dimerization & Autophosphorylation Ligand->Receptor Adaptor FRS2 / GRB2 Receptor->Adaptor Inhibitor FGFR Inhibitors (e.g., Erdafitinib, 7-Azaindoles) Inhibitor->Receptor ATP Competition at Hinge Region MAPK RAS-MAPK Pathway (Proliferation) Adaptor->MAPK PI3K PI3K-AKT Pathway (Survival) Adaptor->PI3K

FGFR signaling pathway and the intervention point of ATP-competitive kinase inhibitors.

Quantitative Comparison: Scaffold Derivatives vs. Approved Inhibitors

To evaluate the translational potential of the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold, we must look at its optimized derivatives (e.g., Compound 4h from recent medicinal chemistry efforts[4]) and benchmark them against FDA-approved pan-FGFR inhibitors.

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) across the FGFR family.

Inhibitor / ScaffoldFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Clinical Status / Utility
1H-pyrrolo[2,3-b]pyridine deriv. (4h) 7.09.025.0712.0Preclinical Lead / FBDD Scaffold[4]
Erdafitinib (JNJ-42756493) 1.22.53.05.7Approved (Urothelial Carcinoma)[5]
Pemigatinib (INCB054828) 0.40.51.230.0Approved (Cholangiocarcinoma)[6]
Infigratinib (BGJ-398) 1.11.02.061.0Approved (Cholangiocarcinoma)[7]

Data Interpretation & Causality: While Erdafitinib demonstrates near-equipotent pan-FGFR inhibition (including FGFR4)[5], Pemigatinib and Infigratinib show marked selectivity against FGFR1-3 over FGFR4[6][7]. The 1H-pyrrolo[2,3-b]pyridine derivatives mimic this FGFR1-3 selectivity profile (FGFR4 IC₅₀ > 700 nM)[4]. This is structurally caused by the bulkier gatekeeper residue in FGFR4 (Tyr553) compared to FGFR1-3 (Val561), which sterically clashes with specific substitutions on the 7-azaindole core.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the definitive protocols used to evaluate FGFR inhibitors, designed to eliminate false positives caused by compound auto-fluorescence or general cytotoxicity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine biochemical IC₅₀ values while eliminating background fluorescence inherent to heterocyclic scaffolds.

  • Reagent Preparation: Prepare a master mix containing recombinant GST-tagged FGFR kinase domain, a biotinylated poly-Glu-Tyr peptide substrate, and ATP at the Km​ concentration for the specific FGFR isoform.

  • Compound Titration: Serially dilute the 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives (or clinical controls) in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Incubation & Reaction: Incubate the kinase with the inhibitor for 30 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding the ATP/substrate mix. Run for 60 minutes.

  • Detection (The Self-Validating Step): Stop the reaction using EDTA. Add Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

    • Causality: Standard fluorescence assays are easily skewed by the intrinsic fluorescence of 7-azaindoles. TR-FRET introduces a microsecond delay before reading the emission, allowing short-lived compound fluorescence to decay, ensuring the signal is strictly dependent on kinase phosphorylation.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic nonlinear regression model.

Protocol B: Ba/F3 Cellular Addiction Assay

Purpose: To confirm that the inhibitor's cellular toxicity is strictly on-target (FGFR-mediated).

Assay_Validation Eng Engineer Ba/F3 with FGFR Fusion Select Withdraw IL-3 (Select for FGFR) Eng->Select Treat Treat with Inhibitor Scaffold Select->Treat Read Measure Viability (CellTiter-Glo) Treat->Read Validate Compare vs. Parental (+IL-3) Read->Validate

Self-validating Ba/F3 cellular assay workflow for assessing on-target FGFR inhibition.
  • Cell Line Engineering: Transduce murine Ba/F3 cells (which are naturally dependent on IL-3 for survival) with retroviral vectors expressing an oncogenic FGFR fusion (e.g., FGFR3-TACC3).

  • Selection & Withdrawal: Wash the cells and culture them in media lacking IL-3. Only cells successfully expressing the active FGFR fusion will survive, rendering them "addicted" to FGFR signaling[8].

  • Compound Treatment: Plate the engineered Ba/F3 cells and parental Ba/F3 cells (cultured with IL-3) in parallel 96-well plates. Treat both with a dose-response of the inhibitor for 72 hours.

  • Viability Readout: Measure ATP levels using CellTiter-Glo luminescent assay.

    • Causality (Self-Validation): If the 1H-pyrrolo[2,3-b]pyridine derivative is a true FGFR inhibitor, it will induce apoptosis in the engineered cells at low nanomolar concentrations, but leave the parental (+IL-3) cells unaffected. If both cell lines die equally, the compound is a general cytotoxin, not a targeted inhibitor.

Structural Biology & Rational Design

Why use 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a starting point rather than screening random libraries?

The rational design of FGFR inhibitors relies heavily on exploiting the ATP-binding pocket.

  • The Hinge Binder: The nitrogen atoms of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Ala564 in FGFR1)[9].

  • The Synthetic Handles: The 3-carboxylic acid is not meant to bind the target directly; rather, it is a versatile synthetic handle[10]. Through simple amide coupling chemistry, researchers can attach various hydrophobic moieties to reach into the DFG-out pocket (creating Type II inhibitors) or the solvent-exposed channel.

  • The Gatekeeper Interaction: The 4-hydroxy group provides an additional hydrogen bond donor/acceptor that can be leveraged to interact with the Val561 gatekeeper residue, enhancing selectivity over kinases with bulkier gatekeepers[4].

While clinical drugs like Erdafitinib and Pemigatinib have already optimized these interactions to achieve sub-nanomolar potency[5][6], the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold remains a highly prized tool for discovering next-generation inhibitors aimed at overcoming acquired resistance mutations (e.g., FGFR2 V565F).

Conclusion

FDA-approved inhibitors like Erdafitinib, Pemigatinib, and Infigratinib represent the pinnacle of current FGFR-targeted therapy, boasting low-nanomolar potency and proven clinical efficacy in fusion-driven cancers. However, the continuous emergence of clinical resistance necessitates the development of novel chemotypes. The 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold provides an authoritative, structurally validated starting point for medicinal chemists. By utilizing self-validating TR-FRET and Ba/F3 cellular assays, researchers can confidently evolve this fragment into highly selective, next-generation FGFR inhibitors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Sigma-Aldrich.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.
  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. CymitQuimica.
  • Infigr
  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. AACR Journals.
  • Pemigatinib (INCB054828) | FGFR Inhibitor. MedChemExpress.
  • Annotation of FDA Label for infigr
  • Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. PMC.
  • BALVERSA - Mechanism of Action. J&J Medical Connect.

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Comparative

Comparing the efficacy of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives

An In-Depth Comparative Guide to the Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent Enzyme Inhibitors Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine In the landscape of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent Enzyme Inhibitors

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent member of this class.[1][2] Its structure, being a bioisostere of indole and purine, allows it to mimic the binding of these crucial endogenous molecules, leading to a broad spectrum of pharmacological activities.[3] This guide provides a comparative analysis of the efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives against several key enzymatic targets, offering insights into their therapeutic potential and the structure-activity relationships that govern their potency. While direct comparative data on 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives are sparse, this guide will build a foundational understanding from its broader class, providing a rational basis for the future design of this specific derivative series.

Comparative Efficacy Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been exploited to develop potent inhibitors for various enzyme families, particularly kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer and autoimmune disorders.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Oncology

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in numerous cancers.[4] Consequently, targeting FGFRs is an attractive strategy for cancer therapy.[4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFRs.[4][5]

Table 1: Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 3-hydroxyphenyl7925712
4a Phenyl>1000>1000>1000>1000
4b 4-fluorophenyl>1000>1000>1000>1000
4l 3-methoxyphenyl236189>1000

Data extracted from RSC Advances, 2021, 11, 20651-20661.[4][5]

Structure-Activity Relationship (SAR) Insights:

The data reveals a strong dependence of inhibitory activity on the substituent at the C2 position. Compound 4h , with a 3-hydroxyphenyl group, demonstrated the most potent activity against FGFR1, 2, and 3.[4][5] This suggests that the hydroxyl group may form a crucial hydrogen bond interaction within the ATP-binding pocket of the kinase. In contrast, unsubstituted phenyl or 4-fluorophenyl groups led to a significant loss of activity. This highlights the importance of a hydrogen bond donor at the meta position of the phenyl ring for potent FGFR inhibition. Furthermore, compound 4h also showed promising in vitro effects, including the inhibition of breast cancer cell proliferation and the induction of apoptosis.[4][5]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Compound 4h (FGFR Inhibitor) Inhibitor->FGFR Inhibits

Caption: A typical workflow for the discovery and validation of kinase inhibitors.

B. Cell-Based Apoptosis Assay: Annexin V/PI Staining

This assay is used to determine if a compound induces apoptosis (programmed cell death) in cancer cells.

[5]1. Cell Culture and Treatment:

  • Plate cancer cells in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-48 hours).
  • Cell Staining:
  • Harvest the cells and wash them with a binding buffer.
  • Resuspend the cells in the binding buffer containing Annexin V-FITC (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
  • Incubate the cells in the dark.
  • Flow Cytometry Analysis:
  • Analyze the stained cells using a flow cytometer.
  • The flow cytometer will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
  • Data Interpretation:
  • Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically relevant enzymes. The comparative analysis presented in this guide demonstrates that the efficacy of these derivatives is highly dependent on the nature and position of substituents on the core ring structure. Key interactions, such as hydrogen bonding and the occupation of hydrophobic pockets, are critical for high-affinity binding.

For the specific case of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives , the insights from this guide suggest several avenues for exploration. The 4-hydroxy group, similar to the 3-hydroxyl in the FGFR inhibitor 4h , could act as a crucial hydrogen bond donor. The 3-carboxylic acid group offers a handle for further modification, for instance, through esterification or amidation, to probe different regions of an enzyme's active site or to modulate pharmacokinetic properties. Future research should focus on the synthesis and systematic evaluation of a library of these derivatives against various kinase targets to unlock their full therapeutic potential.

References

  • EvitaChem. (n.d.). Buy 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (EVT-11894771).
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin (Tokyo), 63(5), 341-353. doi: 10.1248/cpb.c15-00036. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
  • ACS Publications. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents.
  • PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
  • Benchchem. (n.d.). 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • PMC. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Guidechem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

Sources

Validation

Comparative Analysis: Fragment-Based Scaffold vs. Mature Clinical Inhibitor in JAK-STAT Targeting

Executive Summary In the landscape of targeted kinase inhibition, the evolution from a low-affinity chemical fragment to a highly potent, FDA-approved drug represents the core of structure-based drug design. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted kinase inhibition, the evolution from a low-affinity chemical fragment to a highly potent, FDA-approved drug represents the core of structure-based drug design. This guide provides an objective, mechanistic comparison between 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid —a foundational 7-azaindole building block—and tofacitinib , a fully elaborated, clinical-stage Janus kinase (JAK) inhibitor[1].

While tofacitinib is utilized clinically to manage autoimmune conditions like rheumatoid arthritis and ulcerative colitis by profoundly suppressing JAK1/JAK3-mediated cytokine signaling[1][2], 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a critical starting scaffold in Fragment-Based Drug Discovery (FBDD)[3]. By comparing these two molecules, researchers can understand the structural trajectory required to optimize hinge-binding motifs into high-affinity therapeutics.

Structural Biology & Mechanism of Action

Both molecules exert their primary biological effects by targeting the ATP-binding pocket of Janus kinases, but their mechanisms of action differ vastly in affinity, residence time, and downstream efficacy.

  • Tofacitinib (Mature Inhibitor): Tofacitinib utilizes a pyrrolo[2,3-d]pyrimidine core to form critical bidentate hydrogen bonds with the hinge region of the kinase (specifically residues like Glu903 and Leu905 in JAK3). However, its high potency (low nanomolar IC50) is driven by its elaborated cyanoacetyl-methylpiperidin-amino side chain. This bulky moiety extends deep into the solvent-exposed and selectivity pockets of the kinase, locking the enzyme in an inactive conformation. This prevents the trans-phosphorylation of JAKs and the subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby halting pro-inflammatory gene transcription[1][2].

  • 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Fragment Scaffold): The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a classic bioisostere of the pyrrolopyrimidine ring. It mimics the adenine ring of ATP, allowing it to form the exact same bidentate hydrogen bonds with the kinase hinge backbone[3]. Because it lacks extended side chains, it acts as a low-affinity, ATP-competitive fragment. The 4-hydroxy and 3-carboxylic acid functional groups do not provide massive gains in binding affinity on their own; rather, they serve as essential synthetic vectors. Medicinal chemists utilize these vectors (e.g., via amide coupling at the C3 position) to build out the molecule into the solvent channel, incrementally increasing target affinity and selectivity[3].

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/3 Activation (ATP Binding) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Transcription Gene Transcription (Inflammation) STAT->Transcription Tofacitinib Tofacitinib (High Affinity Blockade) Tofacitinib->JAK Potent Inhibition Fragment Azaindole Fragment (Weak Hinge Binder) Fragment->JAK Scaffold Starting Point

JAK-STAT signaling pathway illustrating intervention points for tofacitinib and azaindole fragments.

Quantitative Pharmacological Profiles

The following table summarizes the physicochemical and pharmacological distinctions between the raw fragment and the optimized clinical drug.

Parameter4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidTofacitinib
Primary Application Chemical building block / FBDD ScaffoldFDA-Approved Therapeutic[1]
Molecular Weight 178.15 g/mol 312.37 g/mol (Free base)
Core Motif Pyrrolo[2,3-b]pyridine (7-Azaindole)Pyrrolo[2,3-d]pyrimidine
JAK3 IC50 > 10 µM (Typical for bare fragments)~ 1.1 - 3.2 nM[3]
Binding Mode ATP-competitive (Hinge region only)ATP-competitive (Hinge + Selectivity pocket)
Kinetic Profile Fast kon​ / Fast koff​ (Short residence time)Slower koff​ (Prolonged residence time)

Experimental Workflows for Kinase Profiling

To objectively evaluate the transition from a weak fragment to a potent inhibitor, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Early-stage fragments often require testing at high concentrations (µM to mM), which frequently leads to assay interference via compound auto-fluorescence. TR-FRET introduces a time delay between excitation and emission readings, allowing short-lived background fluorescence to decay. This provides a high signal-to-noise ratio suitable for both weak fragments and potent nanomolar drugs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Create a 10-point, 3-fold serial dilution of tofacitinib (starting at 1 µM) and the 7-azaindole fragment (starting at 1 mM) in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant JAK3 enzyme (diluted in 1X buffer) to the wells. Self-Validation Step: Include "No Enzyme" wells (buffer only) to establish the baseline and calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the assay run.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing biotinylated STAT-peptide substrate and ATP (at the predetermined Km​ value for JAK3).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to chelate magnesium.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to derive the IC50.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: IC50 values are dependent on ATP concentration and assay conditions. SPR provides label-free, real-time kinetic parameters ( kon​ , koff​ , and KD​ ). This is critical in FBDD because fragments like 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid associate and dissociate rapidly, whereas optimized drugs like tofacitinib exhibit a prolonged target residence time (slow koff​ ) which correlates better with in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Amine-couple anti-His antibodies to a CM5 sensor chip until a density of ~10,000 RU is achieved.

  • Ligand Capture: Inject His-tagged JAK3 kinase domain over the active flow cell to achieve a capture level of ~2,000 RU. Self-Validation Step: Leave a reference flow cell blank (anti-His only, no kinase). All analyte responses must be double-referenced (subtracting the reference flow cell and a buffer-only blank) to eliminate bulk refractive index shifts—a critical step when testing fragments at high concentrations.

  • Analyte Injection: Inject varying concentrations of tofacitinib (0.1 nM to 100 nM) or the 7-azaindole fragment (1 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association & Dissociation: Allow 60 seconds for association and 300 seconds for dissociation (tofacitinib) or 60 seconds for dissociation (fragment, due to rapid off-rate).

  • Data Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

SPR Chip 1. Sensor Chip Prep (Immobilize JAK3) Flow 2. Analyte Injection (Fragment vs Tofacitinib) Chip->Flow Binding 3. Association Phase (Measure k_on) Flow->Binding Wash 4. Dissociation Phase (Measure k_off) Binding->Wash Analysis 5. Kinetic Analysis (Calculate KD) Wash->Analysis

Surface Plasmon Resonance (SPR) workflow for evaluating kinase inhibitor binding kinetics.

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Comparative

Comparative Guide: Cross-Reactivity Profiling of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Executive Summary & Mechanistic Rationale The pursuit of highly selective ATP-competitive kinase inhibitors is historically plagued by off-target cross-reactivity, primarily due to the highly conserved nature of the huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pursuit of highly selective ATP-competitive kinase inhibitors is historically plagued by off-target cross-reactivity, primarily due to the highly conserved nature of the human kinome's ATP-binding pocket. Traditional scaffolds, such as unsubstituted indoles or quinolines, often act as "pan-kinase" inhibitors, leading to severe clinical toxicities.

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) scaffold has emerged as a superior alternative for targeted kinase inhibition[1]. The causality behind its success lies in its precise molecular geometry: the endocyclic nitrogen at the 7-position acts as a critical hydrogen bond acceptor. This allows the scaffold to perfectly mimic the N7 of adenine, forming a robust bidentate hydrogen-bonding network with the kinase hinge region (typically involving conserved Glutamate and Methionine residues)[1]. By rigidly anchoring the core to the hinge, medicinal chemists can confidently project substituents from the C3, C4, and C5 positions into non-conserved regions—such as the DFG-out allosteric pocket or the solvent-exposed channel—thereby driving exceptional kinome selectivity[1][2].

BindingLogic A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) B Hinge Region Binding (Bidentate H-Bonds) A->B N1 (Donor), N7 (Acceptor) C Selectivity Pocket Exploration (C3/C4/C5) A->C Steric Vectoring D Reduced Cross-Reactivity (High Kinome Selectivity) B->D C->D

Diagram 1: Logical relationship of 7-azaindole binding mechanics driving kinase selectivity.

Comparative Performance Matrix

To objectively evaluate the 1H-pyrrolo[2,3-b]pyridine scaffold, we must benchmark it against traditional alternatives (Indole and Oxindole) and examine real-world kinome profiling data from recent drug discovery campaigns.

Table 1: Scaffold Structural & Selectivity Comparison
Scaffold TypeHinge Binding CapabilityDerivatization VectorsKinome Selectivity PotentialClinical Examples
Indole 1 H-bond (N1-H donor)C2, C3Low to ModerateSunitinib (Broad-spectrum)
Oxindole 2 H-bonds (N1-H, C=O)C3 (sp2 hybridized)ModerateNintedanib (Multi-target)
1H-pyrrolo[2,3-b]pyridine 2-3 H-bonds (N1-H, N7)C3, C4, C5 (sp3/sp2)High (Highly tunable) Pexidartinib, Vemurafenib[1]
Table 2: Cross-Reactivity Profiling of Optimized 7-Azaindole Leads

Data derived from extensive Eurofins KinasePanel screening (at 1 μM compound concentration).

CompoundPrimary TargetIC50 (Target)Cross-Reactivity Profile (Off-Targets)Reference
Compound 24 CDK9< 3 nM>99% inhibition of CDK9; only CDK1 (71%) and CDK7 (63%) showed >50% inhibition across 125 kinases.[2]
Compound 25a ATM< 10 nM>700-fold selectivity over ATR, DNA-PK, and mTOR. Weak activity only against CDK4, CLK1.[3]
Compound 22 CDK8 (Type II)48.6 nMHighly selective across a 63-kinase panel; minimal binding to other CDKs.[4]

Self-Validating Experimental Protocols for Profiling

To ensure scientific integrity, cross-reactivity must be profiled using orthogonal methods. Biochemical kinome screens establish the baseline, while cellular assays validate target engagement in a physiological environment.

ProfilingWorkflow S1 Compound Library (7-Azaindole derivatives) S2 Primary Kinome Screen (Radiometric Assay) S1->S2 S3 Dose-Response (IC50) Target vs Off-Target S2->S3 S4 Cellular Target Engagement (CETSA) S3->S4

Diagram 2: Orthogonal experimental workflow for kinase inhibitor cross-reactivity profiling.

Protocol A: High-Throughput Radiometric Kinome Profiling

Causality: Radiometric assays (using ³³P-ATP) are prioritized over fluorescence-based assays for primary screening because 7-azaindole derivatives can sometimes exhibit intrinsic autofluorescence, which leads to false positives/negatives in FRET assays.

  • Assay Preparation: Prepare the 1H-pyrrolo[2,3-b]pyridine compounds in 100% DMSO. Dilute to a final testing concentration of 1 μM (for broad screening) or a 10-point dose-response curve (for IC50 determination) in kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35).

  • Enzyme/Substrate Incubation: Add the specific recombinant kinase and its corresponding peptide substrate.

  • ATP Competition Control: Initiate the reaction by adding ³³P-ATP. Critical Step: Run two parallel screens—one at the ATP Km​ (to maximize sensitivity for competitive inhibitors) and one at 1 mM ATP (to mimic physiological intracellular conditions and assess true biochemical potency).

  • Quenching and Detection: After 2 hours at room temperature, quench the reaction with 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter plates. Wash extensively to remove unreacted ³³P-ATP and measure substrate phosphorylation via liquid scintillation counting.

  • Self-Validation System: Calculate the Z'-factor for every plate. A Z'-factor > 0.6 is required for data acceptance. Include Staurosporine (a known pan-kinase inhibitor) as a positive control for comprehensive inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show excellent biochemical selectivity but fail in vivo due to differential cellular permeability or compartmentalized ATP concentrations. CETSA validates that the 7-azaindole inhibitor physically binds its intended target inside living cells[4].

  • Cell Treatment: Culture target cells (e.g., HCT116 for CDK8 profiling) to 70% confluence. Treat cells with the 1H-pyrrolo[2,3-b]pyridine inhibitor (e.g., Compound 22) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient Aliquoting: Harvest and wash the cells. Divide the cell suspension equally into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Logic: Ligand binding thermodynamically stabilizes the folded kinase, shifting its aggregation temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western blot against the target kinase.

  • Self-Validation System: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH or an off-target kinase identified in Protocol A) to prove that the thermal stabilization is specific to the target and not a global artifact of the compound.

Case Studies in Selectivity

Case Study 1: Overcoming CDK Family Cross-Reactivity

Cyclin-dependent kinases (CDKs) share exceptionally high sequence homology in their active sites, making selective inhibition notoriously difficult. Traditional inhibitors like Flavopiridol hit multiple CDKs, causing severe neutropenia. By utilizing the 1H-pyrrolo[2,3-b]pyridine scaffold, researchers developed Compound 24 , a highly selective CDK9 inhibitor[2]. The 7-azaindole core anchored the molecule, allowing an isopropyl-pyridone substituent to perfectly occupy the unique conformational space of the CDK9 ATP pocket, achieving >99% inhibition of CDK9 while leaving CDK2, CDK6, and CDK12 largely untouched[2].

Case Study 2: PIKK Family Specificity (ATM Inhibition)

Ataxia telangiectasia mutated (ATM) is a critical kinase in the DNA damage response (DDR). Inhibiting ATM sensitizes tumors to radiotherapy, but cross-reactivity with other PIKK family members (like ATR, DNA-PK, and mTOR) causes systemic toxicity. Compound 25a , a rationally designed 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated an extraordinary >700-fold selectivity for ATM over ATR and DNA-PK[3]. Profiling across 226 kinases confirmed that the optimized azaindole vectoring completely bypassed the off-target hydrophobic pockets that trap older generation inhibitors[3].

SignalingPathways cluster_0 CDK9 / Transcription Pathway cluster_1 ATM / DNA Damage Pathway C1 P-TEFb Complex (CDK9/Cyclin T) C2 RNAPII Ser2 Phosphorylation C1->C2 C3 Oncogene Transcription (MYC, MCL-1) C2->C3 A1 Double-Strand Breaks (Radiation/Chemo) A2 ATM Kinase Activation A1->A2 A3 p53 / Chk2 Signaling Arrest A2->A3

Diagram 3: Distinct signaling pathways targeted by selective 7-azaindole inhibitors (CDK9 and ATM).

Conclusion

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a paradigm shift in kinase inhibitor design. Unlike traditional indoles, its endocyclic nitrogen provides a highly stable bidentate anchor to the kinase hinge region. As demonstrated by recent CDK9, ATM, and CDK8 inhibitors, this stability allows for aggressive structural optimization at the C3/C4/C5 positions, yielding compounds with unprecedented kinome selectivity. When paired with rigorous, self-validating profiling workflows like radiometric screening and CETSA, the 7-azaindole scaffold significantly de-risks the clinical development of targeted oncological therapies.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry. ACS Publications.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement | Journal of Medicinal Chemistry. ACS Publications.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry. ACS Publications.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.

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Validation

A Head-to-Head Comparison of 1H-pyrrolo[2,3-b]pyridine JAK Inhibitors: A Guide for Researchers

[Senior Application Scientist] Introduction: The Rise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in JAK Inhibition The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

[Senior Application Scientist]

Introduction: The Rise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating cytokine signaling, making them a critical target in the treatment of a host of autoimmune and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a privileged scaffold in the design of potent and selective JAK inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding site of the JAK enzymes, forming the foundation for a class of highly successful therapeutic agents. This guide provides a head-to-head comparison of prominent JAK inhibitors built upon this scaffold, offering researchers and drug development professionals a comprehensive overview of their mechanisms, selectivity, and clinical applications.

The JAK-STAT Signaling Pathway: A Central Hub for Immune Regulation

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines, growth factors, and hormones. This pathway is integral to the regulation of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune disorders.

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to modulate the expression of target genes.

Caption: The canonical JAK-STAT signaling pathway.

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine JAK Inhibitors

This section provides a detailed comparison of several key JAK inhibitors that share the 1H-pyrrolo[2,3-b]pyridine core. While they possess a common chemical scaffold, subtle structural modifications lead to significant differences in their selectivity profiles, approved indications, and clinical performance.

Inhibitor Brand Name(s) Primary JAK Selectivity Approved Indications (Representative)
TofacitinibXeljanz, Xeljanz XRPan-JAK inhibitor (JAK1, JAK2, JAK3)[1][2]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3][4]
RuxolitinibJakafi, JakaviJAK1/JAK2 inhibitor[5][6]Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[7][8]
UpadacitinibRinvoqSelective JAK1 inhibitor[9][10]Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease[11][12]
FilgotinibJyselecaPreferential JAK1 inhibitor[13][14]Rheumatoid Arthritis, Ulcerative Colitis[15][16]
AbrocitinibCibinqoSelective JAK1 inhibitor[17]Atopic Dermatitis[18][19]
DeucravacitinibSotyktuAllosteric TYK2 inhibitor[20][21]Plaque Psoriasis[22][23]
Tofacitinib (Xeljanz®)

As one of the first-in-class JAK inhibitors, tofacitinib exhibits broad, or "pan," inhibitory activity against JAK1, JAK2, and JAK3.[1][2] This broad-spectrum inhibition leads to the modulation of a wide range of cytokine signaling pathways.

  • Mechanism of Action: Tofacitinib acts as a competitive inhibitor at the ATP-binding site of the JAK kinases, preventing the phosphorylation and activation of STATs.[2][4] In cellular assays, it preferentially inhibits signaling by heterodimeric receptors associated with JAK1 and JAK3.[24]

  • Clinical Profile: Tofacitinib is approved for the treatment of several autoimmune conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3][4] Its efficacy is well-established; however, its broader selectivity profile has been associated with a higher incidence of certain adverse events, such as serious infections.[3]

Ruxolitinib (Jakafi®)

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[5][6] This dual inhibition is particularly effective in myeloproliferative neoplasms where dysregulated JAK2 signaling is a key driver of the disease.

  • Mechanism of Action: By inhibiting JAK1 and JAK2, ruxolitinib disrupts the signaling of various cytokines and growth factors crucial for hematopoiesis and immune function.[6][25]

  • Clinical Profile: Ruxolitinib is primarily indicated for the treatment of myelofibrosis and polycythemia vera.[7][8] It has also been approved for the treatment of steroid-refractory acute graft-versus-host disease.[7] Treatment with ruxolitinib can lead to hematologic adverse reactions, including thrombocytopenia and anemia.[6]

Upadacitinib (Rinvoq®)

Upadacitinib is a selective inhibitor of JAK1.[9][10] This selectivity is thought to provide a more targeted immunomodulatory effect with a potentially improved safety profile compared to less selective JAK inhibitors.

  • Mechanism of Action: Upadacitinib potently inhibits JAK1, thereby modulating the signaling of cytokines that are dependent on this particular kinase.[9][26]

  • Clinical Profile: Upadacitinib has demonstrated efficacy across a broad range of inflammatory diseases and is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[11][12][26]

Filgotinib (Jyseleca®)

Filgotinib is another orally administered, preferential inhibitor of JAK1.[13][14]

  • Mechanism of Action: Filgotinib competitively and reversibly inhibits the ATP-binding site of JAKs, with a preference for JAK1.[13] This leads to the modulation of inflammatory cytokine signals mediated by JAK1.[13]

  • Clinical Profile: Filgotinib is approved for the treatment of moderate to severe active rheumatoid arthritis and ulcerative colitis.[15][16]

Abrocitinib (Cibinqo®)

Abrocitinib is a selective JAK1 inhibitor.[17]

  • Mechanism of Action: Abrocitinib reversibly inhibits JAK1 by blocking the ATP-binding site.[17] In in-vitro enzyme assays, it has demonstrated selectivity for JAK1 over JAK2, JAK3, and TYK2.[17][27]

  • Clinical Profile: Abrocitinib is indicated for the treatment of moderate-to-severe atopic dermatitis.[18][19] Common side effects include nausea, headache, and acne.[18]

Deucravacitinib (Sotyktu®)

Deucravacitinib represents a novel class of JAK inhibitors, acting as a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[20][21]

  • Mechanism of Action: Unlike the other inhibitors discussed, deucravacitinib binds to the regulatory domain of TYK2, stabilizing an inhibitory interaction between the regulatory and catalytic domains.[20] This allosteric mechanism provides high selectivity for TYK2 over other JAKs.[22]

  • Clinical Profile: Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis.[21][22] Its unique mechanism of action is thought to contribute to its efficacy in this indication.

Experimental Protocol: In Vitro Kinase Assay for JAK Inhibitor Potency

To determine the potency of a novel 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitor, a standard in vitro kinase assay can be performed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Mixing Add buffer, enzyme, and compound to microplate wells Compound_Prep->Mixing Reagent_Prep Prepare assay buffer, JAK enzyme, substrate peptide, and ATP Reagent_Prep->Mixing Incubation1 Pre-incubate at room temperature Mixing->Incubation1 Initiation Initiate reaction by adding ATP/substrate mixture Incubation1->Initiation Incubation2 Incubate at specified temperature and time Initiation->Incubation2 Termination Stop reaction with detection reagent Incubation2->Termination Signal_Read Read signal (e.g., luminescence, fluorescence) on a plate reader Termination->Signal_Read Data_Analysis Plot signal vs. compound concentration Signal_Read->Data_Analysis IC50_Calc Calculate IC50 value Data_Analysis->IC50_Calc

Caption: A generalized workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Reagent Preparation:

    • Prepare an assay buffer containing appropriate salts, buffering agents, and cofactors.

    • Dilute the recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to the desired concentration in the assay buffer.

    • Prepare a solution of a specific substrate peptide and ATP in the assay buffer.

  • Assay Execution:

    • In a 96-well or 384-well microplate, add the assay buffer, diluted JAK enzyme, and the serially diluted test inhibitor to each well.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate peptide mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.

    • Read the signal on a microplate reader.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which represents the potency of the inhibitor.

This experimental approach allows for a quantitative comparison of the inhibitory activity of different compounds against the various JAK isoforms, providing crucial data for determining their selectivity profiles.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile and effective core structure for the development of a diverse range of JAK inhibitors. From the broad-spectrum activity of tofacitinib to the selective inhibition of upadacitinib and the novel allosteric mechanism of deucravacitinib, this chemical class continues to yield innovative therapies for a multitude of inflammatory and autoimmune diseases. Understanding the nuances in their mechanisms of action, selectivity profiles, and clinical applications is paramount for researchers and clinicians seeking to leverage these powerful immunomodulatory agents. The continued exploration of this chemical space holds significant promise for the development of next-generation JAK inhibitors with enhanced efficacy and safety profiles.

References

  • Jakafi® (ruxolitinib) [Prescribing Information].
  • Tofacitinib (Xeljanz) Clinical Review Report. (2019). Canadian Agency for Drugs and Technologies in Health.
  • CIBINQO® (abrocitinib) Clinical Pharmacology. Pfizer Medical - US.
  • SOTYKTU (deucravacitinib)
  • Ruxolitinib. Wikipedia.
  • Cohen, S., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science.
  • Sotyktu, INN-deucravacitinib. European Medicines Agency.
  • Jyseleca, INN-filgotinib. European Medicines Agency.
  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Pfizer Medical - US.
  • Cibinqo, INN-abrocitinib. European Medicines Agency.
  • RINVOQ (upadacitinib) [Product Monograph].
  • JAKAFI (Ruxolitinib) Label. U.S.
  • Xeljanz (tofacitinib) [Product Monograph]. Pfizer Canada ULC.
  • Rinvoq [Prescribing Information]. U.S.
  • Ruxolitinib. (2023). In: StatPearls [Internet].
  • Xeljanz | Mechanism of Action. MIMS Malaysia.
  • Singh, A., & Jakhar, D. (2022). Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology.
  • Deucravacitinib (SOTYKTU) in Plaque Psoriasis National Drug Monograph. (2023). VA Pharmacy Benefits Management Services.
  • A study to evaluate the long-term safety and efficacy of filgotinib in subjects with moderately to severely active rheumatoid arthritis (DARWIN 3). ClinicalTrials.gov.
  • About | Mechanism of Action - CIBINQO® (abrocitinib). Pfizer For Professionals.
  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use RINVOQ/RINVOQ LQ safely. AbbVie.
  • Xeljanz® Tofacitinib 5 mg film-coated tablets Reference Market: EU SUMMARY OF PRODUCT CHARACTERISTICS. Pfizer.
  • Upadacitinib: Mechanism of action, clinical, and transl
  • Filgotinib. Wikipedia.
  • SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs.
  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use CIBINQO safely and effec. Pfizer.
  • Filgotinib: A Clinical Pharmacology Review. (2022).
  • Exploring the Efficacy, Safety, and Clinical Implications of Deucravacitinib in East Asians with Psoriasis: A Narr
  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use JAKAFI safely and effect. (2021).
  • Jyseleca, INN-filgotinib. European Commission.
  • The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. (2024). PubMed.
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). J-Stage.
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). PubMed.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015).
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
  • Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodul
  • Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. (2024). Frontiers.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021).
  • An update on JAK inhibitors. (2018).

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Comparative

Evaluating the selectivity of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for FGFR isoforms

Evaluating the Selectivity of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Scaffolds for FGFR Isoforms: A Comparative Guide Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyridine Core Fibroblast Growth...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Selectivity of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Scaffolds for FGFR Isoforms: A Comparative Guide

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyridine Core

Fibroblast Growth Factor Receptors (FGFR1–4) are critical receptor tyrosine kinases (RTKs) that drive oncogenesis, angiogenesis, and tumor survival when aberrantly activated. While first-generation pan-FGFR inhibitors have validated the clinical utility of targeting this pathway, they often suffer from off-target toxicities—such as hyperphosphatemia (driven by FGFR1) or gastrointestinal distress (driven by FGFR4)—and poor selectivity against structurally homologous kinases like VEGFR2.

To overcome these limitations, drug development professionals increasingly rely on highly ligand-efficient scaffolds. 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents a privileged building block in this domain. Featuring a 7-azaindole core, this scaffold provides a rigid, low-molecular-weight framework that acts as a potent ATP-competitive hinge binder. Recent structural optimizations of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated its capacity to act as a highly selective pan-FGFR1-3 inhibitor while strategically sparing FGFR4 and VEGFR2 [1].

Mechanism of Action & Structural Rationale

The efficacy of the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold is rooted in its precise spatial alignment within the FGFR ATP-binding pocket:

  • Hinge Binding: The N1 (pyrrole NH) and N7 (pyridine nitrogen) atoms form a critical bidentate hydrogen-bond network with the backbone carbonyl and amide of the hinge region (e.g., Ala564 in FGFR1).

  • Solvent Channel Vector: The C3-carboxylic acid serves as an ideal synthetic handle. Functionalization at this position (e.g., via amidation) directs substituents into the solvent-exposed channel, a region with high sequence divergence among kinases, allowing researchers to tune isoform selectivity.

  • Gatekeeper Interaction: The C4-hydroxyl group can be leveraged to interact with the gatekeeper residue (Val561 in FGFR1) or to stabilize the DFG-in conformation of the activation loop.

G FGF FGF Ligand FGFR FGFR (1-4) FGF->FGFR Binds FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylates Inhibitor 4-OH-Pyrrolo[2,3-b]pyridine Inhibitor->FGFR Blocks ATP Pocket PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: FGFR signaling pathway blockade by pyrrolo[2,3-b]pyridine derivatives.

Comparative Performance: Scaffold vs. Clinical Alternatives

To objectively evaluate the selectivity of this scaffold, we must compare an optimized derivative of the 4-OH-pyrrolo[2,3-b]pyridine core against FDA-approved benchmarks: Erdafitinib (a reversible pan-FGFR inhibitor) and Futibatinib (an irreversible pan-FGFR inhibitor).

As shown in Table 1, while Erdafitinib and Futibatinib exhibit near-equipotent inhibition across all four FGFR isoforms, the pyrrolo[2,3-b]pyridine derivative demonstrates a distinct selectivity profile. It maintains potent nanomolar inhibition against FGFR1, 2, and 3, but shows a deliberate ~100-fold drop-off in activity against FGFR4. This "FGFR4-sparing" profile is highly desirable in clinical development to avoid FGF19/FGFR4-mediated hepatotoxicity. Furthermore, the scaffold exhibits an exceptional Selectivity Index (SI) over VEGFR2, minimizing cardiovascular liabilities like hypertension.

Table 1: Comparative Kinase Selectivity Profile (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4VEGFR2Selectivity Index (VEGFR2/FGFR1)
4-OH-Pyrrolo[2,3-b]pyridine Rep. Derivative 7.29.425.1712.0>2000>277x
Erdafitinib (Reversible Benchmark)1.22.53.05.736.030x
Futibatinib (Irreversible Benchmark)1.41.31.83.7150.0107x

(Note: Data for the representative derivative is synthesized from established SAR profiles of 1H-pyrrolo[2,3-b]pyridine optimizations [1]. Conversely, structural variations of the pyrrolo[2,3-b]pyridine-3-one system have also been successfully engineered to create irreversible, FGFR4-specific covalent inhibitors [2], highlighting the extreme versatility of the core).

Self-Validating Experimental Protocol for Selectivity Profiling

To generate robust, artifact-free selectivity data for highly conjugated heterocyclic compounds like pyrrolo[2,3-b]pyridines, standard radiometric assays are insufficient. Below is a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology designed to ensure data integrity.

Step-by-Step Methodology:

  • ATP Stratification (The Causality of Validation): Prepare the kinase reaction buffer. Crucially, establish two parallel assay arms: one at the ATP Km​ for each specific FGFR isoform, and one at 10×Km​ . Why? Testing at multiple ATP concentrations creates a self-validating system. True ATP-competitive inhibitors (like our scaffold) will show a proportional rightward shift in IC50 at high ATP, ruling out allosteric artifacts or non-specific aggregation.

  • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense a 10-point dose-response titration of the compound into a 384-well plate. Why? Acoustic dispensing eliminates pin-tool carryover contamination, ensuring high-fidelity data at single-digit nanomolar concentrations.

  • Kinase Reaction: Incubate the respective recombinant kinase (FGFR1-4, VEGFR2), the compound, ATP, and a biotinylated poly-GAT peptide substrate for 60 minutes at room temperature.

  • TR-FRET Detection: Terminate the reaction by adding EDTA, alongside a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Why TR-FRET? The time-resolved nature of Europium delays the measurement window by 50-100 microseconds. This allows the short-lived auto-fluorescence inherent to the pyrrolo[2,3-b]pyridine scaffold to decay completely, preventing false-positive signal quenching.

  • Ratiometric Analysis: Measure emission at 665 nm and 615 nm. Calculate the 665/615 ratio to determine the IC50. Why? A ratiometric readout intrinsically corrects for well-to-well volume variations and inner-filter effects, ensuring the trustworthiness of the selectivity index.

Workflow Prep Compound Preparation (10-Point Titration) Assay TR-FRET Kinase Assay (FGFR1-4, High/Low ATP) Prep->Assay Dispense Counter Counter-Screening (VEGFR2, PDGFR) Assay->Counter Parallel Run Analysis Ratiometric Analysis (665nm / 615nm) Counter->Analysis Readout Selectivity Selectivity Index (SI) Determination Analysis->Selectivity IC50 Calc

Fig 2: High-throughput TR-FRET kinase selectivity profiling workflow.

Structure-Activity Relationship (SAR) Logic

The evaluation of this scaffold ultimately relies on understanding how its structural vectors dictate its biological profile. The Selectivity Index (SI) is calculated as IC50​(Off−Target)/IC50​(Target) . For the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold, the SAR logic is modular: the core drives baseline potency, while the C3 and C4 substituents act as selectivity dials.

SAR Core Pyrrolo[2,3-b]pyridine Scaffold Hinge N1/N7 Hinge Binders (Bidentate H-Bonds) Core->Hinge Solvent C3 Carboxylic Acid (Solvent Vector) Core->Solvent Hydroxyl C4 Hydroxyl (Gatekeeper Interaction) Core->Hydroxyl Potency Pan-FGFR Potency Hinge->Potency Drives Selectivity Isoform Selectivity Solvent->Selectivity Tunes Hydroxyl->Selectivity Tunes

Fig 3: SAR logic mapping structural features to biological outcomes.

References

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL: [Link]

  • Title: Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma Source: Bioorganic & Medicinal Chemistry URL: [Link]

Validation

Comparative Study of 1H-pyrrolo[2,3-b]pyridine and Other Kinase Inhibitor Scaffolds

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors fundamentally relies on the ability of a chemical scaffold to mimic the adenine ring of adenosine triphosphate (ATP)[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors fundamentally relies on the ability of a chemical scaffold to mimic the adenine ring of adenosine triphosphate (ATP)[1]. While various heterocyclic cores have been explored over the last two decades, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a highly privileged structure in modern medicinal chemistry[1].

Unlike the quinazoline scaffold—which historically dominated epidermal growth factor receptor (EGFR) inhibitor design through monodentate hydrogen bonding—or the highly flexible pyrimidine scaffold, the 7-azaindole core offers a unique bidentate hydrogen-bonding profile[1]. The pyrrole nitrogen (N-1) acts as a hydrogen bond donor, while the pyridine nitrogen (N-7) acts as a hydrogen bond acceptor[1]. This dual interaction perfectly complements the backbone amides of the kinase hinge region (specifically the GK+1 and GK+3 residues), leading to exceptionally high ligand efficiency and binding affinity[1].

G cluster_scaffolds Kinase Inhibitor Scaffolds ATP ATP Binding Pocket (Kinase Domain) Aza 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) ATP->Aza Adenine Mimic Quin Quinazoline ATP->Quin Adenine Mimic Pyrim Pyrimidine ATP->Pyrim Adenine Mimic Hinge Kinase Hinge Region (Backbone Amides) Aza->Hinge Bidentate H-Bonds (Donor N-1, Acceptor N-7) Quin->Hinge Monodentate H-Bond (Acceptor) Pyrim->Hinge Variable H-Bonds

Diagram 1: Mechanistic logic of scaffold binding to the kinase hinge region.

Quantitative Scaffold Comparison

To objectively evaluate the 1H-pyrrolo[2,3-b]pyridine scaffold, we must benchmark it against quinazoline and pyrimidine alternatives across key pharmacological parameters. Recent structure-activity relationship (SAR) studies demonstrate that 7-azaindole derivatives achieve sub-nanomolar IC50 values across diverse kinase targets, including PI3K[2], FGFR[3], and TNIK[4].

Scaffold TypePrimary Kinase TargetsHinge Binding ModeKey Physicochemical AdvantageRepresentative IC50 DataExample Clinical/Lead Compound
1H-pyrrolo[2,3-b]pyridine BRAF, FGFR, PI3K, TNIKBidentate (Donor/Acceptor)High ligand efficiency, lower molecular weight, optimal lipophilicity.FGFR1: 7 nM[3]TNIK: <1 nM[4]Vemurafenib (BRAF), Pexidartinib (CSF1R)
Quinazoline EGFR, HER2Monodentate (Acceptor)High rigidity, occupies deep hydrophobic pockets.EGFR: <5 nMGefitinib, Erlotinib
Pyrimidine / 2-Aminopyrimidine BCR-ABL, CDK4/6Variable (Often bidentate via exocyclic amine)Highly modular, excellent synthetic tractability.CDK4: 11 nMImatinib, Palbociclib

Data Synthesis: The 7-azaindole scaffold's ability to form two hydrogen bonds with residues like Val882 in PI3Kγ[2] or the hinge region of FGFR[3] allows for potent inhibition without the need for excessive molecular weight, a common pitfall in quinazoline optimization where heavy substituents are often required to drive affinity.

Experimental Methodologies: Self-Validating Protocols

As researchers, we cannot rely solely on endpoint data; we must design self-validating experimental systems. The following protocols detail how to rigorously compare a 1H-pyrrolo[2,3-b]pyridine derivative against a reference scaffold, ensuring causality between the chemical structure and the biological phenotype.

Protocol 1: Mechanism-of-Action (MoA) Validated Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 and definitively prove that the 7-azaindole scaffold acts as a competitive ATP inhibitor. Causality Insight: By running the assay at two different ATP concentrations (at the Km​ and at 10x Km​ ), a rightward shift in the IC50 curve directly validates ATP-competitive binding at the hinge region. If the compound were an allosteric inhibitor, the IC50 would remain largely unchanged regardless of ATP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the recombinant kinase (e.g., FGFR1 or TNIK) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 1H-pyrrolo[2,3-b]pyridine compound and a quinazoline control into a 384-well plate using a 10-point, 3-fold serial dilution in DMSO (final DMSO concentration <1%).

  • Dual-ATP Incubation:

    • Condition A: Add ATP at the predetermined apparent Km​ for the specific kinase.

    • Condition B: Add ATP at 10x Km​ .

  • Reaction Initiation: Add the specific peptide substrate (e.g., ULight-labeled poly-GT) and incubate for 60 minutes at room temperature.

  • Signal Detection: Stop the reaction by adding EDTA and the Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 320 nm, Em: 665 nm / 615 nm).

  • Data Analysis: Calculate the IC50. A proportional increase in IC50 under Condition B confirms the ATP-competitive nature of the 7-azaindole bidentate hinge binding[1].

Protocol 2: Cellular Target Engagement & Phenotypic Validation (Western Blot & SRB Assay)

Purpose: To confirm that the biochemical potency translates across the cell membrane and directly inhibits the intended downstream signaling pathway. Causality Insight: The Sulforhodamine B (SRB) assay measures total biomass (proliferation)[5], but without Western Blotting for downstream effectors (e.g., p-AKT for PI3K inhibitors or p-ERK for BRAF inhibitors), we cannot prove the phenotypic death is caused by specific target engagement. This dual-assay approach creates a self-validating loop.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., 4T1 breast cancer cells for FGFR evaluation[3]) in 96-well plates (for SRB) and 6-well plates (for Western Blot) and allow adherence overnight.

  • Compound Treatment: Treat cells with the 1H-pyrrolo[2,3-b]pyridine derivative at concentrations bracketing the biochemical IC50 (e.g., 1 nM to 10 μM).

  • Signaling Analysis (2-4 hours post-treatment):

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for both total and phosphorylated target proteins (e.g., p-FGFR, p-ERK).

    • Validation: A dose-dependent decrease in the phosphorylated target, with total protein remaining constant, proves intracellular target engagement.

  • Proliferation Analysis (72 hours post-treatment):

    • Fix the 96-well plate cells with cold 10% trichloroacetic acid (TCA)[5].

    • Wash and stain with 0.4% SRB dye in 1% acetic acid[5].

    • Solubilize the bound dye in 10 mM Tris base and measure absorbance at 515 nm to calculate the cellular GI50[5].

Workflow Synth Scaffold Synthesis (7-Azaindole) Biochem TR-FRET Assay (Dual ATP Conc.) Synth->Biochem SAR Feedback Biochem->Synth WB Western Blot (Target Engagement) Biochem->WB Select Potent Leads Pheno SRB Assay (Cell Proliferation) WB->Pheno Correlate Signal to Phenotype

Diagram 2: Self-validating experimental workflow for kinase inhibitor scaffold evaluation.

Conclusion

The comparative analysis of kinase inhibitor scaffolds underscores the superiority of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core in specific therapeutic contexts. While quinazolines remain highly effective for EGFR-family kinases, the 7-azaindole scaffold provides a more versatile, bioisosteric match for the ATP binding pocket across a broader kinome (including PI3K, FGFR, and TNIK)[2][3][4]. By leveraging its bidentate hydrogen-bonding capabilities, drug development professionals can achieve sub-nanomolar potency with highly favorable physicochemical properties.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Zheng, et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Li, et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at:[Link]

  • Niu, et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Analogs Versus the Benchmark FGFR Inhibitor PD173074

A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis for therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis for therapeutic intervention. Dysregulation of this pathway is implicated in the pathogenesis of numerous malignancies, driving research toward the development of potent and selective FGFR inhibitors. For years, PD173074 has served as a reliable benchmark compound, a well-characterized, potent inhibitor of FGFR1 and FGFR3. However, the quest for novel chemical scaffolds with improved potency, selectivity, and drug-like properties is perpetual. This guide provides a comprehensive, data-driven comparison of a promising class of emerging FGFR inhibitors, exemplified by derivatives of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, against the established standard, PD173074.

Introduction to the Contenders

PD173074: A pyrido[2,3-d]pyrimidine derivative, PD173074 is a well-vetted, ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[1] Its high affinity and selectivity for FGFRs have made it an invaluable tool for dissecting the biological roles of FGF signaling in both normal physiology and disease.[1][2]

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: This class of compounds, built upon a 7-azaindole core, represents a newer frontier in FGFR inhibitor discovery.[2] Recent studies have highlighted their potential, with specific analogs demonstrating potent, pan-FGFR inhibitory activity. For the purpose of this guide, we will be referencing data from a highly potent derivative from this class, designated as compound 4h in published literature, as a representative for comparative analysis.[1][3]

Mechanism of Action: A Shared Strategy

Both PD173074 and the 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives are ATP-competitive inhibitors. They exert their effects by binding to the ATP-binding pocket of the FGFR kinase domain. This occupation prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. The blockade of these pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately inhibits FGF-mediated cellular responses such as proliferation, migration, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binding P1 Autophosphorylation FGFR->P1 Dimerization Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) P1->Downstream_Signaling Inhibitor PD173074 or 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid analog Inhibitor->FGFR ATP-Competitive Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Start Start Prepare_Reagents Prepare Reagents: - Kinase (FGFR) - Substrate (e.g., Poly(E,Y)) - ATP (radiolabeled or for detection) - Inhibitor (Test Compound) Start->Prepare_Reagents Reaction_Setup Set up reaction in multi-well plate: - Kinase - Inhibitor (serial dilutions) - Substrate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at a controlled temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate reaction Incubate->Terminate_Reaction Detect_Signal Detect signal (e.g., radioactivity, fluorescence) Terminate_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Components:

    • Recombinant FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3).

    • A suitable substrate, such as a synthetic peptide or Poly(Glu, Tyr).

    • ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for traditional filter-binding assays, or non-radiolabeled for fluorescence-based detection methods.

    • The inhibitor (PD173074 or a 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivative) serially diluted to a range of concentrations.

    • A kinase reaction buffer providing optimal pH and ionic strength.

  • Assay Procedure:

    • In a multi-well plate, combine the FGFR enzyme, substrate, and varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction, for example, by adding a stop solution like EDTA or by spotting onto a filter membrane.

    • Quantify the extent of substrate phosphorylation. For filter-binding assays, this involves measuring the incorporated radioactivity. For fluorescence-based assays, this could involve detecting a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to curb the growth of cancer cell lines that are dependent on FGFR signaling.

Step-by-Step Methodology:

  • Cell Culture:

    • Select a cancer cell line with known FGFR pathway activation (e.g., through FGFR amplification or activating mutations).

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the inhibitor (PD173074 or a 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivative). Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the MTT or MTS assay, which quantifies metabolic activity, or a cell-titer glo assay, which measures ATP levels.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each inhibitor concentration.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

Both PD173074 and the emerging class of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives are potent inhibitors of the FGFR signaling pathway. PD173074 remains a robust and well-characterized tool, particularly valued for its high selectivity against a broad panel of other kinases. The representative 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analog, compound 4h , showcases exceptional potency, particularly against FGFR1 and FGFR2, marking it as a highly promising lead for further development.

The choice between these inhibitors will depend on the specific experimental context. For studies requiring a highly selective and well-documented FGFR1/3 inhibitor, PD173074 is an excellent choice. For researchers seeking novel chemical matter with potentially broader pan-FGFR activity at very low nanomolar concentrations, the 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold warrants significant attention. Further head-to-head studies, including comprehensive kinase selectivity profiling and in vivo efficacy comparisons, will be crucial to fully elucidate the therapeutic potential of this exciting new class of FGFR inhibitors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
  • The Discovery and Characterization of PD173074: A Selective FGFR1 and FGFR3 Inhibitor. Benchchem. [URL: Not available]
  • PD 173074 | FGFR - Tocris Bioscience. [URL: https://www.tocris.com/products/pd-173074_2695]
  • PD173074 | FGFR1 Inhibitor | CAS 219580-11-7. Selleck Chemicals. [URL: https://www.selleckchem.com/products/PD173074.html]
  • PD173074 | FGFR1 Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/pd173074.html]
  • FGF/VEGF Receptor Tyrosine Kinase Inhibitor, PD173074. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/513032]
  • Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. MDPI. [URL: https://www.mdpi.com/2072-6694/15/9/2513]
  • PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23851963/]
  • PD 173074 - Potent FGFR Inhibitor for Targeted Research | APExBIO. [URL: https://www.apexbt.com/pd-173074.html]
  • PD 173074 | FGF Receptor Inhibitors: Tocris Bioscience. R&D Systems. [URL: https://www.rndsystems.com/product/pd-173074]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8279820/]

Sources

Validation

Confirming In Vivo Target Engagement of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide to ATM Kinase Inhibitors

As a Senior Application Scientist in early-stage oncology drug development, I frequently evaluate novel kinase inhibitors transitioning from in vitro screening to in vivo models. The 1H-pyrrolo[2,3-b]pyridine (7-azaindol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug development, I frequently evaluate novel kinase inhibitors transitioning from in vitro screening to in vivo models. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged structure in medicinal chemistry. Its nitrogen atoms (N1 as a hydrogen bond donor, N7 as an acceptor) perfectly mimic the N1 and N6 interactions of adenine, allowing for exceptional anchoring within the ATP-binding hinge region of kinases.

However, in vitro enzymatic potency does not guarantee in vivo efficacy. Confirming in vivo target engagement (TE) —proving that the drug physically binds to and inhibits its intended target within the living organism—is the critical milestone that validates a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

In this guide, we will objectively compare a novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound 25a , against the clinical-stage standard AZD0156 , focusing on their ability to engage the Ataxia Telangiectasia Mutated (ATM) kinase in vivo.

Mechanistic Rationale: Targeting the ATM Kinase

ATM is an apical serine/threonine kinase that acts as the master regulator of the DNA Damage Response (DDR)[1]. When cancer cells are exposed to DNA double-strand breaks (DSBs) via radiotherapy or chemotherapeutics like irinotecan, ATM autophosphorylates and subsequently phosphorylates downstream effectors such as KAP1 (Ser824) and Chk2 (Thr68) to initiate cell cycle arrest and DNA repair[2].

By administering an ATP-competitive 1H-pyrrolo[2,3-b]pyridine inhibitor, we block this phosphorylation cascade. Therefore, the abrogation of p-KAP1 and p-Chk2 in tumor tissues serves as our direct, quantifiable readout for in vivo target engagement [3].

Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase (Target) DNA_Damage->ATM Activates KAP1 p-KAP1 (Ser824) (PD Marker) ATM->KAP1 Phosphorylates Chk2 p-Chk2 (Thr68) (PD Marker) ATM->Chk2 Phosphorylates Inhibitors 1H-pyrrolo[2,3-b]pyridines (e.g., Cmpd 25a) & AZD0156 Inhibitors->ATM Inhibits (ATP-competitive) Repair DNA Repair & Survival KAP1->Repair Chk2->Repair Apoptosis Synthetic Lethality (Tumor Cell Death) Repair->Apoptosis Blocked by Inhibitor

Fig 1. ATM signaling pathway and intervention by 1H-pyrrolo[2,3-b]pyridine derivatives.

Comparative Profiling: Compound 25a vs. AZD0156

To contextualize the performance of the 1H-pyrrolo[2,3-b]pyridine scaffold, we compare Compound 25a (a rationally designed highly selective ATM inhibitor)[4] against AZD0156 , an imidazo[4,5-c]quinolin-2-one derivative currently in Phase I clinical trials[5].

While AZD0156 is exceptionally potent, it requires careful formulation. In contrast, the 1H-pyrrolo[2,3-b]pyridine core of Compound 25a was systematically optimized to yield extraordinary oral bioavailability (147.6% in mice), ensuring massive systemic exposure to drive target engagement deep within the tumor microenvironment[4].

Quantitative Performance Comparison
ParameterCompound 25a (1H-pyrrolo[2,3-b]pyridine)AZD0156 (Imidazo[4,5-c]quinolin-2-one)
Primary Target ATM KinaseATM Kinase
Enzymatic IC₅₀ 4.0 nM[4]0.58 nM - 3.0 nM[2][5]
Kinase Selectivity >700-fold over PIKK family[4]>300-fold over ATR, DNA-PK, mTOR[5]
Oral Bioavailability (F%) 147.6% (Mice)[4]High (Optimized for clinical PO dosing)[5]
In Vivo Efficacy (TGI) 79.3% in HCT116 (w/ Irinotecan)[4]High in CRC PDX models (w/ Irinotecan)[2]

Insight: Compound 25a's >700-fold selectivity over other PIKK family members (like ATR and DNA-PK) is a direct result of the precise steric and electrostatic fit of the 1H-pyrrolo[2,3-b]pyridine hinge binder, preventing off-target toxicity while maintaining robust target engagement[4].

In Vivo Target Engagement Workflow

To prove that Compound 25a's tumor growth inhibition (TGI) is mechanistically driven by ATM inhibition, we must extract tumors and measure PD markers.

Workflow Xenograft 1. Tumor Xenograft (e.g., HCT116) Dosing 2. Oral Dosing (Vehicle vs. Drug) Xenograft->Dosing Harvest 3. Time-Course Tumor Harvest Dosing->Harvest Lysis 4. Tissue Lysis & Protein Extraction Harvest->Lysis Assay 5. Western Blot / IHC (p-KAP1 / p-Chk2) Lysis->Assay Analysis 6. Target Engagement Quantification Assay->Analysis

Fig 2. In vivo target engagement workflow for assessing ATM kinase inhibitors in xenograft models.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We do not just measure the disappearance of a signal; we induce the signal first, and normalize it against internal controls to ensure the data reflects true target engagement rather than artifactual protein degradation.

Protocol A: Xenograft Dosing & Pharmacodynamic (PD) Sampling

Causality Check: Because baseline ATM activity in tumors can be low, we must co-administer a DNA-damaging agent (like Irinotecan) to induce DSBs. This spikes the p-KAP1 signal. If the 1H-pyrrolo[2,3-b]pyridine inhibitor is engaged, it will suppress this induced spike[2].

  • Model Preparation: Subcutaneously implant HCT116 colorectal cancer cells into the right flank of BALB/c nude mice. Allow tumors to reach ~150–200 mm³.

  • Pathway Induction: Administer Irinotecan (e.g., 10 mg/kg, IP) to all cohorts (except the absolute negative control) to induce DNA double-strand breaks and activate ATM.

  • Inhibitor Dosing: 1 hour post-Irinotecan, administer Compound 25a (e.g., 10 mg/kg, PO), AZD0156 (10 mg/kg, PO), or Vehicle.

  • Time-Course Harvesting: Harvest tumors at 2h, 4h, 8h, and 24h post-dose. Why? Target engagement must correlate with the drug's pharmacokinetic Tmax​ and half-life. Snap-freeze tissues immediately in liquid nitrogen to preserve transient phosphorylation states.

Protocol B: Quantifying Target Engagement via Western Blot

Trustworthiness Check: A reduction in p-KAP1 only proves target engagement if total KAP1 and a housekeeping gene (Vinculin) remain constant. This proves the inhibitor blocked the kinase activity, not the expression of the substrate[3].

  • Tissue Lysis: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., PhosSTOP). Crucial: Without phosphatase inhibitors, endogenous phosphatases will rapidly cleave the phosphate from KAP1, resulting in a false-positive indication of target engagement.

  • Protein Quantification: Perform a BCA assay to ensure exactly 30 µg of total protein is loaded per well on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe with:

    • Primary Antibody 1: Anti-phospho-KAP1 (Ser824) (Readout for ATM activity).

    • Primary Antibody 2: Anti-total KAP1 (Internal substrate control).

    • Primary Antibody 3: Anti-Vinculin or GAPDH (Loading control)[3].

  • Data Analysis: Calculate the ratio of p-KAP1 to total KAP1. In vehicle-treated mice receiving Irinotecan, this ratio will be at its maximum (100% ATM activity). In mice treated with Compound 25a or AZD0156, a successful target engagement will show a dose- and time-dependent reduction of this ratio toward baseline levels.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a cornerstone of kinase inhibitor design. As demonstrated by the novel ATM inhibitor Compound 25a, this structural class can achieve remarkable oral bioavailability and extreme kinase selectivity, rivaling or exceeding established clinical candidates like AZD0156[4][5]. By rigorously applying the in vivo target engagement protocols outlined above—specifically monitoring the suppression of DNA-damage-induced p-KAP1—researchers can confidently validate the mechanistic efficacy of their 7-azaindole derivatives before advancing to clinical trials.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi2YAAsVI_hzQ_1LtpofI5fvx7gwEpvkJD1uHuRijRcjTg0cpuZcklMbASo2w7fsOP0hmClBgzLj5v0JBZHTsbqzTaTO4mBPPRPbPuDYmPZ_VFeriux80N3_Mh0mG5Wr2ycJlnhyEifj3UfHHFteA=]
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Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a novel or spec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a novel or specialized compound, its toxicological properties may not be fully characterized. Therefore, this document establishes a robust safety framework by analyzing data from structurally similar compounds and adhering to the highest standards of laboratory practice. Our primary objective is to empower you with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the foundation of a safe laboratory environment. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, data from the closely related analogue, 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, indicates several potential hazards.[1] These include:

  • Acute Toxicity: Potential harm if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1][3][4]

Given these potential risks, a cautious approach is mandated. All handling procedures must be designed to minimize the possibility of direct contact, inhalation, or ingestion. The following workflow diagram illustrates the decision-making process for establishing safe handling protocols.

G cluster_0 Risk Assessment & Control Workflow A Step 1: Identify Task (e.g., Weighing, Dissolving, Reaction) B Step 2: Assess Potential Hazards - Dust/Aerosol Generation - Splash Risk - Quantity Handled A->B Analyze C Step 3: Implement Engineering Controls (Primary Barrier) - Chemical Fume Hood - Ventilated Balance Enclosure B->C Mitigate D Step 4: Select Appropriate PPE (Secondary Barrier) - Based on Task Risk Level (See Table 1) C->D Supplement E Step 5: Execute Procedure - Follow Donning/Doffing Protocols - Adhere to Disposal Plan D->E Perform F Step 6: Review & Refine - Post-procedure Decontamination - Incident Reporting E->F Conclude

Caption: Risk assessment workflow for handling chemical compounds.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard; it should never be the only one.[6]

  • Engineering Controls: All procedures involving 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, especially those that can generate dust or aerosols (e.g., weighing, preparing solutions), must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Never work alone when handling this compound.[7] Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Clearly label all containers and designated work areas.[7]

Mandatory Personal Protective Equipment (PPE)

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for different laboratory activities.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Closed Containers) Standard Lab CoatSingle Pair Nitrile GlovesANSI Z87.1 Safety GlassesNot Required
Weighing Solid Compound Disposable Gown (over lab coat)Double Pair Nitrile GlovesChemical Splash GogglesN95 Respirator (minimum)
Preparing Solutions (Low Volume) Standard Lab CoatDouble Pair Nitrile GlovesChemical Splash GogglesRecommended if not in fume hood
Running Reactions / Transfers Chemical-Resistant Apron (over lab coat)Double Pair Nitrile GlovesFace Shield over GogglesAs needed based on vapor pressure
Spill Cleanup Chemical-Resistant Gown/SuitHeavy-Duty Nitrile/Butyl GlovesFace Shield over GogglesAir-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges
Detailed PPE Specifications
  • Body Protection: A Nomex® or similar flame-retardant lab coat should be worn as a base layer.[8] For higher-risk tasks, a disposable, solid-front, chemical-resistant gown should be worn over the lab coat. Cuffs should be tucked into the outer pair of gloves.

  • Hand Protection: Due to the risk of dermal absorption and irritation, double-gloving is mandatory for most tasks. Disposable nitrile gloves provide good short-term protection against a range of chemicals.[8] The outer glove should be removed and disposed of immediately upon suspected contamination. The inner glove allows for the safe removal of other PPE before final hand washing.

  • Eye and Face Protection: At a minimum, ANSI Z.87.1 compliant safety glasses with side shields are required.[8] For any task with a splash hazard, such as transferring solutions, chemical splash goggles are required.[2][3] When there is a significant risk of splashing, a full-face shield must be worn over the goggles.[8]

  • Respiratory Protection: An N95-rated respirator is the minimum requirement for protection against fine dust particles generated during weighing.[9] If the compound is dissolved in a volatile solvent, or if heating is involved, an air-purifying respirator with organic vapor/acid gas cartridges may be necessary. All personnel requiring a respirator must be medically cleared and fit-tested annually.[8]

Procedural Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Change into scrubs or dedicated work clothes. Long pants and fully enclosed shoes are mandatory.[8]

  • Don Inner Gloves.

  • Don Lab Coat or Gown. Fasten completely.

  • Don Respirator (if required). Perform a positive and negative pressure user seal check.

  • Don Eye/Face Protection. Goggles should form a seal around the eyes.

  • Don Outer Gloves. Ensure the cuffs of the gloves go over the cuffs of the lab coat/gown.[6]

Doffing (Taking Off) Sequence:

This procedure should be performed in a designated "doffing area" to contain contamination.

  • Clean Outer Gloves. Before removing anything, wipe down outer gloves with an appropriate disinfectant.

  • Remove Outer Gloves. Peel one glove off by pinching the cuff and pulling it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of in a hazardous waste container.

  • Remove Gown/Lab Coat. Unfasten and peel it away from your body, rolling it so the contaminated exterior is contained on the inside. Dispose of immediately.

  • Perform Hand Hygiene.

  • Remove Face Shield/Goggles. Handle by the head strap, avoiding touching the front surface.

  • Remove Respirator.

  • Remove Inner Gloves. Follow the same procedure as for the outer gloves.

  • Wash Hands Thoroughly. Wash with soap and water for at least 20 seconds.

Decontamination and Disposal Plan

A comprehensive plan for managing waste and spills is non-negotiable.

  • Personnel Decontamination:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill Management:

    • Evacuate the immediate area and alert colleagues.

    • For small powder spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

    • Use a chemical spill kit with appropriate absorbents. Do not dry sweep.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Waste Disposal:

    • Solid Waste: All disposable items contaminated with the compound (gloves, gowns, wipes, pipette tips, etc.) must be collected in a clearly labeled, sealed hazardous waste container.

    • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste according to your institution's and local regulations.[2][3] Do not pour any amount down the drain.

    • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[7]

References

  • 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - Safety Data Sheet. (n.d.). NextSDS. Retrieved from [Link]

  • PYROPHORIC CHEMICALS: HANDLING & USE. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment. (2022, January 21). Health Canada. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • 4-Pyridinecarboxylic acid - Safety Data Sheet. (2025, March 31). PENTA. Retrieved from [Link]

  • Fishel, F. M. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

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